molecular formula C104H164N32O27S B599681 Catestatin CAS No. 197151-46-5

Catestatin

Cat. No.: B599681
CAS No.: 197151-46-5
M. Wt: 2326.7 g/mol
InChI Key: VNFWSNGCDNCFNT-HVZFAYPJSA-N
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Description

Catestatin is a useful research compound. Its molecular formula is C104H164N32O27S and its molecular weight is 2326.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H164N32O27S/c1-56(2)45-71(130-91(152)66(25-14-15-38-105)125-93(154)70(37-44-164-7)127-97(158)76(54-138)133-86(147)64(106)53-137)94(155)134-77(55-139)98(159)131-74(48-61-23-12-9-13-24-61)96(157)126-68(28-18-41-116-104(112)113)90(151)120-58(5)84(145)123-67(27-17-40-115-103(110)111)89(150)121-59(6)85(146)129-72(49-62-31-33-63(140)34-32-62)88(149)117-50-81(142)122-73(47-60-21-10-8-11-22-60)95(156)124-65(26-16-39-114-102(108)109)87(148)118-51-82(143)135-42-19-29-78(135)99(160)119-52-83(144)136-43-20-30-79(136)100(161)128-69(35-36-80(107)141)92(153)132-75(101(162)163)46-57(3)4/h8-13,21-24,31-34,56-59,64-79,137-140H,14-20,25-30,35-55,105-106H2,1-7H3,(H2,107,141)(H,117,149)(H,118,148)(H,119,160)(H,120,151)(H,121,150)(H,122,142)(H,123,145)(H,124,156)(H,125,154)(H,126,157)(H,127,158)(H,128,161)(H,129,146)(H,130,152)(H,131,159)(H,132,153)(H,133,147)(H,134,155)(H,162,163)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t58-,59-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFWSNGCDNCFNT-HVZFAYPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H164N32O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173378
Record name Catestatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2326.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197151-46-5
Record name Catestatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197151465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catestatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Role of Catestatin: A Technical Overview of its Primary Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a pleiotropic signaling molecule with a wide array of physiological functions.[1][2] Initially identified as a potent endogenous inhibitor of catecholamine release, its roles have expanded to include cardiovascular modulation, immunomodulation, and metabolic regulation.[3][4][5] This technical guide provides an in-depth exploration of the primary functions of this compound, its underlying signaling mechanisms, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this multifaceted peptide.

Core Function: Inhibition of Catecholamine Release

The quintessential function of this compound is its ability to act as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[6][7][8] This interaction forms the basis of its role as a physiological brake on the sympathoadrenal system, effectively inhibiting the release of catecholamines such as norepinephrine and epinephrine from chromaffin cells and adrenergic neurons.[4][6] This inhibitory action is achieved by blocking the influx of calcium ions (Ca2+) through voltage-gated calcium channels, a critical step in neurotransmitter exocytosis.[4][9][10]

The potency of this compound in inhibiting nicotine-evoked catecholamine secretion has been quantified in various studies. For instance, the human ortholog of this compound exhibits an IC50 of approximately 500–800 nM in PC12 cells.[6] Naturally occurring human variants of this compound, such as Gly364Ser and Pro370Leu, display differential potencies, with the Pro370Leu variant being more potent and the Gly364Ser variant being less potent than the wild-type peptide.[7]

Signaling Pathway for Catecholamine Inhibition

The primary mechanism involves the direct interaction of this compound with nAChRs. This binding event prevents acetylcholine-induced depolarization of the cell membrane, thereby inhibiting the opening of voltage-gated calcium channels and subsequent catecholamine release.

cluster_0 Presynaptic Neuron cluster_1 Chromaffin Cell ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR VGCC Voltage-Gated Ca2+ Channel nAChR->VGCC Depolarization Ca_influx Ca2+ Influx VGCC->Ca_influx Exocytosis Catecholamine Exocytosis Ca_influx->Exocytosis This compound This compound This compound->nAChR Inhibition

Figure 1: this compound's inhibition of catecholamine release via nAChR antagonism.

Cardiovascular Regulation

This compound exerts significant control over the cardiovascular system, primarily through its influence on blood pressure and cardiac function.[6][11]

Blood Pressure Modulation

The hypotensive effects of this compound are a direct consequence of its catecholamine-inhibiting properties.[5][6] By dampening sympathetic outflow, it reduces peripheral vascular resistance and, consequently, blood pressure.[12] This has been demonstrated in chromogranin A knockout mice, which exhibit hypertension that is rescued by the administration of exogenous this compound.[5][6] Furthermore, lower plasma levels of this compound are associated with an increased risk of hypertension in humans.[5][6]

Beyond catecholamine inhibition, this compound also induces vasodilation through the release of histamine from mast cells.[6][13] This action is mediated by G-proteins and is independent of nAChR antagonism.[6]

Cardiac Function

This compound exhibits direct effects on the heart, including negative inotropic (contractility) and lusitropic (relaxation) effects.[1][3] It provides cardioprotection against ischemia-reperfusion injury by activating pro-survival signaling pathways such as the PI3K-Akt pathway.[14] This leads to the preservation of mitochondrial function and a reduction in cardiomyocyte apoptosis.[14] Studies have shown that this compound can increase cardiomyocyte viability by up to 65% following simulated ischemia-reperfusion.[14]

cluster_0 Cardiomyocyte This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Activation NO Nitric Oxide (NO) eNOS->NO Cardioprotection Cardioprotection (Reduced Apoptosis, Improved Function) NO->Cardioprotection

Figure 2: this compound-mediated cardioprotective signaling cascade.

Immunomodulatory and Anti-inflammatory Functions

This compound plays a crucial role in modulating the immune response, primarily by exerting anti-inflammatory effects.[2][15] It can shift macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] This action is critical in mitigating chronic inflammation associated with conditions like atherosclerosis and metabolic syndrome.[2][16] In mouse models of colitis and atherosclerosis, treatment with this compound resulted in reduced infiltration of immune cells into affected tissues.[2]

Metabolic Regulation

This compound is increasingly recognized for its role in metabolic homeostasis.[3][16] It influences lipid and glucose metabolism. In adipose tissue, this compound inhibits lipogenesis and promotes lipolysis by blocking α2-adrenergic receptors and enhancing leptin signaling.[17] In the liver, it stimulates fatty acid uptake and oxidation.[17] These metabolic effects contribute to its potential as a therapeutic agent for metabolic disorders.

Quantitative Data Summary

ParameterValueCell/Animal ModelReference
Catecholamine Release Inhibition
IC50 (Human CST)~500–800 nMPC12 Cells[6]
IC50 (CST-370L variant)1.86 µMOocytes expressing human α3β4 nAChR[7]
IC50 (CST-WT)3.87 µMOocytes expressing human α3β4 nAChR[7]
IC50 (CST-364S variant)6.67 µMOocytes expressing human α3β4 nAChR[7]
Cardioprotection
Increased Cell Viability (I/R)65%Rat Cardiomyocytes[14]
Plasma Concentrations
Healthy Individuals1.36 ± 0.97 ng/mLHuman[1]
Patients with Chronic Total Occlusion1.97 ± 1.01 ng/mLHuman[1]
Patients with Acute Pulmonary Embolism27.3 ± 5.7 ng/mLHuman[1]
Healthy Pregnant Women12.4 (9.9–21.2) ng/mLHuman[18]
Non-Pregnant Controls7.1 (4.5–10.9) ng/mLHuman[18]
Patients with Atrial Fibrillation14.11 (10.21–26.02) ng/mLHuman[19]
Healthy Controls (AF study)10.93 (5.70–20.01) ng/mLHuman[19]
Patients with Primary Hypertension29.70 (19.33–49.48) ng/mLHuman[20]
Healthy Controls (PH study)5.83 (4.21–8.29) ng/mLHuman[20]

Experimental Protocols

Cell Culture and Catecholamine Release Assay (PC12 Cells)
  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are treated with nerve growth factor (NGF) for 5-7 days.

  • Catecholamine Release Assay: Differentiated PC12 cells are washed and incubated with a buffer solution. Cells are then pre-incubated with varying concentrations of this compound or vehicle control.

  • Stimulation: Catecholamine release is stimulated by the addition of nicotine or acetylcholine.

  • Quantification: The supernatant is collected, and the amount of released catecholamines (norepinephrine and epinephrine) is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. The inhibitory effect of this compound is calculated relative to the stimulated control.

Start Culture & Differentiate PC12 Cells Wash Wash Cells Start->Wash Preincubation Pre-incubate with This compound or Vehicle Wash->Preincubation Stimulation Stimulate with Nicotine/Acetylcholine Preincubation->Stimulation Collection Collect Supernatant Stimulation->Collection Quantification Quantify Catecholamines (HPLC) Collection->Quantification End Calculate Inhibition Quantification->End

Figure 3: Experimental workflow for catecholamine release assay.

In Vivo Blood Pressure Measurement in Animal Models
  • Animal Model: Chromogranin A knockout (Chga-KO) mice or pharmacologically induced hypertensive rat models (e.g., DOCA-salt) are commonly used.[6][21][22]

  • Catheterization: Animals are anesthetized, and catheters are implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for peptide infusion.

  • Acclimatization: Animals are allowed to recover from surgery before experimentation.

  • Infusion: A baseline blood pressure is recorded, after which this compound or a vehicle control is infused intravenously.

  • Data Acquisition: Blood pressure and heart rate are continuously monitored using a pressure transducer connected to a data acquisition system.

Measurement of Plasma this compound
  • Sample Collection: Blood samples are collected from subjects into tubes containing EDTA and aprotinin to prevent proteolytic degradation.

  • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Quantification: Plasma this compound concentrations are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[18][19][20] The assay has a reported sensitivity of around 0.05 ng/mL.[19][20]

Conclusion

This compound is a critical endogenous peptide with a primary role in the negative regulation of the sympathoadrenal system. Its functions, however, extend far beyond this initial discovery, encompassing vital roles in cardiovascular homeostasis, immune modulation, and metabolic control. The intricate signaling pathways and diverse physiological effects of this compound underscore its significance as a potential diagnostic biomarker and a promising therapeutic target for a range of pathologies, including hypertension, heart failure, and inflammatory diseases. Further research into its mechanisms of action will undoubtedly unveil new avenues for therapeutic intervention.

References

A Technical Guide to the Discovery and History of Catestatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catestatin is a 21-amino acid cationic peptide that has emerged as a pleiotropic agent with significant implications for cardiovascular, metabolic, and immune regulation.[1][2] It is endogenously produced by the proteolytic cleavage of its precursor, Chromogranin A (CgA), a major protein co-stored and co-released with catecholamines from the storage vesicles of adrenal chromaffin cells and adrenergic neurons.[3][4] Initially identified as a potent inhibitor of catecholamine release, this compound is now recognized for its diverse physiological roles, making it a subject of intense research and a potential therapeutic target.[4][5] This guide provides an in-depth overview of the discovery, history, and key experimental findings related to this multifaceted peptide.

Discovery and History

The journey to identify this compound began with the observation that proteolytic products of Chromogranin A could inhibit catecholamine secretion from primary cultures of bovine chromaffin cells.[4] However, the specific peptide responsible for this action remained unknown for nearly a decade.[6] In 1997, through a systematic approach, the catecholamine release-inhibitory domain within CgA was pinpointed.[4][7] This was achieved by synthesizing 15 peptides that spanned a significant portion of the bovine CgA sequence and testing their effects on nicotine-evoked catecholamine secretion from PC12 cells.[4][7] Of the peptides tested, only one, corresponding to bovine CgA(344-364), demonstrated inhibitory activity.[4][7] This peptide was subsequently named "this compound" to reflect its function.[4][7]

The human equivalent of this compound is a 21-amino acid peptide corresponding to CgA(352-372).[4][5] Subsequent research has revealed naturally occurring human variants of this compound, such as Gly364Ser, Pro370Leu, and Arg374Gln, which exhibit different potencies in their ability to inhibit catecholamine secretion.[4][5] These genetic variations have been linked to differences in autonomic function and the risk of hypertension in human populations.[3][8]

A significant breakthrough in understanding the physiological relevance of this compound came from studies on CgA knockout mice. These mice, lacking endogenous this compound, develop severe hypertension.[5][9] Crucially, this hypertensive phenotype can be "rescued" by the administration of exogenous this compound, providing direct evidence for its role in blood pressure regulation.[5][9]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[10][11] This interaction blocks the influx of sodium and calcium ions that is triggered by nicotinic stimulation, thereby inhibiting the exocytosis of catecholamine-containing vesicles.[4][5][6] This functions as an autocrine negative feedback loop, where this compound, co-released with catecholamines, limits further secretion.[2][12]

Beyond its effects on catecholamine release, this compound engages in a variety of other signaling pathways:

  • Histamine Release: this compound can stimulate histamine release from mast cells, which contributes to its vasodilatory effects.[3][8] This action appears to be receptor-independent and involves heterotrimeric G-proteins.[3][12]

  • Cardioprotection: In the heart, this compound has direct effects, including inhibiting inotropy and lusitropy.[9] It is also involved in cardioprotective pathways such as the reperfusion injury salvage kinase (RISK) and survivor activating factor enhancement (SAFE) pathways.[9]

  • Metabolic Regulation: this compound plays a role in glucose and lipid metabolism. It has been shown to improve insulin sensitivity and glucose homeostasis in models of diet-induced obesity.[13][14]

  • Anti-inflammatory Effects: this compound can modulate immune responses by influencing macrophage differentiation towards an anti-inflammatory phenotype and regulating the infiltration of immune cells into tissues.[2]

Key Signaling Pathway: Inhibition of Catecholamine Release

The primary signaling pathway initiated by this compound leads to the inhibition of catecholamine release from chromaffin cells. This process begins with the binding of this compound to neuronal nicotinic acetylcholine receptors (nAChRs), which prevents acetylcholine (ACh) from activating the receptor. This blockade inhibits the influx of sodium (Na+) and subsequently calcium (Ca2+), which is essential for the exocytosis of catecholamine-containing vesicles.

G ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Na_Influx Na+ Influx nAChR->Na_Influx This compound This compound This compound->nAChR Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Exocytosis Vesicle Exocytosis Ca_Influx->Exocytosis Catecholamine_Release Catecholamine Release Exocytosis->Catecholamine_Release

This compound's inhibition of catecholamine release.

Quantitative Data

The biological activity of this compound and its variants has been quantified in various experimental systems. The following tables summarize key quantitative data.

PeptideIC50 for Nicotine-Evoked Catecholamine Secretion (in PC12 cells)Reference(s)
Bovine this compound~200 nM[4][7]
Human this compound (Wild-Type)~0.82 µM[4][7]
Human Variant (Pro370Leu)~0.37 µM[4][7]
Human Variant (Gly364Ser)~3.65 µM[4][7]
PeptideIC50 for Inhibition of Nicotinic DesensitizationReference(s)
This compound~0.28 µM[4]
ConditionPlasma this compound Levels (Human)Reference(s)
Normotensive (with negative family history of hypertension)~1.5 ng/mL[6]
Normotensive (offspring of hypertensive patients)~1.32 ng/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in this compound research.

Catecholamine Secretion Assay

This assay is fundamental to determining the inhibitory effect of this compound on catecholamine release.

  • Cell Culture: Pheochromocytoma (PC12) cells, a rat adrenal medulla cell line, are commonly used. They are cultured in appropriate media, often containing horse and fetal bovine serum.

  • Radiolabeling: Cells are pre-labeled with a radioactive catecholamine precursor, such as [3H]L-norepinephrine, for a designated period (e.g., 2 hours). This allows for the subsequent tracking of catecholamine release.

  • Stimulation and Inhibition: The cells are washed to remove excess radiolabel and then incubated with a nicotinic agonist (e.g., nicotine) to stimulate catecholamine release. To test the inhibitory effect of this compound, cells are co-incubated with the agonist and varying concentrations of the peptide.

  • Measurement of Release: After the incubation period, the supernatant is collected, and the amount of radioactivity released from the cells is measured using a scintillation counter. The results are typically expressed as a percentage of the release stimulated by the agonist alone.

  • Data Analysis: Dose-response curves are generated to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the agonist-induced catecholamine release.

Experimental Workflow: Catecholamine Secretion Assay

The following diagram illustrates the workflow for a typical catecholamine secretion assay.

G Start Start Cell_Culture Culture PC12 Cells Start->Cell_Culture Radiolabeling Pre-label with [3H]Norepinephrine Cell_Culture->Radiolabeling Washing Wash Cells Radiolabeling->Washing Incubation Incubate with Nicotine +/- this compound Washing->Incubation Collection Collect Supernatant Incubation->Collection Measurement Measure Radioactivity Collection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

Workflow of a catecholamine secretion assay.

In Vivo Blood Pressure Measurement in Animal Models

To assess the effect of this compound on blood pressure in a physiological context, in vivo animal models are employed.

  • Animal Model: Chromogranin A knockout (Chga-KO) mice, which lack endogenous this compound and are hypertensive, are often used. Wild-type mice serve as controls.

  • Peptide Administration: this compound is administered to the animals, typically via intraperitoneal injection.

  • Blood Pressure Monitoring: Systolic and diastolic blood pressure are measured at baseline and at various time points after peptide administration. This can be done using non-invasive tail-cuff methods or through more direct methods involving arterial catheters.

  • Data Analysis: Changes in blood pressure from baseline are calculated and compared between treated and control groups to determine the effect of this compound.

Conclusion

Since its discovery in 1997, this compound has evolved from being known solely as an inhibitor of catecholamine release to being recognized as a master regulator of cardiovascular, metabolic, and immune functions.[4][7][9] Its role in blood pressure regulation is well-established, and ongoing research continues to unveil its therapeutic potential for a range of conditions, including hypertension, heart failure, and metabolic syndrome.[1][9][13] The detailed understanding of its mechanisms of action and the development of robust experimental protocols have been instrumental in advancing our knowledge of this important peptide. Future research will likely focus on translating these fundamental discoveries into clinical applications for the benefit of human health.

References

The Role of Catestatin in the Autonomic Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a critical endogenous modulator of the autonomic nervous system.[1][2] Co-released with catecholamines from adrenal chromaffin cells and adrenergic neurons, this compound functions as a potent physiological brake on sympathetic outflow.[1][3] Its primary mechanism involves the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), the principal gateways for cholinergic signaling in the autonomic ganglia.[1][4][5] This inhibitory action prevents catecholamine release, thereby influencing cardiovascular homeostasis. Furthermore, this compound exerts complex, region-dependent effects within the central nervous system and interacts with other signaling pathways, including those involving histamine and β-adrenergic receptors, to fine-tune autonomic balance.[6][7][8] Genetic variants of human this compound exhibit differential potencies, which have significant implications for individual variations in autonomic tone and predisposition to cardiovascular diseases such as hypertension.[1][2][4] This document provides an in-depth examination of the molecular mechanisms, physiological roles, and quantitative effects of this compound on the autonomic nervous system, supported by detailed experimental protocols and pathway visualizations.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The most well-documented function of this compound is its role as a potent, non-competitive antagonist of neuronal nAChRs.[1][5] In the autonomic nervous system, acetylcholine released from preganglionic neurons binds to nAChRs on postganglionic neurons and adrenal chromaffin cells, triggering depolarization and subsequent neurotransmitter release.

This compound intervenes at this critical step. It binds to a site on the nAChR distinct from the acetylcholine binding pocket, occluding the receptor's ion channel pore.[8][9] This physically obstructs the influx of sodium (Na+) and calcium (Ca2+) ions that normally follows receptor activation.[3][10] The inhibition of Ca2+ influx is the key event that suppresses the exocytosis of vesicles containing catecholamines (e.g., norepinephrine, epinephrine), ATP, and neuropeptide Y.[6][10] This function establishes this compound as a powerful autocrine and paracrine negative feedback inhibitor of the sympathochromaffin system.[3]

Catestatin_nAChR_Pathway cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron / Chromaffin Cell PreNeuron Acetylcholine (ACh) Release nAChR nAChR PreNeuron->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Exocytosis Vesicle Exocytosis (Catecholamine Release) Ca_Influx->Exocytosis Triggers This compound This compound This compound->nAChR Blocks (Non-competitive)

This compound's primary action on the nAChR signaling cascade.

Role in the Sympathetic Nervous System (SNS)

This compound's influence on the SNS is multifaceted, involving both peripheral inhibition and complex central regulation.

Peripheral Sympatho-inhibition

By blocking nAChRs on sympathetic ganglia and the adrenal medulla, this compound directly suppresses the release of catecholamines into the circulation.[3][6] This action serves as a homeostatic "brake" on excessive sympathetic activation, preventing the overstimulation of adrenergic receptors throughout the body and thereby lowering blood pressure.[2]

Central Autonomic Regulation

The effect of this compound within the central nervous system is strikingly region-dependent, particularly within the medulla oblongata, the primary site of cardiovascular control.

  • Rostral Ventrolateral Medulla (RVLM): In this key sympathoexcitatory region, microinjection of this compound increases sympathetic nerve activity, barosensitivity, and blood pressure.[7][8] This suggests that in the RVLM, this compound acts as an excitatory peptide, modulating the activity of neurons that drive sympathetic outflow.[8]

  • Caudal Ventrolateral Medulla (CVLM) & Central Amygdala: Conversely, when injected into the CVLM or central amygdala, which contain inhibitory GABAergic neurons that project to the RVLM, this compound is sympatho-inhibitory.[7][8][9] This action leads to a decrease in basal arterial pressure, heart rate, and sympathetic nerve activity.[9]

Central_Autonomic_Control CVLM CVLM / Amygdala (Inhibitory Neurons) RVLM RVLM (Excitatory Neurons) CVLM->RVLM Inhibits (-) SpinalCord Sympathetic Preganglionic Neurons RVLM->SpinalCord Excites (+) Periphery Sympathetic Outflow (↑ Blood Pressure, ↑ Heart Rate) SpinalCord->Periphery Activates Catestatin_CVLM This compound Catestatin_CVLM->CVLM Excites (+) Catestatin_RVLM This compound Catestatin_RVLM->RVLM Excites (+)

Differential central effects of this compound on sympathetic control.

Role in the Parasympathetic Nervous System (PNS)

While its effects on the SNS are more direct, this compound also modulates the parasympathetic branch, primarily through central mechanisms. The naturally occurring human variant Gly364Ser, for instance, is associated with increased baroreceptor sensitivity, a higher cardiac parasympathetic index, and a lower cardiac sympathetic index.[2][8][11] The proposed site of action is the nucleus of the tractus solitarius (NTS) in the brainstem, a key integration center for baroreflex afferents.[1][2] By modulating nicotinic-cholinergic synapses within the NTS, this compound can enhance baroreflex activity, leading to increased vagal (parasympathetic) outflow to the heart and a reciprocal decrease in sympathetic activity.[1]

Secondary and Indirect Mechanisms

Beyond nAChR antagonism, this compound influences autonomic function through other pathways:

  • Histamine Release: this compound potently stimulates histamine release from mast cells via a G-protein-dependent mechanism.[1][2] Histamine is a powerful vasodilator, and this action contributes significantly to this compound's hypotensive effects.[2]

  • Adrenergic Receptor Interaction: Evidence suggests this compound can directly modulate adrenergic transmission at the receptor level. It has been shown to blunt the effects of norepinephrine on β1- and β2-adrenergic receptors and may act as a β-adrenergic antagonist.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: Potency of this compound and its Human Variants on Catecholamine Release

Peptide Variant IC₅₀ (µM) for Nicotine-Induced Catecholamine Secretion Inhibition Relative Potency Reference(s)
Bovine Wild-Type ~0.2 - 0.4 - [1]
Human Wild-Type 0.82 ± 0.02 1.00x [1][12]
Pro370Leu (P370L) 0.37 ± 0.03 ~2.22x more potent [1][12]
Gly364Ser (G364S) 3.65 ± 0.11 ~4.45x less potent [1][12]
Arg374Gln (R374Q) 22.5 ± 4.05 ~27.4x less potent [12]

Data derived from studies using PC12 pheochromocytoma cells.

Table 2: Potency of this compound on Neuronal nAChR Subtypes

nAChR Subtype IC₅₀ (µM) for Receptor Blockade Reference(s)
α7 0.3 [1]
α3β2 0.4 [1]
α3β4 0.4 [1]
α4β2 1.7 [1]

Data derived from voltage-clamped Xenopus oocyte expression system.

Table 3: In Vivo Hemodynamic Effects of this compound | Experimental Model | this compound Administration | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference(s) | | :--- | :--- | :--- | :--- | | Spontaneously Hypertensive Rats (6-month-old) | Central infusion into CeA | ↓ by ~21% (~37 mmHg) | ↓ by ~119 bpm |[9] | | Spontaneously Hypertensive Rats (9-month-old) | Central infusion into CeA | ↓ by ~32% (~65 mmHg) | ↓ by ~85 bpm |[9] | | DOCA-Salt Hypertensive Rats | Intraperitoneal CST-WT | SBP ↓ from ~211 to ~116 mmHg | ↓ from ~356 to ~276 bpm |[5][13] | | DOCA-Salt Hypertensive Rats | Intraperitoneal CST-Ser | SBP ↓ from ~211 to ~176 mmHg | ↓ from ~356 to ~314 bpm (not significant) |[5][13] | | Langendorff Perfused Rat Heart | WT-CST (165 nM) | LVP ↓ by 28.39% | ↑ by 8.82% |[14] | CeA: Central Amygdalar Nucleus; SBP: Systolic Blood Pressure; LVP: Left Ventricular Pressure.

Key Experimental Protocols

Protocol: In Vitro Catecholamine Secretion Assay

This protocol details the measurement of this compound's inhibitory effect on nicotine-stimulated catecholamine release from PC12 cells.

Protocol_Catecholamine_Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A1 1. Culture PC12 cells to ~80% confluence. A2 2. Pre-load cells with [³H]-L-norepinephrine for 1-2 hours. A1->A2 A3 3. Wash cells 3x with Krebs-Ringer buffer to remove excess tracer. A2->A3 B1 4. Incubate cells with treatment groups: - Control (buffer only) - Nicotine (e.g., 60 µM) - Nicotine + ascending doses of  this compound (e.g., 0.1-10 µM) B2 5. Incubate for 30 minutes at 37°C. B1->B2 C1 6. Collect supernatant (release medium). C3 8. Measure tritium counts in supernatant and lysate via liquid scintillation. C1->C3 C2 7. Lyse remaining cells (e.g., with SDS). C2->C3 C4 9. Calculate % release: (Supernatant DPM) / (Supernatant + Lysate DPM) x 100 C3->C4 C5 10. Plot dose-response curve and calculate IC₅₀. C4->C5 Protocol_Microinjection cluster_prep Surgical Preparation cluster_inject Microinjection cluster_analysis Data Analysis A1 1. Anesthetize rat (e.g., urethane) and ensure artificial ventilation. A2 2. Cannulate femoral artery and vein for BP monitoring and drug administration. A1->A2 A3 3. Place rat in stereotaxic frame and expose dorsal medulla. A2->A3 A4 4. Record baseline arterial pressure, sympathetic nerve activity (SNA), and heart rate for >30 min. A3->A4 B1 5. Lower glass micropipette containing This compound (e.g., 1 mM in 50 nL) to target coordinates (e.g., CVLM). B2 6. Inject peptide solution over ~15-30 seconds. B1->B2 B3 7. Continuously record BP, SNA, and HR post-injection. B2->B3 C1 8. Analyze changes from baseline for all recorded parameters. C2 9. Perform histological verification of injection site post-experiment. C1->C2 Protocol_HRV_Analysis cluster_implant Telemetry Implantation cluster_record ECG Recording & Treatment cluster_analysis HRV Analysis A1 1. Surgically implant ECG telemetry transmitter in mouse abdominal cavity. A2 2. Allow for >7 days of post-operative recovery. A1->A2 B1 3. Record baseline ECG in conscious, freely moving mouse for 24 hours. B2 4. Administer this compound or vehicle (e.g., via osmotic mini-pump or IP injection). B1->B2 B3 5. Record post-treatment ECG for the duration of the study. B2->B3 C1 6. Extract R-R intervals from stable, artifact-free ECG segments. C2 7. Perform Time-Domain Analysis: - SDNN (sympathetic/parasympathetic) - RMSSD (parasympathetic) C1->C2 C3 8. Perform Frequency-Domain Analysis (FFT): - Low-Frequency (LF) Power (sympathetic) - High-Frequency (HF) Power (parasympathetic) - LF/HF Ratio (sympathovagal balance) C1->C3

References

A Technical Guide to the Mechanism of Action of Catestatin on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a potent endogenous inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It functions as a crucial negative-feedback regulator of catecholamine secretion from chromaffin cells and adrenergic neurons, playing a significant role in cardiovascular homeostasis.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's interaction with nAChRs, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Mechanism of Action: A Non-Competitive Antagonist

This compound acts as a non-competitive antagonist of nAChRs.[1][5] This means that its inhibitory effect cannot be overcome by increasing the concentration of the agonist, such as acetylcholine or nicotine.[1][4] The primary mechanism involves the physical occlusion of the receptor pore, thereby preventing ion influx and subsequent cellular depolarization.[1][6]

Molecular Interactions and Binding Site

Computational docking and molecular dynamics simulations have revealed that this compound binds to the extracellular vestibule of the nAChR, distinct from the agonist-binding sites.[1][7] The interaction primarily involves the N-terminal region of the this compound peptide.[1][2] Covalent cross-linking studies with Torpedo nAChRs have suggested specific contacts with the δ, γ, and β subunits of the receptor.[8] This allosteric binding leads to a conformational change that blocks the ion channel.

Impact on Receptor Kinetics

The interaction of this compound with nAChRs alters the receptor's activation and desensitization kinetics. Studies have shown that in the presence of this compound, the activation rate of the nAChR is decreased, while the desensitization rate is increased.[1] This contributes to the overall inhibitory effect on nicotinic signaling. Furthermore, this compound has been found to inhibit the desensitization of catecholamine release induced by prolonged agonist exposure, with an IC50 of approximately 0.28 µM.[3]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound and its naturally occurring human variants has been quantified across various experimental models. The following tables summarize these key findings.

ParameternAChR SubtypeCell Type/SystemValueReference
IC₅₀ α3β4PC12 Cells3.87 µM[6]
α7Xenopus Oocytes0.3 µM[3]
α3β2Xenopus Oocytes0.4 µM[3]
α4β2Xenopus Oocytes1.7 µM[3]
Inhibition of Catecholamine Secretion (IC₅₀) Nicotine-stimulatedPC12 Cells~0.2-0.4 µM[3]
Inhibition of Desensitization (IC₅₀) Nicotine-stimulatedPC12 Cells~0.28 µM[3]

Table 1: Inhibitory Concentrations (IC₅₀) of Wild-Type this compound

This compound VariantnAChR SubtypeCell Type/SystemIC₅₀ (µM)Relative Potency vs. Wild-TypeReference
Wild-Type (CST-WT) α3β4PC12 Cells3.87-[6]
CST-370L (Pro→Leu) α3β4PC12 Cells1.86~2.2-fold more potent[6]
CST-364S (Gly→Ser) α3β4PC12 Cells6.67~4.5-fold less potent[6]

Table 2: Comparative Inhibitory Potency of Human this compound Variants on Acetylcholine-Evoked Inward Current

This compound VariantPercentage of Pore OcclusionMinimum Pore Radius (Å)Reference
Wild-Type (CST-WT) 85%0.631[1][6]
CST-370L (Pro→Leu) 90%0.436[1][6]
CST-364S (Gly→Ser) 35%2.768[1][6]

Table 3: Extent of nAChR Pore Occlusion by Human this compound Variants

Signaling Pathways

The inhibitory action of this compound on nAChRs disrupts the canonical signaling cascade that leads to catecholamine release. The following diagrams illustrate this process.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh)/ Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates CST This compound (CST) CST->nAChR Binds and Inhibits (Non-competitive) Na_ion Na⁺ nAChR->Na_ion Influx VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Causes Exocytosis Catecholamine Exocytosis Ca_ion->Exocytosis Triggers Depolarization->VGCC Activates Catecholamines Catecholamines Exocytosis->Catecholamines Release

Caption: Signaling pathway of nAChR activation and its inhibition by this compound.

Experimental Protocols

The following methodologies are central to the investigation of this compound's effects on nAChRs.

Electrophysiological Recordings in Xenopus laevis Oocytes
  • Objective: To measure the effect of this compound on the inward currents generated by the activation of specific nAChR subtypes.

  • Methodology:

    • cDNAs encoding for different nAChR subunits (e.g., α3, β4, α7, α3β2, α4β2) are transcribed in vitro.

    • The resulting cRNAs are injected into Xenopus laevis oocytes.

    • After a period of expression (typically 2-7 days), the oocytes are voltage-clamped (e.g., at -60 mV or -80 mV) using a two-electrode voltage-clamp setup.

    • The oocyte is perfused with a control solution, and baseline inward currents (IACh) are elicited by applying acetylcholine (ACh) for a defined duration (e.g., 20 seconds).

    • This compound is then introduced into the perfusion solution, and the ACh-evoked currents are measured again to determine the extent of inhibition.

    • Dose-response curves are generated by applying varying concentrations of this compound to calculate the IC₅₀.[5]

Electrophysiology Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cDNA nAChR Subunit cDNA Transcription In Vitro Transcription cDNA->Transcription cRNA cRNA Transcription->cRNA Injection Oocyte Injection cRNA->Injection Oocyte Xenopus Oocyte (Expressing nAChRs) Injection->Oocyte VoltageClamp Two-Electrode Voltage Clamp Oocyte->VoltageClamp ACh_App ACh Application VoltageClamp->ACh_App Current_Measure1 Measure Baseline Inward Current (IACh) ACh_App->Current_Measure1 Current_Measure2 Measure Inhibited Inward Current ACh_App->Current_Measure2 CST_App This compound Application Current_Measure1->CST_App CST_App->ACh_App Analysis Calculate % Inhibition and IC₅₀ Current_Measure2->Analysis

Caption: Workflow for electrophysiological analysis of this compound's effect on nAChRs.

Catecholamine Release Assay in PC12 Cells
  • Objective: To quantify the inhibition of nicotine-stimulated catecholamine release by this compound.

  • Methodology:

    • PC12 cells, a rat pheochromocytoma cell line, are cultured and often differentiated with nerve growth factor (NGF) to develop a neuronal phenotype.

    • The cells are preloaded with a radiolabeled catecholamine, typically [³H]-norepinephrine.

    • After washing to remove excess radiolabel, the cells are incubated with varying concentrations of this compound or a control buffer.

    • Catecholamine release is stimulated by the addition of nicotine.

    • The supernatant is collected, and the amount of released [³H]-norepinephrine is quantified using liquid scintillation counting.

    • The percentage of inhibition is calculated by comparing the release in the presence and absence of this compound.[3]

Computational Modeling and Molecular Dynamics
  • Objective: To predict the binding site and interaction dynamics of this compound with the nAChR.

  • Methodology:

    • A homology model of the target nAChR subtype (e.g., human α3β4) is generated based on available crystal structures of related receptors (e.g., Torpedo marmorata nAChR).

    • The three-dimensional structure of this compound and its variants is determined, often using nuclear magnetic resonance (NMR) spectroscopy.

    • Molecular docking simulations are performed to predict the most favorable binding poses of this compound on the nAChR model.

    • Molecular dynamics simulations are then run to analyze the stability of the this compound-nAChR complex and to identify the key interacting amino acid residues.

    • Pore profile analysis is conducted to quantify the extent of pore occlusion by the bound peptide.[1]

Conclusion

This compound exerts its inhibitory effect on nicotinic acetylcholine receptors through a non-competitive mechanism involving direct occlusion of the ion channel pore. Its potency is influenced by its specific amino acid sequence, with naturally occurring variants exhibiting differential inhibitory capacities. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research into the physiological roles of this compound and for the development of novel therapeutics targeting the nicotinic cholinergic system.

References

The signaling pathway of Catestatin in cardiovascular regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cardiovascular Signaling Pathways of Catestatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CST), a 21-amino acid cationic peptide, is a crucial bioactive fragment derived from the proteolytic cleavage of the neuroendocrine pro-protein Chromogranin A (CgA).[1][2][3] Initially identified for its potent ability to inhibit catecholamine release from chromaffin cells and adrenergic neurons, CST has emerged as a pleiotropic hormone with a wide spectrum of regulatory roles within the cardiovascular system.[4][5] It functions as a physiological brake on the sympathoadrenal system, and its dysregulation is implicated in the pathogenesis of essential hypertension and heart failure.[1][2][6]

This technical guide provides a comprehensive overview of the core signaling pathways through which this compound exerts its cardiovascular effects. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols used to elucidate these pathways, and provides visual representations of the signaling cascades for enhanced clarity.

Core Signaling Pathways of this compound

This compound's cardiovascular regulatory effects are mediated through several distinct, yet interconnected, signaling pathways. These range from direct receptor antagonism to the modulation of complex intracellular kinase cascades.

Catecholamine Release Inhibition via Nicotinic Receptor Antagonism

The canonical function of CST is the autocrine negative feedback inhibition of catecholamine secretion.[1][2] This mechanism is fundamental to its anti-hypertensive properties.

  • Receptor Interaction: CST acts as a potent, non-competitive antagonist of the neuronal nicotinic acetylcholine receptor (nAChR).[2][7] Molecular docking studies suggest that CST interacts with the nAChR pore, with a high-affinity binding site potentially located on the β subunit near the membrane surface, effectively occluding the channel.[4][8][9]

  • Downstream Cascade: The binding of acetylcholine to nAChRs normally triggers Na+ influx, leading to membrane depolarization.[2][4] This depolarization activates voltage-gated calcium channels, causing a Ca2+ influx that is the critical trigger for the exocytosis of catecholamine-containing vesicles.[4]

  • Physiological Outcome: By blocking the initial Na+ influx, CST prevents membrane depolarization and the subsequent Ca2+ entry, thereby inhibiting the release of catecholamines (norepinephrine and epinephrine) from both adrenal medullary chromaffin cells and sympathetic neurons.[2][4] This leads to a reduction in overall sympathetic tone.

G cluster_0 cluster_1 Adrenergic Neuron / Chromaffin Cell ACh Acetylcholine nAChR nAChR Na+ Channel ACh->nAChR:f0 Binds CST This compound CST->nAChR:f1 Blocks Depolarization Membrane Depolarization nAChR:f1->Depolarization Na+ Influx VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicles Catecholamine Vesicles Ca_Influx->Vesicles Triggers Fusion Release Catecholamine Release Vesicles->Release

Figure 1: CST inhibits catecholamine release via nAChR antagonism.
Endothelial-Dependent Anti-Adrenergic Action and Vasodilation

CST exerts potent anti-adrenergic effects and promotes vasodilation through a pathway originating in the endothelium, critically involving nitric oxide (NO) production.[10][11]

  • Receptor Interaction: While a specific receptor has not been definitively identified, the pathway is known to be G-protein dependent. Evidence also points to interactions with β2-adrenergic receptors.[7][12]

  • Downstream Cascade: In endothelial cells, CST activates a Phosphatidylinositol 3-Kinase (PI3K)-dependent pathway.[10][11] PI3K activation leads to the phosphorylation and activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates endothelial nitric oxide synthase (eNOS) at its activating site (Ser1179), stimulating the production of NO.[10][11][13]

  • Physiological Outcome: NO, a potent vasodilator, diffuses from the endothelium to adjacent vascular smooth muscle cells, where it relaxes the vessel wall.[14] This NO release is also the primary mechanism behind CST's "anti-adrenergic" effect, whereby it dose-dependently reduces the positive inotropic (contractile) effect of β-adrenergic agonists like isoproterenol.[10][11]

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell CST This compound Receptor Receptor (e.g., β2-AR) CST->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates p_eNOS p-eNOS (Ser1179) eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO Produces Vaso Vasodilation NO->Vaso Diffuses & Causes

Figure 2: Endothelial PI3K-Akt-eNOS pathway activated by CST.
Direct Cardioprotection in Ischemia/Reperfusion (I/R) Injury

CST has direct protective effects on cardiomyocytes, mitigating the damage caused by ischemia/reperfusion (I/R) events.[13][15]

  • Receptor Interaction: The direct receptor on cardiomyocytes is still under investigation, but the downstream effects are independent of endothelial cells.

  • Downstream Cascade: Similar to its action in endothelial cells, CST activates the pro-survival PI3K-Akt signaling cascade directly within cardiomyocytes.[13][16] A key downstream target of Akt in this context is Glycogen Synthase Kinase 3β (GSK3β). Akt phosphorylates GSK3β at Ser9, which inactivates it. The inactivation of GSK3β is a critical step in preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion. This is a central component of the Reperfusion Injury Salvage Kinase (RISK) pathway.[6][13]

  • Physiological Outcome: By activating this pathway, CST preserves mitochondrial membrane potential, reduces cardiomyocyte apoptosis and contracture, and significantly increases cell viability following simulated I/R injury.[13][15][16]

G cluster_0 Cardiomyocyte during I/R CST This compound Receptor Receptor CST->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β (Active) Akt->GSK3b Inactivates via Phosphorylation p_GSK3b p-GSK3β (Inactive) GSK3b->p_GSK3b mPTP mPTP Opening GSK3b->mPTP Promotes Apoptosis Apoptosis mPTP->Apoptosis

Figure 3: CST's direct cardioprotective RISK pathway signaling.
Histamine-Mediated Vasodilation

An additional indirect mechanism contributing to CST's cardiovascular effects is the stimulation of histamine release.

  • Mechanism: CST acts on peritoneal and pleural mast cells, stimulating the release of histamine.[2][3] This action appears to be mediated via heterotrimeric G-proteins but may occur in a receptor-independent manner.[1][2][3]

  • Physiological Outcome: Histamine is a powerful vasodilator and can also exert a transient positive inotropic effect on the heart.[10][17] The vasodilatory effect contributes to CST's overall hypotensive action.[2][3] This effect can be blocked by H1 histamine receptor antagonists.[10][11]

Quantitative Data Summary

The biological effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Effects of this compound on Cardiovascular Hemodynamics in Animal Models

Parameter Animal Model CST Variant / Dose Result Citation
Blood Pressure Deoxycorticosterone-acetate salt-hypertensive rats (DSHR) Wild-Type (WT) Profound reduction in Max LV Pressure (from 195.4 to 109.5 mmHg) [18]
DSHR Gly364Ser (Ser) Less potent reduction in Max LV Pressure (from 195.4 to 157.9 mmHg) [18]
Heart Rate DSHR Wild-Type (WT) Significant reduction (from 355.5 to 275.5 bpm) [18]
DSHR Gly364Ser (Ser) No significant reduction (from 355.5 to 314.2 bpm) [18]
Myocardial Contractility DSHR Wild-Type (WT) Significant improvement in contractility index (~84 s⁻¹) [18]
DSHR Gly364Ser (Ser) Inefficient improvement in contractility index (~22 s⁻¹) [18]

| Anti-Adrenergic Effect | Rat Papillary Muscle | 5-50 nM WT-CST | Dose-dependent reduction of β-adrenergic (Isoproterenol) stimulation |[10][11] |

Table 2: Molecular and Cellular Effects of this compound

Parameter Experimental System CST Concentration Result Citation
Cell Viability I/R Rat Cardiomyocytes 5 nM ~65% increase in cell viability compared to untreated I/R cells [15][16]
Cell Contracture I/R Rat Cardiomyocytes 5 nM Significantly reduced cell shortening during reperfusion [16]
eNOS Phosphorylation Bovine Aortic Endothelial Cells (BAE-1) 5 nM Wortmannin-sensitive (PI3K-dependent) increase in p-eNOS (Ser1179) [10][11]
Akt Phosphorylation I/R Rat Cardiomyocytes 5 nM Increased p-Akt (Ser473) levels, abolished by Wortmannin [13][16]

| GSK3β Phosphorylation | I/R Rat Cardiomyocytes | 5 nM | Increased p-GSK3β (Ser9) levels, abolished by Wortmannin |[13][16] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's signaling pathways.

Protocol 1: Simulated Ischemia/Reperfusion (I/R) in Isolated Cardiomyocytes

This protocol is used to assess the direct cardioprotective effects of CST on heart cells.

  • Cardiomyocyte Isolation: Adult rat ventricular myocytes are isolated by enzymatic digestion using a Langendorff-free method with collagenase and protease.

  • Simulated I/R:

    • Baseline: Isolated cardiomyocytes are superfused with a standard Tyrode solution for a 5-minute stabilization period.

    • Ischemia: The superfusion is switched to an "ischemic buffer" (IB) for 15 minutes. This buffer is typically glucose-free, hypoxic (gassed with N2), and acidic (pH ~6.5) to mimic ischemic conditions.

    • Reperfusion: The superfusion is returned to the standard Tyrode solution for 5-10 minutes.

  • CST Treatment: For the treatment group, CST (e.g., 5 nM) is added to the standard Tyrode solution during the initial stabilization period and maintained throughout the I/R protocol.[16]

  • Endpoint Analysis:

    • Cell Viability: At the end of reperfusion, cells are stained with Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes. The percentage of PI-negative (viable) cells is quantified via fluorescence microscopy.[13][16]

    • Mitochondrial Membrane Potential (MMP): Cells are loaded with the fluorescent probe JC-1. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In damaged mitochondria with low MMP, JC-1 remains as monomers that fluoresce green. The ratio of red to green fluorescence is used to quantify MMP.[13][16]

    • Protein Phosphorylation: Cells are lysed at the end of the experiment, and Western blotting is performed to measure the phosphorylation status of key proteins like Akt (Ser473) and GSK3β (Ser9).[16]

Protocol 2: Endothelial Cell Nitric Oxide (NO) Production and eNOS Phosphorylation

This protocol determines CST's ability to stimulate the endothelial PI3K-Akt-eNOS pathway.

  • Cell Culture: Bovine aortic endothelial cells (BAE-1) are cultured to confluence in appropriate media.[10][11]

  • Treatment: Cells are serum-starved and then treated with CST (e.g., 5-50 nM) for a specified time course (e.g., 0-30 minutes). For inhibitor studies, cells are pre-treated with a PI3K inhibitor like Wortmannin (100 nM) before CST stimulation.[10][11]

  • Endpoint Analysis:

    • NO Production: NO release into the culture medium can be measured using a fluorescent NO-sensitive dye like DAF-FM diacetate or by quantifying its stable metabolites, nitrite and nitrate, using the Griess assay.

    • eNOS Phosphorylation (Western Blot):

      • Cells are lysed in RIPA buffer with phosphatase and protease inhibitors.

      • Protein concentration is quantified (e.g., BCA assay).

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked (e.g., with 5% BSA) and then incubated overnight with primary antibodies against total eNOS and phosphorylated eNOS (p-eNOS Ser1179).[16]

      • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of p-eNOS to total eNOS.

Protocol 3: Isolated Papillary Muscle Contractility Assay

This ex vivo protocol assesses the functional anti-adrenergic effect of CST on myocardial tissue.

  • Tissue Preparation: Papillary muscles are carefully dissected from the left ventricle of a rat heart in oxygenated Krebs-Henseleit solution.

  • Apparatus Setup: The muscle is mounted vertically in an organ bath containing the Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2). The base is fixed, and the tendon is connected to an isometric force transducer. The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz).

  • Experimental Procedure:

    • The muscle is allowed to stabilize until a steady contractile force is achieved.

    • A dose-response curve to a β-adrenergic agonist (e.g., Isoproterenol, 50 nM) is established to determine the maximal contractile response.

    • After washout and restabilization, the muscle is pre-treated with varying concentrations of CST (e.g., 5-50 nM) for a set period.

    • The β-adrenergic agonist is then re-administered in the presence of CST.

  • Data Analysis: The contractile force generated in the presence of CST is compared to the maximal response, and the percentage reduction of the β-adrenergic effect is calculated for each CST dose.[10] This demonstrates the anti-adrenergic property of this compound.

References

Catestatin: A Technical Guide on its Genesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of catestatin (CST), a bioactive peptide derived from chromogranin A (CgA). It details its formation, pleiotropic physiological functions with a focus on cardiovascular regulation, and the experimental methodologies used for its study.

Introduction: The Emergence of a Key Autonomic Modulator

This compound is a 21-amino acid cationic and hydrophobic peptide first identified in 1997 as a potent endogenous inhibitor of catecholamine release.[1] It is generated through the proteolytic cleavage of its precursor, chromogranin A (CgA), a major protein co-stored and co-released with catecholamines from the storage vesicles of adrenal chromaffin cells and adrenergic neurons.[2] Functioning as a non-competitive antagonist of the neuronal nicotinic acetylcholine receptor (nAChR), this compound acts as a crucial negative feedback regulator in the sympathoadrenal system.[1][2] Beyond this primary role, it has emerged as a pleiotropic peptide involved in blood pressure regulation, cardiac function, inflammation, and metabolism, making it a subject of intense research for its diagnostic and therapeutic potential.[3][4]

Genesis of this compound: The Proteolytic Processing of Chromogranin A

Chromogranin A is an acidic pro-protein found within the secretory granules of neuroendocrine and endocrine cells.[1][5] The CgA protein contains multiple pairs of basic amino acid residues (dibasic sites) that serve as cleavage points for various proteases.[4][6] The processing of CgA into smaller, biologically active peptides is a critical step in generating molecules like this compound.

The cleavage is performed by a suite of intra-granular and extracellular proteases, including:

  • Prohormone convertases (PC1 and PC2)[6]

  • Furin[6]

  • Cysteine protease cathepsin L[6]

  • Serine proteases like plasmin and kallikrein[6]

This enzymatic cascade liberates several key peptides, including vasostatin-1, pancreastatin, serpinin, and this compound.[3][4] this compound itself corresponds to residues 352-372 in human CgA (hCgA) and 344-364 in the bovine sequence.[1][3] The production of this compound involves cleavage at both paired basic and monobasic residues, a crucial step for its subsequent regulatory activity.[7]

CgA_Processing cluster_0 Chromogranin A (CgA) Pro-protein cluster_1 Proteolytic Cleavage cluster_2 Bioactive Peptides CgA Chromogranin A (439 amino acids) Proteases Prohormone Convertases (PC1, PC2) Plasmin, Kallikrein, etc. CgA->Proteases Cleavage at dibasic sites VS1 Vasostatin-1 (hCgA 1-76) Proteases->VS1 PS Pancreastatin (hCgA 250-301) Proteases->PS CST This compound (hCgA 352-372) Proteases->CST SERP Serpinin (hCgA 411-436) Proteases->SERP Other Other Peptides Proteases->Other

Caption: Proteolytic cleavage of Chromogranin A to yield this compound. (Within 100 characters)

Mechanisms of Action and Physiological Roles

This compound exerts its effects through multiple signaling pathways, leading to a wide range of physiological responses.

Inhibition of Catecholamine Release

The most well-documented function of this compound is its role as an autocrine negative feedback inhibitor of catecholamine secretion.[2] This action is mediated through non-competitive antagonism of neuronal nAChRs.[8]

The signaling cascade proceeds as follows:

  • Binding: this compound binds to the nAChR, with evidence suggesting interactions with the β, δ, and γ subunits near the channel pore, separate from the acetylcholine binding site.[9][10]

  • Channel Blockade: This binding occludes the receptor's ion channel, blocking the influx of sodium (Na+) ions that normally occurs upon acetylcholine stimulation.[3][11]

  • Inhibition of Depolarization: The prevention of Na+ influx inhibits membrane depolarization.

  • Suppression of Calcium Influx: Consequently, voltage-gated calcium channels (VGCCs) are not activated, blocking the influx of extracellular calcium (Ca2+).[3]

  • Inhibition of Exocytosis: The lack of a rise in intracellular Ca2+ prevents the fusion of catecholamine-containing vesicles with the plasma membrane, thereby inhibiting the release of epinephrine and norepinephrine.[3]

Catestatin_nAChR_Pathway cluster_cell Chromaffin Cell ACh Acetylcholine nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates CST This compound CST->nAChR Binds & Blocks (Non-competitive) Depolarization Membrane Depolarization nAChR->Depolarization Na+ Influx VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle Secretory Vesicle (Catecholamines) Release Catecholamine Release Vesicle->Release Depolarization->VGCC Activates Ca_Influx->Vesicle Triggers Fusion

Caption: this compound's inhibition of catecholamine release pathway. (Within 100 characters)
Cardiovascular Regulation

This compound plays a crucial role in cardiovascular homeostasis. Its hypotensive actions are multifaceted.[2]

  • Direct Vasodilation: It can act as a vasodilator.[12]

  • Indirect Vasodilation via Histamine: this compound stimulates histamine release from mast cells.[2][12] This occurs through a receptor-independent mechanism involving heterotrimeric G-proteins, similar to the action of mastoparan.[2] The released histamine then acts on H1 receptors to cause vasodilation.[12]

  • Central Nervous System Effects: When acting on the central nervous system, this compound can modulate baroreceptor sensitivity and the balance between sympathetic and parasympathetic activity.[2][13] For instance, in the caudal ventrolateral medulla (CVLM), it is sympathoinhibitory, whereas in the rostral ventrolateral medulla (RVLM), it can be sympathoexcitatory.[13][14]

  • Cardiac Effects: this compound exerts direct negative inotropic (contractility) and lusitropic (relaxation) effects on the heart, contributing to its overall blood pressure-lowering action.[3][5] This is partly achieved by inducing nitric oxide (NO) synthesis in cardiomyocytes, which reduces cellular Ca2+.[5][15]

Catestatin_Histamine_Pathway cluster_mast_cell Mast Cell cluster_vessel Blood Vessel CST This compound G_Protein Gi Protein CST->G_Protein Activates Histamine_Vesicle Histamine Vesicle G_Protein->Histamine_Vesicle Triggers Exocytosis Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine Histamine H1R H1 Receptor (Smooth Muscle) Histamine->H1R Binds Vasodilation Vasodilation H1R->Vasodilation Experimental_Workflow_CA_Release cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture & Differentiate PC12 Cells A2 Plate Cells A1->A2 B1 Pre-incubate with varying [CST] A2->B1 B2 Stimulate with Nicotinic Agonist B1->B2 B3 Collect Supernatant B2->B3 C1 Quantify Catecholamines (HPLC-ED) B3->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 C2->C3

References

The Role of Catestatin in the Innate Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of the neuroendocrine prohormone Chromogranin A (CgA), is emerging as a critical modulator of the innate immune system.[1][2][3] Initially identified as a potent inhibitor of catecholamine release, its functions are now understood to be far more pleiotropic, encompassing direct antimicrobial actions and complex immunomodulatory effects on key innate immune cells, including macrophages, mast cells, neutrophils, and monocytes.[4][5] This technical guide provides an in-depth examination of the mechanisms through which this compound orchestrates the innate immune response, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology and therapeutic development.

Direct Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity, a crucial first-line defense mechanism in innate immunity.[6] It acts directly against a range of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[6][7] The mechanism of action is characteristic of many cationic antimicrobial peptides, involving the electrostatic interaction with negatively charged microbial membranes, leading to membrane disruption, permeabilization, and eventual cell lysis.[6][8]

Quantitative Antimicrobial Activity

The efficacy of this compound and its variants against various microbes has been quantified through Minimum Inhibitory Concentration (MIC) and Lethal Concentration (LC) assays.

MicroorganismPeptide VariantMIC (μM)Lethal Concentration (μM)Reference
S. aureus ATCC 25923Wild-Type CST5075[6]
S. aureus ΔmprFWild-Type CST3050[6]
Group A Streptococcus (GAS)Wild-Type CST1030[6]
E. colibCST₁₋₁₅ (Cateslytin)< 10Not Reported[7]
Various Bacteria & FungihCST Variants1 - 20Not Reported[7]
Group A Streptococcus (GAS)Gly₃₆₄Ser VariantLower than WTNot Reported[6]
S. aureus ΔmprFPro₃₇₀Leu VariantHigher potency than WTNot Reported[6]

Modulation of Innate Immune Cells

This compound exerts profound and often context-dependent effects on the primary cells of the innate immune system. Its actions range from chemoattraction and activation to the suppression of inflammatory phenotypes.

Macrophages: The Anti-Inflammatory Shift

A central role of this compound in the innate immune response is its ability to modulate macrophage function, steering them away from a pro-inflammatory state.[1][2]

  • Polarization: In vitro and in vivo studies demonstrate that CST promotes the differentiation of macrophages from a pro-inflammatory (M1-like) to an anti-inflammatory (M2-like) phenotype.[1][2][4] This is evidenced by the increased expression of M2 markers like Mannose Receptor C-type 1 (MRC1), Arginase 1 (Arg1), and IL-10, and the decreased expression of M1 markers such as inducible nitric oxide synthase (iNOS) and TNF-α.[1][9]

  • Cytokine Regulation: CST treatment significantly reduces the production of pro-inflammatory cytokines by macrophages, including TNF-α, IL-6, IL-1β, and CCL2.[1][9] Conversely, it can increase the levels of the anti-inflammatory cytokine IL-10.[9]

  • Infiltration Inhibition: Despite being a chemoattractant for monocytes in vitro, CST administration in vivo leads to reduced infiltration of macrophages into inflamed tissues in models of colitis, atherosclerosis, and diabetes.[1][2][10] This paradoxical effect is likely due to its ability to block leukocyte migration towards other inflammatory chemokines.[11][12]

Mast Cells: Pro-Inflammatory Activation

In contrast to its effects on macrophages, this compound acts as a potent activator of mast cells, which are critical sentinels in tissues.

  • Degranulation and Mediator Release: CST and its variants induce mast cell degranulation, leading to the release of pre-formed mediators like histamine and β-hexosaminidase.[13][14] It also stimulates the production and release of lipid mediators, including leukotriene C₄ (LTC₄) and prostaglandins D₂ and E₂ (PGD₂, PGE₂).[13][14]

  • Chemotaxis: this compound is a chemoattractant for human mast cells, with its effect showing a bell-shaped dose-response curve.[13]

  • Cytokine/Chemokine Production: CST stimulates mast cells to produce and secrete a variety of pro-inflammatory cytokines and chemokines, such as GM-CSF, CCL2 (MCP-1), CCL3 (MIP-1α), and CCL4 (MIP-1β).[1][13][14]

Monocytes and Neutrophils: A Complex Role in Chemotaxis

This compound's influence on phagocyte migration is complex and appears to be a key part of its anti-inflammatory mechanism.

  • Dual Chemotactic Role: While CST itself can act as a chemoattractant for monocytes and neutrophils, it paradoxically blocks their migration toward potent inflammatory chemokines like CCL2 and CXCL2.[11][12][15][16]

  • Inhibition of Extravasation: In vivo studies using intravital microscopy have shown that while CXCL2 alone promotes neutrophil and monocyte attachment and extravasation into tissue, the combination of CST and CXCL2 leads to the release of attached cells from the vessel wall and reduced tissue infiltration.[10] This suggests CST can override inflammatory chemoattractant signals at the site of inflammation.[10]

Quantitative Effects on Cytokine Production and Cell Migration
Cell TypeConditionTreatmentEffectQuantitative ChangeReference
M1-like MacrophagesIn vitro culture100 nM CST (24h)↓ TNF-α ProductionSignificant Reduction[9]
M1-like MacrophagesIn vitro culture100 nM CST (24h)↓ CCL2 ProductionSignificant Reduction[9]
M2-like MacrophagesIn vitro culture100 nM CST (24h)↑ IL-10 ProductionSignificant Increase[9]
Human Mast CellsIn vitro cultureCST↑ CCL2/MCP-1 ReleaseDose-dependent increase[13]
Human Mast CellsIn vitro cultureCST↑ CCL3/MIP-1α ReleaseDose-dependent increase[13]
Human MonocytesTranswell AssayCST + CCL2Blocked MigrationSignificant inhibition of migration towards CCL2[10][11][12]
Mouse NeutrophilsTranswell AssayCST + IL-8Blocked MigrationSignificant inhibition of migration towards IL-8[16]

Signaling Pathways

The immunomodulatory effects of this compound are mediated through distinct signaling cascades in different immune cells. The receptor(s) for CST on many immune cells remain to be definitively identified, but downstream pathways have been partially elucidated.[10]

Mast Cell Activation Pathway

In human mast cells, this compound-induced activation is dependent on a G-protein coupled receptor (GPCR) pathway. The signaling cascade involves the activation of Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[13][14] This signaling leads to an increase in intracellular calcium (Ca²⁺) mobilization, which is a critical step for degranulation and mediator release.[1][13] Recent evidence also points to the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the receptor mediating CST's effects on mast cells.[17]

MastCellSignaling CST This compound (CST) MRGPRX2 MRGPRX2 (GPCR) CST->MRGPRX2 G_Protein G-Proteins MRGPRX2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC ERK MAPK / ERK G_Protein->ERK Chemotaxis Chemotaxis G_Protein->Chemotaxis Ca_Mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_Mobilization Cytokine_Prod Cytokine/Chemokine Production ERK->Cytokine_Prod Degranulation Degranulation (Histamine Release) Ca_Mobilization->Degranulation Outputs

Caption: this compound signaling pathway in mast cells.

Proposed Macrophage Anti-Inflammatory Pathway

The mechanism for CST's anti-inflammatory effects in macrophages is less defined but is thought to potentially involve nicotinic acetylcholine receptors (nAChRs).[3] Macrophages express nAChRs, and their activation is known to exert anti-inflammatory effects, such as inhibiting the production of TNF-α in response to LPS.[3] CST's ability to bind to nAChRs and block ion flux provides a plausible mechanism for its observed immunosuppressive actions on these cells.[3] This pathway ultimately leads to reduced pro-inflammatory gene expression and a shift towards an M2 phenotype.

MacrophageSignaling CST This compound (CST) nAChR Nicotinic Acetylcholine Receptor (nAChR) CST->nAChR Antagonism/ Modulation Downstream Downstream Signaling (e.g., NF-κB inhibition) nAChR->Downstream ProInflam_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream->ProInflam_Cytokines M2_Polarization ↑ M2 Polarization (Anti-inflammatory) Downstream->M2_Polarization Outputs

Caption: Proposed anti-inflammatory signaling of this compound in macrophages.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key assays used to characterize the function of this compound.

Chemotaxis Assay (Transwell Migration)

This assay quantifies the chemotactic or migration-inhibiting properties of this compound.

  • Cell Preparation: Isolate primary human monocytes or neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in an appropriate assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup: Use a multi-well plate with Transwell inserts (typically 5-8 µm pore size for monocytes/neutrophils).

  • Lower Chamber: Add the chemoattractant solution to the lower chamber.

    • To test CST as a chemoattractant: Add varying concentrations of CST (e.g., 1 nM - 10 µM) in assay medium.

    • To test CST's inhibitory effect: Add a known chemoattractant (e.g., 10 nM CCL2 or 100 ng/mL IL-8) to the lower chamber.

  • Upper Chamber: Add the cell suspension to the upper chamber of the insert. To test for inhibition, co-incubate the cells with CST (e.g., 5 µM) before and during the assay.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 60-120 minutes.

  • Quantification: Remove the insert. Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase).

  • Analysis: Compare the number of migrated cells in treated wells to control wells (medium alone). Express results as a migration index or percentage of inhibition.

ChemotaxisWorkflow Start Isolate Immune Cells (e.g., Monocytes) Setup Prepare Transwell Plate Start->Setup Lower Add Chemoattractant (CCL2) ± CST to Lower Chamber Setup->Lower Upper Add Cell Suspension ± CST to Upper Chamber Setup->Upper Incubate Incubate at 37°C (60-120 min) Lower->Incubate Upper->Incubate Quantify Quantify Migrated Cells in Lower Chamber Incubate->Quantify Analyze Analyze Data & Calculate Inhibition Quantify->Analyze

Caption: Workflow for a Transwell chemotaxis assay.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of granular contents from mast cells as an indicator of degranulation.

  • Cell Culture: Culture a human mast cell line (e.g., LAD2) or use primary human mast cells derived from peripheral blood.

  • Cell Plating: Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and wash with a buffered salt solution (e.g., Tyrode's buffer).

  • Stimulation: Add varying concentrations of this compound to the wells. Include a positive control (e.g., compound 48/80) and a negative control (buffer alone). To determine the total enzyme content, lyse a separate set of cells with a detergent (e.g., 0.1% Triton X-100).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • Enzyme Reaction: In a new plate, mix the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer. Incubate at 37°C for 60-90 minutes.

  • Stop Reaction: Stop the enzymatic reaction by adding a high pH stop solution (e.g., 0.1 M carbonate/bicarbonate buffer).

  • Measurement: Read the absorbance of the resulting p-nitrophenol at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total enzyme content in the lysed cells.

Conclusion and Future Directions

This compound is a multifaceted peptide that plays a dual role in the innate immune response. It contributes directly to host defense through its broad-spectrum antimicrobial activity. Simultaneously, it functions as a sophisticated immunomodulator, capable of both activating pro-inflammatory responses in sentinel cells like mast cells and potently suppressing inflammation by redirecting macrophage polarization and blocking excessive leukocyte infiltration.[1][2] This unique profile makes this compound a compelling subject for further investigation and a promising candidate for therapeutic development.

Future research should focus on:

  • Receptor Identification: Unambiguously identifying the specific receptors for this compound on macrophages and neutrophils to fully elucidate its signaling mechanisms.

  • In Vivo Efficacy: Expanding preclinical studies in various models of inflammatory and infectious diseases to validate its therapeutic potential.

  • Structure-Activity Relationship: Investigating synthetic analogs of this compound to optimize its antimicrobial versus immunomodulatory activities for specific clinical applications.

Understanding the intricate biology of this compound will undoubtedly open new avenues for treating a wide range of conditions where the innate immune response is dysregulated.

References

Human Catestatin Variants: A Technical Guide to Functional Differences and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a crucial endogenous regulator of cardiovascular and metabolic functions. It primarily acts as a potent inhibitor of catecholamine release from chromaffin cells and sympathetic neurons, thereby modulating blood pressure and the body's stress response. Several naturally occurring human variants of this compound have been identified, exhibiting significant functional differences that impact individual susceptibility to cardiovascular and metabolic diseases. This technical guide provides an in-depth overview of these variants, their differential activities, the signaling pathways they modulate, and detailed experimental protocols for their characterization.

Human Variants of this compound and Their Functional Differences

Several single nucleotide polymorphisms (SNPs) in the CHGA gene give rise to amino acid substitutions within the this compound peptide. The most extensively studied variants include Gly364Ser, Pro370Leu, Arg374Gln, and Gly367Val. These variants display altered potencies in their biological functions, particularly in the inhibition of catecholamine secretion and regulation of blood pressure.

Quantitative Data on Functional Differences

The functional consequences of these amino acid substitutions have been quantified in various studies. The following tables summarize the key quantitative data regarding the differential activities of human this compound variants.

Table 1: Comparative Potency of Human this compound Variants in Inhibiting Nicotine-Stimulated Catecholamine Secretion

This compound VariantIC₅₀ (μM) for Catecholamine Secretion InhibitionPotency Relative to Wild-TypeReference
Wild-Type (WT) 0.82 ± 0.021.0[1]
Gly364Ser 3.65 ± 0.11~4.5-fold less potent[1]
Pro370Leu 0.37 ± 0.03~2.2-fold more potent[1]
Arg374Gln > 10Significantly less potent[2][3]
Gly367Val Less potent than WTLess potent[4][5]

IC₅₀ values represent the concentration of the peptide required to inhibit 50% of the nicotine-stimulated catecholamine secretion from PC12 cells.

Table 2: Association of the Gly364Ser Variant with Blood Pressure and Hypertension Risk in Human Populations

PopulationParameterEffect of 364Ser Allelep-valueReference
Chennai (India) Systolic Blood Pressure (SBP)~2.5 mmHg higher0.045[6]
Diastolic Blood Pressure (DBP)~1.5 mmHg higher0.074[6]
Hypertension Odds Ratio (Age-adjusted)1.4830.009[6]
Chandigarh (India) Systolic Blood Pressure (SBP)~8 mmHg higher0.004[6]
Diastolic Blood Pressure (DBP)~6 mmHg higher0.001[6]
Hypertension Odds Ratio (Age-adjusted)2.9510.005[6]
Japanese Systolic Blood Pressure (SBP)Elevated0.048[6]
Caucasian Diastolic Blood Pressure (DBP)Lowered-[7]

Signaling Pathways of this compound and its Variants

Wild-type this compound primarily exerts its effects by acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), which are the physiological triggers for catecholamine release. By binding to the nAChR, this compound inhibits the influx of sodium and calcium ions, thereby preventing the depolarization of the cell membrane and the subsequent exocytosis of catecholamine-containing vesicles.

The Gly364Ser variant, in addition to its reduced potency at the nAChR, exhibits altered interactions with other receptors. Notably, it shows diminished ability to stimulate nitric oxide (NO) production in endothelial cells. This is attributed to an altered interaction with the β2-adrenergic receptor (ADRB2). While wild-type this compound can displace ligands bound to ADRB2 and antagonize its downstream signaling, the Gly364Ser variant fails to do so effectively, leading to reduced endothelial NO synthase (eNOS) activation and consequently, lower NO production. This impaired NO-mediated vasodilation may contribute to the elevated blood pressure observed in carriers of the 364Ser allele.[6][8]

Signaling Pathway Diagrams

Catestatin_Signaling_WT CST_WT Wild-Type This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) CST_WT->nAChR Blood_Pressure_Dec Decreased Blood Pressure CST_WT->Blood_Pressure_Dec Leads to Ion_Channel Ion Channel nAChR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Catecholamine_Release Catecholamine Release Depolarization->Catecholamine_Release Blood_Pressure_Inc Increased Blood Pressure Catecholamine_Release->Blood_Pressure_Inc

Figure 1: Wild-Type this compound Signaling Pathway for Catecholamine Inhibition.

Catestatin_Signaling_G364S CST_G364S Gly364Ser This compound ADRB2 β2-Adrenergic Receptor (ADRB2) CST_G364S->ADRB2 Fails to effectively antagonize eNOS eNOS ADRB2->eNOS Activates NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation CST_WT Wild-Type This compound CST_WT->ADRB2

Figure 2: Differential Signaling of Gly364Ser this compound on NO Production.

Experimental Protocols

Catecholamine Secretion Assay from PC12 Cells

This assay measures the ability of this compound variants to inhibit nicotine-stimulated catecholamine release from rat pheochromocytoma (PC12) cells.

1. Cell Culture and Plating:

  • Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For the assay, seed PC12 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Radiolabeling of Catecholamine Stores:

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • Pre-incubate the cells with KRH buffer containing 0.5 µCi/mL [³H]-norepinephrine for 2 hours at 37°C to label the catecholamine storage vesicles.

3. Stimulation and Inhibition:

  • Wash the cells three times with KRH buffer to remove excess radiolabel.

  • Pre-incubate the cells for 30 minutes with KRH buffer containing the desired concentrations of wild-type or variant this compound peptides.

  • Stimulate catecholamine release by adding a nicotinic agonist (e.g., 100 µM nicotine) to the wells and incubate for 15 minutes at 37°C.

4. Measurement of Catecholamine Release:

  • Collect the supernatant (containing released [³H]-norepinephrine) from each well.

  • Lyse the cells in the wells with 0.1 M HCl to determine the remaining intracellular [³H]-norepinephrine.

  • Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the percentage of catecholamine release as: (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.

  • Plot the percentage of inhibition of nicotine-stimulated release against the log concentration of the this compound peptide to determine the IC₅₀ value.

Nitric Oxide Production Assay in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol measures the effect of this compound variants on nitric oxide (NO) production in HUVECs.

1. HUVEC Culture:

  • Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed HUVECs in 96-well plates and grow to confluence.

2. Treatment with this compound Peptides:

  • Wash the confluent HUVEC monolayer with serum-free medium.

  • Treat the cells with various concentrations of wild-type or variant this compound peptides in serum-free medium for 24 hours.

3. Measurement of Nitric Oxide:

  • NO production can be assessed by measuring the accumulation of its stable metabolites, nitrite and nitrate, in the culture supernatant using the Griess reagent system.

  • Alternatively, intracellular NO can be measured using a fluorescent probe such as 4,5-diaminofluorescein diacetate (DAF-2DA).

    • For DAF-2DA measurement:

      • Load the cells with 10 µM DAF-2DA for 30 minutes at 37°C.

      • Wash the cells to remove excess probe.

      • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

4. Data Analysis:

  • Normalize the NO production to the total protein content in each well.

  • Compare the NO levels in cells treated with different this compound variants to the untreated control.

Antimicrobial Radial Diffusion Assay

This assay determines the antimicrobial activity of this compound variants against various microorganisms.

1. Preparation of Microbial Culture:

  • Grow the target microorganism (e.g., E. coli, S. aureus) in an appropriate liquid medium to mid-logarithmic phase.

  • Wash and resuspend the microbial cells in a low-strength buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).

2. Agar Plate Preparation:

  • Prepare an underlay agar gel containing a low concentration of nutrient broth (e.g., 0.03% TSB) and the washed microbial suspension (e.g., 4 x 10⁶ CFU/mL).

  • Pour the underlay gel into petri dishes and allow it to solidify.

  • Punch small wells (2-3 mm in diameter) into the agar.

3. Application of Peptides and Incubation:

  • Add a fixed volume (e.g., 5 µL) of different concentrations of the this compound variant peptides into the wells.

  • Incubate the plates at 37°C for 3 hours to allow for peptide diffusion.

  • Overlay the agar with a nutrient-rich agar (e.g., 6% TSB in agar) and incubate overnight at 37°C.

4. Data Analysis:

  • Measure the diameter of the clear zone of growth inhibition around each well.

  • The diameter of the clear zone is proportional to the antimicrobial activity of the peptide.

Experimental Workflow Diagram

Experimental_Workflow Start Discovery of a new This compound Variant (SNP) Peptide_Synthesis Peptide Synthesis (WT and Variant) Start->Peptide_Synthesis Catecholamine_Assay Catecholamine Secretion Assay (PC12 cells) Peptide_Synthesis->Catecholamine_Assay NO_Assay Nitric Oxide Production Assay (HUVECs) Peptide_Synthesis->NO_Assay Antimicrobial_Assay Antimicrobial Activity Assay Peptide_Synthesis->Antimicrobial_Assay Data_Analysis Comparative Functional Data Analysis Catecholamine_Assay->Data_Analysis NO_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (e.g., Blood Pressure in Animal Models) Data_Analysis->In_Vivo_Studies Conclusion Elucidation of Functional Significance In_Vivo_Studies->Conclusion

Figure 3: Experimental Workflow for Characterizing this compound Variants.

Conclusion

The study of human this compound variants provides valuable insights into the genetic basis of individual differences in cardiovascular and metabolic regulation. The functional disparities between these variants, particularly in their ability to modulate catecholamine release and nitric oxide production, underscore their clinical relevance and potential as therapeutic targets. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound in human health and disease. Future research in this area may lead to the development of personalized therapeutic strategies for the management of hypertension and related disorders based on an individual's this compound genotype.

References

Catestatin's Dance with its Chromogranin A Siblings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromogranin A (CgA), a pro-hormone resident within the secretory granules of neuroendocrine cells, is the progenitor of a fascinating family of bioactive peptides. Among these, catestatin (CST), a 21-amino acid peptide, stands out for its pleiotropic effects, ranging from cardiovascular modulation to metabolic regulation and immune system influence. However, this compound does not act in isolation. It engages in a complex interplay with its sibling peptides also derived from CgA, including pancreastatin (PST), vasostatin (VS), and chromofungin. These interactions are often characterized by functional antagonism, creating a finely tuned regulatory network that maintains homeostasis. An imbalance in the processing of CgA and the subsequent ratio of these peptides can contribute to various pathological conditions, making the study of their interactions a critical area for therapeutic development. This technical guide provides a comprehensive overview of the known interactions between this compound and other CgA-derived peptides, detailing the experimental methodologies used to elucidate these relationships and visualizing the intricate signaling pathways involved.

Introduction to Chromogranin A and its Bioactive Fragments

Chromogranin A is an acidic, soluble protein that is co-stored and co-released with catecholamines and various hormones. Its proteolytic cleavage, both intracellularly and extracellularly, gives rise to a number of biologically active peptides, each with distinct functions. The primary CgA-derived peptides of interest in the context of their interaction with this compound are:

  • This compound (CST): Known for its role in inhibiting catecholamine release, modulating blood pressure, and influencing metabolism and inflammation.

  • Pancreastatin (PST): Primarily recognized for its inhibitory effect on insulin secretion and its pro-inflammatory and obesogenic properties.

  • Vasostatins (VS-1 and VS-2): These peptides exhibit vasodilatory, anti-adrenergic, and anti-angiogenic functions.

  • Chromofungin: Possesses antimicrobial and antifungal properties and plays a role in innate immunity.

The differential processing of CgA can lead to varying concentrations of these peptides, and their often opposing actions underscore the importance of understanding their interactions for a complete picture of their physiological and pathophysiological roles.

This compound's Interaction Landscape: A Functional Overview

Direct molecular binding studies between this compound and other CgA-derived peptides are not extensively documented in the current literature. However, a wealth of functional data points towards significant interactions, primarily in the form of antagonistic effects on shared biological pathways.

The Counter-Regulatory Axis: this compound and Pancreastatin

The most well-characterized interaction is the functional antagonism between this compound and pancreastatin, particularly in the regulation of metabolism.

  • Glucose Homeostasis: Pancreastatin is known to inhibit glucose-induced insulin secretion, contributing to hyperglycemia. Conversely, this compound has been shown to enhance insulin sensitivity and suppress gluconeogenesis. Supplementation with this compound can counteract the insulin-desensitizing effects of pancreastatin.

  • Lipid Metabolism: this compound promotes lipolysis and fatty acid oxidation, while pancreastatin has been shown to have opposing, pro-lipogenic effects.

  • Inflammation: Pancreastatin often exhibits pro-inflammatory properties, whereas this compound generally exerts anti-inflammatory effects.

This antagonistic relationship suggests a critical role for the CST/PST ratio in metabolic health and disease, with an imbalance potentially contributing to conditions like insulin resistance and type 2 diabetes.

Cardiovascular Harmony and Discord: this compound and Vasostatin

This compound and vasostatin both play significant roles in the cardiovascular system, often with synergistic or complementary effects.

  • Cardiomyocyte Function: Both this compound and vasostatin-1 can exert negative inotropic effects on the heart, suggesting a shared or parallel pathway in modulating cardiac contractility.

  • Vascular Tone: Both peptides can induce vasodilation, contributing to the regulation of blood pressure. Their signaling in endothelial cells often involves the nitric oxide (NO) pathway.

While often working in concert to protect the cardiovascular system, the precise nature of their interaction at the molecular level, such as potential competition for binding sites or allosteric modulation, remains an area for further investigation.

Immune Modulation: this compound and Chromofungin

Both this compound and chromofungin are involved in the innate immune response.

  • Neutrophil Activation: Studies have shown that both this compound and chromofungin can induce calcium entry into neutrophils, a key step in their activation. This suggests a potential for additive or synergistic effects in orchestrating the early inflammatory response.

  • Antimicrobial Activity: Both peptides possess direct antimicrobial properties, contributing to the body's defense against pathogens.

The interplay between these two peptides in the context of a full immune response, including their effects on other immune cells and cytokine production, is an emerging area of research.

Quantitative Data on Functional Interactions

Interacting PeptidesBiological SystemObserved Effect of InteractionKey Findings
This compound & Pancreastatin Metabolism Antagonistic PST inhibits insulin secretion and promotes insulin resistance; CST enhances insulin sensitivity and suppresses gluconeogenesis.
Lipid Metabolism Antagonistic PST has pro-lipogenic effects; CST promotes lipolysis and fatty acid oxidation.
Inflammation Antagonistic PST is generally pro-inflammatory; CST is generally anti-inflammatory.
This compound & Vasostatin Cardiovascular Synergistic/Complementary Both peptides can exert negative inotropic effects and promote vasodilation.
This compound & Chromofungin Immune System Synergistic/Complementary Both peptides can activate neutrophils by inducing calcium influx.

Experimental Protocols for Studying Peptide-Peptide Interactions

Investigating the direct and functional interactions between this compound and other CgA-derived peptides requires a combination of biophysical and cell-based assays. The following are detailed methodologies for key experiments that can be adapted for this purpose.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a powerful label-free technique to quantify the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the interaction between two peptides.

Methodology:

  • Ligand Immobilization:

    • One peptide (the "ligand," e.g., this compound) is immobilized on the surface of a sensor chip. Amine coupling is a common method for proteins and peptides with available primary amines.

    • The sensor chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The ligand, dissolved in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine-HCl.

    • A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection:

    • The second peptide (the "analyte," e.g., pancreastatin), dissolved in a suitable running buffer (e.g., HBS-EP+), is injected at various concentrations over both the ligand and reference flow cells.

    • The binding is monitored in real-time as a change in resonance units (RU).

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) from the reference cell are subtracted from the ligand cell data.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Co-Immunoprecipitation (Co-IP) for Detecting In Vitro and In Vivo Interactions

Co-IP is used to identify and confirm the interaction between two or more proteins or peptides within a complex mixture, such as a cell lysate.

Objective: To demonstrate a physical association between two CgA-derived peptides.

Methodology:

  • Antibody Immobilization:

    • An antibody specific to one of the peptides (the "bait," e.g., anti-catestatin) is incubated with protein A/G magnetic beads or agarose resin to immobilize it.

  • Lysate Preparation:

    • Cells or tissues are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

    • The lysate is pre-cleared by incubating with beads alone to reduce non-specific binding.

  • Immunoprecipitation:

    • The pre-cleared lysate is incubated with the antibody-bead complex, allowing the antibody to bind the bait peptide and any associated peptides.

  • Washing:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • The bound proteins are eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Detection:

    • The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the second peptide (the "prey," e.g., anti-pancreastatin).

Förster Resonance Energy Transfer (FRET) for Visualizing Interactions in Live Cells

FRET is a microscopy technique that can detect the proximity of two fluorescently labeled molecules, providing evidence of their interaction in a physiological context.

Objective: To visualize the interaction between two CgA-derived peptides in live cells.

Methodology:

  • Fluorophore Tagging:

    • The peptides of interest are genetically fused to a FRET pair of fluorescent proteins (e.g., this compound-CFP and pancreastatin-YFP).

  • Cell Transfection:

    • Cells are co-transfected with the constructs expressing the fluorescently tagged peptides.

  • Live-Cell Imaging:

    • The cells are imaged using a fluorescence microscope equipped for FRET analysis.

    • Three images are typically acquired:

      • Donor excitation, donor emission (CFP channel)

      • Donor excitation, acceptor emission (FRET channel)

      • Acceptor excitation, acceptor emission (YFP channel)

  • FRET Analysis:

    • FRET efficiency is calculated based on the increase in acceptor emission upon donor excitation (sensitized emission) or the decrease in donor fluorescence in the presence of the acceptor (donor quenching).

    • Control experiments with cells expressing only the donor or acceptor are necessary to correct for spectral bleed-through.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways of this compound and pancreastatin, as well as a proposed model for their antagonistic interaction.

This compound Signaling Pathway

Catestatin_Signaling CST This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) CST->nAChR PI3K PI3K CST->PI3K Insulin_Receptor Insulin Receptor CST->Insulin_Receptor Promotes Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel Inhibits Depolarization Ca_influx Ca2+ Influx Ca_channel->Ca_influx Catecholamine_release Catecholamine Release Ca_influx->Catecholamine_release Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Insulin_Signaling Enhanced Insulin Signaling Insulin_Receptor->Insulin_Signaling

Caption: this compound's inhibitory and stimulatory signaling pathways.

Pancreastatin Signaling Pathway

Pancreastatin_Signaling PST Pancreastatin PST_Receptor Pancreastatin Receptor (e.g., GRP78) PST->PST_Receptor G_protein Gq/11 Protein PST_Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Insulin_Receptor Insulin Receptor PKC->Insulin_Receptor Inhibits IRS_Ser_Phos IRS Serine Phosphorylation Insulin_Receptor->IRS_Ser_Phos Insulin_Resistance Insulin Resistance IRS_Ser_Phos->Insulin_Resistance CST_PST_Interaction cluster_CST This compound Effects cluster_PST Pancreastatin Effects CST This compound CST_Effect Promotes Insulin Sensitivity Suppresses Gluconeogenesis CST->CST_Effect Metabolic_Homeostasis Metabolic Homeostasis CST_Effect->Metabolic_Homeostasis Positive Regulation PST Pancreastatin PST_Effect Inhibits Insulin Secretion Promotes Insulin Resistance PST->PST_Effect PST_Effect->Metabolic_Homeostasis Negative Regulation

Catestatin's Role in Neuroendocrine Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid cationic peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a pivotal endogenous modulator in neuroendocrine signaling.[1][2] Co-stored and co-released with catecholamines from chromaffin granules in the adrenal medulla and sympathetic neurons, its primary and most well-documented function is the potent inhibition of catecholamine release.[3][4] This is achieved through a non-competitive antagonistic action on neuronal nicotinic acetylcholine receptors (nAChRs), positioning this compound as a crucial component of an autocrine negative feedback loop that fine-tunes sympathoadrenal outflow.[4][5] Beyond this canonical role, this compound exhibits pleiotropic effects, influencing cardiovascular function, immune responses, and metabolic homeostasis.[6][7] This guide provides an in-depth technical overview of this compound's function, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and associated research workflows.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound and its Variants on Nicotine-Evoked Catecholamine Secretion
Peptide VariantCell TypeIC50 (µM)Reference
Bovine this compound (bCST)PC12 Cells~0.2-0.5[1][4]
Human this compound (WT)PC12 Cells0.82 ± 0.02[1]
Human Variant P370LPC12 Cells0.37 ± 0.03[1]
Human Variant G364SPC12 Cells3.65 ± 0.11[1]
Human Variant R374GlnPC12 Cells>10[8]
Rat this compoundPC12 CellsSimilar to bovine[9]
Table 2: Effects of this compound on Cardiovascular Parameters in Hypertensive Rat Models
TreatmentAnimal ModelParameterEffectReference
This compound (WT)DOCA-salt hypertensive ratsSystolic Blood PressureDecrease from ~211 mmHg to ~116 mmHg[3][10]
This compound (WT)DOCA-salt hypertensive ratsHeart RateDecrease from ~356 bpm to ~276 bpm[3][10]
This compound (G364S)DOCA-salt hypertensive ratsSystolic Blood PressureDecrease from ~211 mmHg to ~176 mmHg[3][10]
This compound (G364S)DOCA-salt hypertensive ratsHeart RateDecrease from ~356 bpm to ~314 bpm (not significant)[3][10]
This compoundSpontaneously Hypertensive Rats (SHRs)Cardiac Mass IndexSignificant decrease[11]
This compoundSpontaneously Hypertensive Rats (SHRs)Collagen Volume Fraction (Heart)Decrease by nearly 30%[11]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the non-competitive inhibition of neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] This interaction prevents the influx of sodium and calcium ions that is normally triggered by acetylcholine, thereby inhibiting the depolarization of the chromaffin cell membrane and subsequent exocytosis of catecholamine-containing vesicles.[1][7]

Catestatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to agonist site CST This compound (CST) CST->nAChR Binds to allosteric site (non-competitive) Na_Ca_Influx Na+ / Ca2+ Influx nAChR->Na_Ca_Influx Opens ion channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Channels Voltage-Gated Ca2+ Channels Depolarization->Ca_Channels Activates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Opens Exocytosis Catecholamine Exocytosis Ca_Influx->Exocytosis Triggers Catecholamines Catecholamines (e.g., Norepinephrine) Exocytosis->Catecholamines Release

Figure 1: this compound's inhibitory signaling pathway on catecholamine release.

Experimental Protocols

Catecholamine Secretion Assay from PC12 Cells

This assay is fundamental for quantifying the inhibitory effect of this compound on catecholamine release. PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neurosecretion.[12]

Methodology Overview:

  • Cell Culture and Radiolabeling: PC12 cells are cultured in appropriate media. To trace catecholamine release, cells are pre-loaded with [3H]-L-norepinephrine.[4]

  • Stimulation and Inhibition: The cells are then washed and incubated with a buffer containing a nicotinic agonist (e.g., nicotine) to stimulate catecholamine release. To test the inhibitory effect of this compound, various concentrations of the peptide are co-incubated with the agonist.[1]

  • Quantification: The amount of [3H]-L-norepinephrine released into the supernatant is measured by liquid scintillation counting. The remaining radioactivity in the cells is also quantified after cell lysis.

  • Data Analysis: Catecholamine secretion is expressed as the percentage of total cellular [3H]-L-norepinephrine released. Dose-response curves are generated to calculate the IC50 of this compound.

Catecholamine_Secretion_Workflow start Start culture Culture PC12 Cells start->culture radiolabel Pre-load with [3H]-Norepinephrine culture->radiolabel wash Wash cells radiolabel->wash incubate Incubate with Nicotine +/- this compound wash->incubate collect Collect Supernatant and Lyse Cells incubate->collect scintillation Liquid Scintillation Counting collect->scintillation analyze Calculate % Release and IC50 scintillation->analyze end End analyze->end Fura2_Calcium_Imaging_Workflow start Start culture Culture Adherent Chromaffin/PC12 Cells start->culture load_dye Load Cells with Fura-2 AM culture->load_dye deesterify Allow for De-esterification load_dye->deesterify mount Mount on Fluorescence Microscope deesterify->mount baseline Establish Baseline 340/380 Ratio mount->baseline stimulate Stimulate with Agonist +/- this compound baseline->stimulate record Record Fluorescence Ratio Changes stimulate->record analyze Analyze [Ca2+]i Dynamics record->analyze end End analyze->end

References

Methodological & Application

Measuring Catestatin in Human Plasma: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Providing researchers, scientists, and drug development professionals with a comprehensive guide, this document outlines detailed application notes and protocols for the accurate measurement of Catestatin levels in human plasma. This compound, a 21-amino acid peptide derived from Chromogranin A, is a critical regulator of cardiovascular function and a potential biomarker for various diseases.[1]

Introduction

This compound (CST) is a pleiotropic peptide with significant roles in cardiovascular regulation, inflammation, and metabolism.[1][2] It is an endogenous inhibitor of catecholamine release.[1] Altered plasma this compound levels have been associated with essential hypertension, type 2 diabetes mellitus, cardiovascular diseases, and preeclampsia.[2][3][4] Accurate and reproducible measurement of this compound in human plasma is crucial for advancing research into its physiological roles and its potential as a diagnostic and prognostic biomarker.

This document provides detailed protocols for two primary methods for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes plasma this compound concentrations observed in various human populations, providing a reference for expected ranges in different physiological and pathological states.

Population This compound Concentration (ng/mL) Notes References
Healthy Controls5.39 ± 1.24[5]
Healthy Controls6.64 ± 0.72[2]
Healthy Controls2.15 (1.92–2.39)Median (Interquartile Range)[6]
Patients with Essential Hypertension5.02 ± 1.09Significantly lower than healthy controls[2]
Hypertensive Patients with Type 2 Diabetes4.47 ± 1.16Significantly lower than hypertensive patients without T2DM[2]
Patients with Coronary Artery Disease1.14 (1.05–1.24)Median (Interquartile Range); Significantly lower than healthy controls[6]
Patients with Acute Myocardial Infarction (on admission)16.5 ± 5.4Compared to controls (21.4 ± 6.4 ng/mL)[6]
Patients on Hemodialysis32.85 ± 20.18Significantly higher than healthy controls[5]
Patients with Acute Pulmonary Embolism27.3 ± 5.7Compared to healthy individuals (17.5 ± 6.1 ng/mL)[3]
Patients with Ankylosing Spondylitis2.57 (1.74-4.58)Median (Interquartile Range); Significantly lower than healthy controls
Preeclamptic Pregnancies3.03 (1.24–7.21)Median (Interquartile Range); Significantly lower than healthy controls[4]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, sensitive, and robust method for quantifying this compound in plasma.[2][5] The following protocol is a generalized procedure based on commercially available human this compound ELISA kits.[7][8][9]

1. Sample Collection and Preparation:

  • Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[7][8]

  • Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 2-8°C within 30 minutes of collection.[7][8]

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.

  • Assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[7][8]

2. Assay Procedure (Sandwich ELISA Principle):

  • Bring all reagents and samples to room temperature before use.

  • Prepare all reagents, working standards, and samples as directed in the specific kit manual. It is recommended that all samples and standards be assayed in duplicate.

  • Add 100 µL of standard or sample to each well of the microplate pre-coated with an anti-Catestatin antibody. Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).[10]

  • Aspirate the liquid from each well and wash the wells multiple times (e.g., 3-5 times) with the provided wash buffer.

  • Add 100 µL of a biotin-conjugated anti-Catestatin antibody to each well. Cover and incubate as directed (e.g., 1.5 hours at room temperature).[10]

  • Wash the wells again as described above.

  • Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate (e.g., 45 minutes at room temperature).[10]

  • Wash the wells again.

  • Add 100 µL of TMB substrate solution to each well. Incubate in the dark for the recommended time (e.g., 30 minutes at room temperature) until a color develops.[10]

  • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing the OD of the samples to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of peptides like this compound. The following is a synthesized protocol based on general methodologies for peptide analysis in plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[11]

  • Solid Phase Extraction (SPE) for cleanup and concentration (Optional but recommended):

    • Condition a mixed-mode or reversed-phase SPE cartridge.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge to remove interfering substances.

    • Elute the peptides with an appropriate solvent (e.g., acetonitrile with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume of a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).[11]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column suitable for peptide separations.

    • Employ a gradient elution using two mobile phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • The gradient should be optimized to ensure good separation of this compound from other plasma components.

  • Mass Spectrometry (MS):

    • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more specific product ions generated by its fragmentation.

    • An internal standard (e.g., a stable isotope-labeled version of this compound) should be used for accurate quantification.

Visualizations

Experimental Workflow for Measuring Plasma this compound

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_storage Sample Storage blood_collection Whole Blood Collection (EDTA or Heparin Tube) centrifugation Centrifugation (1000-2000 x g, 10-15 min, 4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation elisa_assay ELISA Assay plasma_separation->elisa_assay protein_precipitation Protein Precipitation plasma_separation->protein_precipitation storage Storage at -80°C plasma_separation->storage For later use plate_reading Optical Density Reading (450 nm) elisa_assay->plate_reading elisa_data Data Analysis (Standard Curve) plate_reading->elisa_data spe Solid Phase Extraction (Optional) protein_precipitation->spe lc_separation LC Separation protein_precipitation->lc_separation Without SPE spe->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection lcms_data Data Analysis ms_detection->lcms_data

Caption: General experimental workflow for measuring this compound in human plasma.

This compound Signaling Pathway

catestatin_signaling cluster_cell Target Cell (e.g., Chromaffin Cell) cluster_mast_cell Mast Cell cluster_effects Physiological Effects This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Inhibits ion_channel Ion Channel nAChR->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to ca_influx Ca2+ Influx depolarization->ca_influx catecholamine_release Catecholamine Release ca_influx->catecholamine_release bp_lowering Blood Pressure Lowering catecholamine_release->bp_lowering Inhibition leads to catestatin2 This compound g_protein G-proteins catestatin2->g_protein Activates histamine_release Histamine Release g_protein->histamine_release vasodilation Vasodilation histamine_release->vasodilation Stimulation leads to

Caption: Simplified signaling pathways of this compound.[12][13]

Conclusion

The accurate measurement of this compound in human plasma is achievable through established methods like ELISA and advanced techniques such as LC-MS/MS. The choice of method will depend on the specific research question, required sensitivity and specificity, and available resources. The provided protocols and data serve as a valuable resource for researchers investigating the role of this compound in health and disease.

References

Application Notes and Protocols for Catestatin Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catestatin, a 21-amino acid peptide derived from the cleavage of Chromogranin A (CgA), is a crucial pleiotropic peptide involved in a myriad of physiological processes.[1][2] It was initially identified as a potent inhibitor of catecholamine release, acting as an autocrine negative-feedback regulator.[1][3] Emerging research has unveiled its multifaceted roles in cardiovascular function, immune modulation, and metabolic homeostasis.[1][4] this compound's influence extends to inhibiting inflammation, preventing atherosclerosis, and regulating the production of various cytokines.[4] Given its diverse biological functions, the accurate quantification of this compound in biological samples is paramount for advancing research in areas such as hypertension, heart failure, diabetes, and inflammatory diseases.[1]

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the quantitative determination of this compound in various biological matrices, including serum, plasma, and cell culture supernatants.[5][6][7] This document provides a detailed protocol for a sandwich ELISA for this compound, along with application notes and a summary of quantitative data from relevant studies.

Principle of the Assay

The this compound ELISA is a sandwich immunoassay. The microplate wells are pre-coated with a monoclonal antibody specific for this compound.[7][8] When samples or standards are added to the wells, the this compound present binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A biotin-conjugated antibody specific for this compound is then added, which binds to the captured this compound, forming a sandwich. After another wash step, avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.[6] A final wash removes any unbound avidin-enzyme reagent. A substrate solution (TMB) is then added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of this compound bound in the initial step.[8][9] The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured at 450 nm.[5][7] The concentration of this compound in the samples is determined by comparing their OD values to a standard curve.[5]

Data Presentation

The following tables summarize quantitative data for this compound levels in human subjects from various studies, as determined by ELISA. These values can serve as a reference for researchers.

Table 1: Serum this compound Levels in Cardiovascular Conditions

ConditionPatient GroupThis compound Concentration (ng/mL)Reference
Atrial FibrillationAF Patients14.11 (10.21–26.02) (median, IQR)[10]
Healthy Controls10.93 (5.70–20.01) (median, IQR)[10]
AF with EHRA score ≤ 310.98 (8.38–20.91) (median, IQR)[10]
AF with EHRA score 417.56 (12.80–40.35) (median, IQR)[10]
Acutely Decompensated Heart FailureHFrEF7.74 ± 5.64 (mean ± SD)[11]
HFmrEF5.75 ± 4.19 (mean ± SD)[11]
HFpEF5.35 ± 2.77 (mean ± SD)[11]
Acute Pulmonary EmbolismPatients27.3 ± 5.7 (mean ± SD)[12]
Healthy Individuals17.5 ± 6.1 (mean ± SD)[12]

Table 2: Serum this compound Levels in Other Conditions

ConditionPatient GroupThis compound Concentration (ng/mL)Reference
Adrenal IncidentalomasAI Patients6.5 (4.9-37) (median, IQR)[13]
Controls4.5 (3.5 – 28) (median, IQR)[13]
With Metabolic Syndrome5.2 (3.9- 6.9) (median, IQR)[13]
Without Metabolic Syndrome25.7 (5.8-115) (median, IQR)[13]
COVID-19 (Non-critical)Patients8.91 ± 7.00 (mean ± SD)[14]
SOFA < 37.25 ± 3.66 (mean ± SD)[14]
SOFA >= 311.05 ± 9.52 (mean ± SD)[14]

Experimental Protocols

Materials and Reagents
  • This compound ELISA Kit (containing pre-coated 96-well plate, standards, biotin-conjugated antibody, HRP-avidin, wash buffer, substrate, and stop solution)[2][6]

  • Microplate reader capable of measuring absorbance at 450 nm[5]

  • Precision pipettes and disposable tips[5]

  • Distilled or deionized water[5]

  • Absorbent paper[5]

  • Vortex mixer

  • Tubes for sample and standard dilutions[2]

Sample Collection and Preparation
  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.[5][6] Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][6] Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C.[6]

  • Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C.[5]

  • Urine: Collect the first morning urine (mid-stream) in a sterile container. Centrifuge to remove particulate matter. Assay immediately or aliquot and store at ≤ -20°C.[5]

  • Saliva: Collect saliva using a collection device. Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove particulates. Assay immediately or store samples in aliquots at ≤ -20°C.[5]

Assay Procedure
  • Reagent Preparation: Bring all reagents and samples to room temperature before use.[6] Prepare working solutions of standards, wash buffer, biotin-conjugated antibody, and HRP-avidin according to the kit manufacturer's instructions.[6]

  • Standard and Sample Addition: Determine the number of wells to be used. Add 100 µL of each standard, blank (sample diluent), and sample to the appropriate wells.[5][6] It is recommended to run all standards and samples in duplicate.[6]

  • Incubation: Cover the plate with an adhesive strip and incubate for 2 hours at 37°C.[6]

  • Washing: Aspirate the liquid from each well. Wash each well with ~300 µL of 1x Wash Buffer. Repeat the wash process for a total of 3 washes.[5] After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.[7]

  • Biotin-Conjugated Antibody Addition: Add 100 µL of the working solution of Biotin-conjugated Antibody to each well.[6]

  • Incubation: Cover the plate with a new adhesive strip and incubate for 1 hour at 37°C.[6]

  • Washing: Repeat the aspiration and wash step as in step 4.[6]

  • HRP-Avidin Addition: Add 100 µL of the working solution of HRP-Avidin to each well.[6]

  • Incubation: Cover the plate with a new adhesive strip and incubate for 1 hour at 37°C.[6]

  • Washing: Repeat the aspiration and wash step, but for a total of 5 washes.[6]

  • Substrate Addition: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[6]

  • Read Plate: Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.[6]

Data Analysis
  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Subtract the average OD of the blank from the average OD of all other wells.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[2]

  • Use the standard curve to determine the concentration of this compound in the samples.

  • If samples were diluted, multiply the determined concentration by the dilution factor.

Mandatory Visualizations

This compound Signaling Pathways

Catestatin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR Nicotinic Acetylcholine Receptor (nAChR) Catecholamine_Release Catecholamine Release nAChR->Catecholamine_Release Stimulates alpha2_AR α2-Adrenergic Receptor Lipolysis ↑ Lipolysis alpha2_AR->Lipolysis Inhibits Leptin_R Leptin Receptor AMPK AMPK Leptin_R->AMPK Activates Stat3 Stat3 Leptin_R->Stat3 Activates GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates Ca2_increase ↑ Intracellular Ca2+ PLC->Ca2_increase Leads to ERK ERK Ca2_increase->ERK Activates Cytokine_Prod Pro-inflammatory Cytokine Production (GM-CSF, CCL2, etc.) ERK->Cytokine_Prod Leads to Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Stat3->Fatty_Acid_Oxidation Promotes This compound This compound This compound->nAChR Inhibits This compound->alpha2_AR Inhibits This compound->Leptin_R Enhances Signaling This compound->GPCR Activates? Catestatin_ELISA_Workflow start Start prep_reagents Prepare Reagents, Standards, and Samples start->prep_reagents add_standards_samples Add 100µL of Standards, Blank, and Samples to Wells prep_reagents->add_standards_samples incubate1 Incubate 2 hours at 37°C add_standards_samples->incubate1 wash1 Wash 3 times incubate1->wash1 add_biotin_ab Add 100µL of Biotin-Conjugated Antibody wash1->add_biotin_ab incubate2 Incubate 1 hour at 37°C add_biotin_ab->incubate2 wash2 Wash 3 times incubate2->wash2 add_hrp_avidin Add 100µL of HRP-Avidin wash2->add_hrp_avidin incubate3 Incubate 1 hour at 37°C add_hrp_avidin->incubate3 wash3 Wash 5 times incubate3->wash3 add_substrate Add 90µL of TMB Substrate wash3->add_substrate incubate4 Incubate 15-30 min at 37°C (Protect from light) add_substrate->incubate4 add_stop_solution Add 50µL of Stop Solution incubate4->add_stop_solution read_plate Read Absorbance at 450 nm add_stop_solution->read_plate analyze_data Analyze Data and Calculate Concentrations read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Catestatin Administration in a Mouse Model of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A (CgA), is an endogenous regulator of cardiovascular function.[1] Its role in modulating blood pressure has been a subject of significant research, with studies indicating that diminished plasma levels of this compound are associated with hypertension in humans.[1][2] In mouse models, the genetic ablation of CgA (Chga-KO), and consequently this compound, leads to hypertension.[3] Exogenous administration of this compound has been shown to rescue this hypertensive phenotype, highlighting its therapeutic potential.[2][4]

These application notes provide a comprehensive overview of the use of this compound in a mouse model of hypertension, including its mechanism of action, protocols for administration, and expected outcomes.

Mechanism of Action

This compound exerts its antihypertensive effects through multiple mechanisms:

  • Inhibition of Catecholamine Release: this compound acts as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) on chromaffin cells and adrenergic neurons.[1][2][5] This blocks nicotine-evoked catecholamine (epinephrine and norepinephrine) secretion, thus reducing sympathetic tone and lowering blood pressure.[2][6][7]

  • Vasodilation: this compound can induce vasodilation, in part by stimulating the release of histamine from mast cells.[1][2][8]

  • Central Nervous System Regulation: When administered centrally, this compound can modulate baroreflex sensitivity and heart rate variability, contributing to blood pressure control.[9][6][7]

  • Cardiac Modulation: this compound has direct effects on the heart, including negative inotropic (contractility) and lusitropic (relaxation) effects, which can protect the heart from excessive sympathochromaffin stimulation.[3] This is mediated through a β2-adrenergic receptor-Gi/o protein-nitric oxide-cGMP signaling pathway.[3]

  • Anti-inflammatory Effects: Recent studies suggest that this compound's antihypertensive effects are partly mediated by its immunosuppressive action on macrophages, reducing cardiac inflammation associated with hypertension.[10]

Data Presentation

Table 1: Effect of this compound on Blood Pressure in Chga-/- Mice
Treatment GroupSystolic Blood Pressure (SBP) Change (mmHg)Diastolic Blood Pressure (DBP) Change (mmHg)Mouse ModelReference
Chga-/- + this compound↓ ~44↓ ~26Chga-/-[2]
Chga+/+ + this compoundSignificant ReductionNot specifiedWild-type[2]
Chga-/- + R-I this compoundSubstantial ReductionSubstantial ReductionChga-/-[4]

Note: Chga-/- mice exhibit baseline hypertension with SBP ~44 mmHg and DBP ~26 mmHg higher than wild-type mice.[2]

Table 2: Hemodynamic Effects of Wild-Type this compound in Langendorff-Perfused Rat Heart
ParameterEffect
Heart RateIncreased
Coronary PressureIncreased
Left Ventricular PressureDecreased
Rate Pressure ProductDecreased
+LVdP/dt (Contractility)Decreased
-LVdP/dt (Relaxation)Decreased

Reference:[3]

Experimental Protocols

Protocol 1: Rescue of Hypertensive Phenotype in Chga-/- Mice

Objective: To assess the effect of exogenous this compound administration on blood pressure in a genetic mouse model of hypertension.

Materials:

  • Chga-/- mice

  • Wild-type (Chga+/+) mice (for control)

  • Human this compound (e.g., human sequence: SSMKLSFRARAYGFRGPGPQL)

  • Sterile saline solution

  • Syringes and needles for injection (e.g., 29G)

  • Blood pressure monitoring system for mice (e.g., tail-cuff or telemetry)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility and handling for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure of both Chga-/- and wild-type mice for several consecutive days to obtain a stable reading.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. A previously used effective dose is 5 µg/g of body weight administered intraperitoneally.[11]

  • Administration:

    • For acute studies, a single injection can be administered. One study describes intravenous injection to achieve an extracellular fluid concentration of approximately 4 µM.[2]

    • For chronic studies, administer this compound intraperitoneally, for instance, twice daily for a period of 12 days.[11]

  • Blood Pressure Monitoring:

    • Monitor blood pressure at regular intervals post-injection. For acute effects, measurements can be taken at time points such as 10, 30, and 60 minutes, and then hourly.[4]

    • For chronic studies, continue daily blood pressure measurements.

  • Data Analysis: Compare the blood pressure readings before and after this compound administration within each group (Chga-/- and wild-type). Also, compare the blood pressure of this compound-treated Chga-/- mice to that of saline-treated Chga-/- mice and wild-type mice.

Protocol 2: In Vivo Catecholamine Release Assay

Objective: To determine the effect of this compound on nicotine-induced catecholamine release in mice.

Materials:

  • Wild-type mice

  • This compound

  • Nicotine

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • ELISA kit for norepinephrine and epinephrine

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved institutional protocols.

  • This compound Pre-treatment: Administer this compound or saline (vehicle control) to the mice.

  • Nicotine Challenge: After a suitable pre-treatment time (e.g., 30 minutes), administer nicotine to induce catecholamine release.

  • Blood Collection: At a specified time point after the nicotine challenge, collect blood samples.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Catecholamine Measurement: Measure the plasma concentrations of norepinephrine and epinephrine using an appropriate ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the catecholamine levels in the this compound-treated group to the saline-treated control group. A successful experiment will show that this compound blocks the nicotine-induced increase in plasma catecholamines.[2]

Visualizations

Signaling Pathways and Workflows

Catestatin_Signaling_Pathway cluster_neuron Adrenergic Neuron / Chromaffin Cell cluster_vessel Vasculature cluster_heart Cardiomyocyte Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Activates Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel Depolarization This compound This compound This compound->nAChR Inhibits (Non-competitive) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Catecholamine_Release Catecholamine Release Ca_influx->Catecholamine_Release Triggers Hypertension Hypertension Catecholamine_Release->Hypertension Mast_Cell Mast Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Vasodilation Vasodilation Histamine_Release->Vasodilation Antihypertension Antihypertension Vasodilation->Antihypertension Catestatin_Vessel This compound Catestatin_Vessel->Mast_Cell Activates (via Gi) Catestatin_Heart This compound Beta2_AR β2-Adrenergic Receptor Catestatin_Heart->Beta2_AR Gi_protein Gi/o Protein Beta2_AR->Gi_protein NO_cGMP NO-cGMP Pathway Gi_protein->NO_cGMP Inotropy_Lusitropy ↓ Inotropy ↓ Lusitropy NO_cGMP->Inotropy_Lusitropy Cardioprotection Cardioprotection Inotropy_Lusitropy->Cardioprotection

Caption: this compound's multifaceted signaling pathways in mitigating hypertension.

Experimental_Workflow start Start acclimatize Animal Acclimatization (Chga-/- and WT mice) start->acclimatize baseline_bp Baseline Blood Pressure Measurement (Tail-cuff/Telemetry) acclimatize->baseline_bp grouping Divide into Treatment Groups (this compound vs. Vehicle) baseline_bp->grouping preparation Prepare this compound/ Vehicle Solution grouping->preparation administration Administer Treatment (e.g., Intraperitoneal Injection) preparation->administration post_bp Post-treatment Blood Pressure Monitoring administration->post_bp data_collection Data Collection and Analysis post_bp->data_collection end End data_collection->end

Caption: Experimental workflow for in vivo testing of this compound in hypertensive mice.

References

Quantification of Catestatin in Tissue Homogenates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a pleiotropic peptide with significant roles in cardiovascular, metabolic, and inflammatory regulation.[1][2][3] It was initially identified as a potent inhibitor of catecholamine release from chromaffin cells and noradrenergic neurons, acting as a non-competitive antagonist of nicotinic acetylcholine receptors.[4][5] Emerging research has highlighted its involvement in modulating the immune system, suppressing tissue inflammation, and influencing glucose and lipid metabolism.[1][6] Given its diverse physiological functions, accurate quantification of this compound in various tissues is crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for the quantification of this compound in tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Western Blotting.

Data Presentation: this compound Concentrations

Quantitative data for this compound concentrations directly in tissue homogenates (e.g., ng/mg of protein) is not extensively reported in publicly available literature. The majority of studies focus on circulating levels in plasma or serum. The following tables summarize representative this compound concentrations in plasma and serum from human and animal studies, which can provide a reference range for expected levels. Researchers are encouraged to establish their own baseline tissue-specific concentrations based on the protocols provided below.

Table 1: Human Plasma/Serum this compound Concentrations

ConditionSample TypeConcentration (ng/mL)Reference
Healthy ControlsPlasma1.32 - 2.15[2][7]
Essential HypertensionPlasma1.19 - 1.53[2]
Coronary Artery DiseaseSerum1.14 (median)[8]
Acute Myocardial Infarction (Day 1)Plasma16.5 ± 5.4[2]
Acute Myocardial Infarction (Day 3)Plasma30.7 ± 12.2[2]
Heart Failure (NYHA Class III-IV)Plasma0.85 - 2.43 (median)[2]
Hemodialysis PatientsPlasma32.85 ± 20.18[9]
Acute Pulmonary EmbolismPlasma27.3 ± 5.7[8]

Table 2: Animal Plasma this compound Concentrations (Mouse)

ConditionSample TypeConcentration (ng/mL)Reference
Wild-Type (Normal Chow)Plasma3.8[10]
Wild-Type (Normal Chow) + CSTPlasma7.0[10]
Wild-Type (High-Fat Diet)Plasma2.8[10]
Wild-Type (High-Fat Diet) + CSTPlasma5.8[10]
Chga-KO + CST AdministrationPlasma2.3[10]

This compound Signaling Pathways

This compound exerts its diverse biological effects by interacting with multiple signaling pathways. A key mechanism is the inhibition of catecholamine release through the blockade of nicotinic acetylcholine receptors.[6] Additionally, it influences intracellular signaling cascades involving G-proteins, phospholipase C (PLC), and mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK).[1] this compound also modulates nitric oxide (NO) synthesis and pathways related to metabolism, such as those involving adrenergic and leptin receptors.[2][10]

Catestatin_Signaling_Pathways CST This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) CST->nAChR inhibits G_protein G-protein CST->G_protein activates Adrenergic_R α2-Adrenergic Receptor CST->Adrenergic_R inhibits Leptin_R Leptin Receptor CST->Leptin_R enhances NO_Synthase NO Synthase CST->NO_Synthase stimulates Ca_Influx Ca2+ Influx ↓ nAChR->Ca_Influx PLC Phospholipase C (PLC) G_protein->PLC ERK ERK G_protein->ERK Ca_Mobilization Intracellular Ca2+ Mobilization PLC->Ca_Mobilization Cytokine_Production Pro-inflammatory Cytokine Production ERK->Cytokine_Production Lipolysis Lipolysis ↑ Adrenergic_R->Lipolysis inhibition of Leptin_Signaling Leptin Signaling ↑ Leptin_R->Leptin_Signaling NO_Production NO Production ↑ NO_Synthase->NO_Production Catecholamine_Release Catecholamine Release ↓ Ca_Influx->Catecholamine_Release Ca_Mobilization->Cytokine_Production Vasodilation Vasodilation NO_Production->Vasodilation Tissue_Homogenization_Workflow Start Start: Excise Tissue Wash Wash with ice-cold PBS Start->Wash Weigh_Mince Weigh and Mince Tissue Wash->Weigh_Mince Homogenize Homogenize in Lysis Buffer (with protease inhibitors) Weigh_Mince->Homogenize Centrifuge Centrifuge at 4°C Homogenize->Centrifuge Collect_Supernatant Collect Supernatant (Lysate) Centrifuge->Collect_Supernatant Protein_Assay Determine Protein Concentration Collect_Supernatant->Protein_Assay End Ready for Assay or Storage at -80°C Protein_Assay->End

References

Application Notes and Protocols for Assessing Catestatin Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a pleiotropic molecule with a wide range of biological activities.[1][2][3] It is a key regulator in cardiovascular function, inflammation, and metabolism.[1][3] These application notes provide detailed protocols for in vitro cell culture experiments to assess the diverse activities of this compound, including its effects on cell proliferation, migration, apoptosis, angiogenesis, and inflammation.

Data Presentation: Summary of this compound's Biological Activities

The following tables summarize the quantitative data on this compound's activity across various cell types and experimental conditions.

Table 1: Anti-proliferative and Pro-proliferative Effects of this compound

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Vascular Smooth Muscle Cells (VSMCs)Cell Proliferation AssayDose-dependentInduction of proliferation[4]
Human Umbilical Vein Endothelial Cells (HUVECs)MTT AssayNot specifiedStimulation of proliferation[2]
Caco-2 (colon carcinoma)MTT Assay100 ng/mLIncreased proliferation in inflammatory conditions[5]
Normal Human Epidermal KeratinocytesBrdU Incorporation, Cell Count1.25 µM (optimal)Enhanced proliferation[6][7]

Table 2: Pro-apoptotic Effects of this compound

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Human CardiomyocytesNot specifiedNot specifiedAntiapoptotic potential[2]
Caco-2 (colon carcinoma)Oxidative Stress Assay100 ng/mLImproved survivability under oxidative stress[5][8]

Table 3: Effects of this compound on Cell Migration

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Normal Human Epidermal KeratinocytesBoyden Chamber Assay1.25 µM (optimal)Bell-shaped dose-response, induction of migration[6]
Human Mast Cells (LAD2)Chemotaxis Assay0.32 µM (optimal)Bell-shaped dose-response, induction of chemotaxis[9]
Monocytes/MacrophagesChemotaxis Assay10 and 100 nmol/LInhibition of CCL2-induced migration[10]
MonocytesChemotaxis AssayNot specifiedStrong chemotactic factor[6]
NeutrophilsMigration AssayNot specifiedBlocks migration towards inflammatory chemokines[11]

Table 4: Anti-angiogenic and Pro-angiogenic Effects of this compound

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Human Coronary Artery Endothelial CellsMatrigel Tube Formation AssayNot specifiedStimulation of capillary-like tube formation, comparable to VEGF[2]
Endothelial CellsNot specifiedNot specifiedStimulation of angiogenesis[6]

Table 5: Anti-inflammatory and Immunomodulatory Effects of this compound

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Human Pulmonary Artery Endothelial Cells (HPAECs)Measurement of inflammatory markersNot specifiedAttenuates thrombin-induced inflammation[12]
Macrophages (BMDM)Cytokine Measurement (ELISA)100 nMReduction of pro-inflammatory cytokines (TNF-α, CCL-2, etc.) and increase in IL-10[13]
Peritoneal MacrophagesCytokine MeasurementNot specifiedDecreased pro-inflammatory cytokine release[14]
Human Mast Cells (LAD2)Cytokine/Chemokine MeasurementNot specifiedInduction of pro-inflammatory cytokine/chemokine production[15]
Caco-2 (colon carcinoma)IL-8 & IL-18 Measurement100 ng/mLReduction of IL-8 & IL-18 release in inflammatory conditions[8]

Table 6: Effects of this compound on Catecholamine Release and Nitric Oxide Production

Cell TypeAssayThis compound Concentration (IC50)Observed EffectReference
PC12 (pheochromocytoma)Catecholamine Release Assay~0.2-0.4 µMInhibition of nicotine-evoked catecholamine secretion[16][17]
Endothelial CellsNitric Oxide MeasurementNot specifiedInduces NO synthesis[1][3]
CardiomyocytesNitric Oxide MeasurementNot specifiedInduces NO synthesis[1][3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[18]

Materials:

  • HUVECs

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.[18]

  • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[18]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][18]

Cell Migration Assay (Boyden Chamber Assay)

This protocol is designed to evaluate the chemotactic effect of this compound on cells like keratinocytes or monocytes.

Materials:

  • Target cells (e.g., keratinocytes)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound (various concentrations)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Pre-coat the underside of the Boyden chamber membrane with a chemoattractant (e.g., complete medium) and place it in the lower chamber.

  • Add serum-free medium containing various concentrations of this compound to the lower chamber.

  • Resuspend the target cells in serum-free medium and add them to the upper chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several random high-power fields under a microscope.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of this compound to promote or inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel Basement Membrane Matrix

  • 96-well cell culture plates

  • Endothelial cell growth medium

  • This compound (various concentrations)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[19]

  • Resuspend HUVECs in medium containing various concentrations of this compound or a vehicle control.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualize the tube formation using a phase-contrast or fluorescence microscope (if cells are labeled with Calcein AM).

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[12]

Materials:

  • Target cells

  • This compound (various concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with various concentrations of this compound or a vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[12]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[2]

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[20]

  • Incubate the cells in the dark at room temperature for 15 minutes.[2][20]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.[1]

Materials:

  • Endothelial cells (e.g., HUVECs)

  • 24-well plates

  • Culture medium

  • This compound (various concentrations)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

  • Microplate reader

Procedure:

  • Seed endothelial cells in a 24-well plate and allow them to reach confluence.

  • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate for the desired time period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite solutions.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Catestatin_Signaling cluster_inflammation Anti-inflammatory Signaling cluster_no_synthesis Nitric Oxide Synthesis cluster_migration_proliferation Migration & Proliferation (Keratinocytes) cluster_intestinal Intestinal Epithelial Dynamics Thrombin Thrombin TLR4 TLR-4 Thrombin->TLR4 p38 p38 MAPK TLR4->p38 Inflammation Endothelial Inflammation p38->Inflammation CST_inflam This compound CST_inflam->TLR4 CST_no This compound Akt Akt CST_no->Akt ERK ERK CST_no->ERK eNOS_nNOS eNOS/nNOS Akt->eNOS_nNOS ERK->eNOS_nNOS NO Nitric Oxide (NO) eNOS_nNOS->NO CST_mig This compound GPCR G-protein Coupled Receptor CST_mig->GPCR EGFR EGFR CST_mig->EGFR PLC PLC GPCR->PLC PLC->EGFR PI3K_Akt PI3K/Akt EGFR->PI3K_Akt MAPK MAPK (ERK, p38) EGFR->MAPK Migration_Proliferation Migration & Proliferation PI3K_Akt->Migration_Proliferation MAPK->Migration_Proliferation CST_stat3 This compound STAT3 STAT3 CST_stat3->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Epithelial_Homeostasis Proliferation, Viability, Migration, TJ proteins pSTAT3->Epithelial_Homeostasis Inflammatory_Stimuli LPS/DSS Inflammatory_Stimuli->STAT3

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow: Cell Proliferation (MTT Assay)

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 490/570 nm F->G

Caption: Workflow for the MTT cell proliferation assay.

Experimental Workflow: Cell Migration (Boyden Chamber)

Boyden_Chamber_Workflow A 1. Add this compound to lower chamber B 2. Seed cells in upper chamber A->B C 3. Incubate for 4-24 hours B->C D 4. Remove non-migrated cells C->D E 5. Fix and stain migrated cells D->E F 6. Count migrated cells under a microscope E->F

Caption: Workflow for the Boyden chamber cell migration assay.

Experimental Workflow: Apoptosis (Annexin V/PI)

Apoptosis_Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide C->D E 5. Incubate for 15 min in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: The Catestatin Knockout (CST-KO) Mouse Model in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a critical endogenous regulator of cardiovascular function.[1] It is recognized as a potent inhibitor of catecholamine release from the sympathoadrenal system.[2] The this compound knockout (CST-KO) mouse model has emerged as an invaluable tool for investigating the pathophysiology of cardiovascular diseases, particularly hypertension and heart failure. These mice, lacking the gene segment encoding for CST, exhibit a distinct cardiovascular phenotype characterized by elevated blood pressure, cardiac hypertrophy, and increased systemic catecholamine levels.[3][4] This document provides detailed application notes on the CST-KO mouse model, summarizing key quantitative data and offering comprehensive protocols for relevant experimental procedures.

Phenotypic Characteristics of CST-KO Mice

CST-KO mice present with a robust and reproducible cardiovascular phenotype, making them an excellent model for studying the consequences of sympatho-adrenal overactivity. Key characteristics include:

  • Hypertension: CST-KO mice consistently display significantly elevated systolic and diastolic blood pressure compared to their wild-type (WT) littermates.[4]

  • Left Ventricular Hypertrophy: The chronic hypertension in these mice leads to compensatory thickening of the left ventricular walls and an overall increase in left ventricular mass.[3][5]

  • Elevated Catecholamines: The absence of CST's inhibitory effect results in higher circulating levels of norepinephrine and epinephrine.[4][6]

  • Increased Inflammation: CST-KO mice show marked macrophage infiltration in the heart and adrenal glands, along with elevated levels of pro-inflammatory cytokines.[4][5] This inflammatory state is believed to contribute to the hypertensive phenotype.[5]

  • Rescue of Phenotype: Exogenous administration of CST can reverse the hypertensive phenotype in CST-KO mice, demonstrating the direct role of this compound in blood pressure regulation.[4][7]

Key Cardiovascular Findings in CST-KO Mice

The following tables summarize the key quantitative data from studies utilizing the CST-KO mouse model.

Table 1: Hemodynamic Parameters in CST-KO Mice

ParameterWild-Type (WT)CST-KOPercentage ChangeReference
Systolic Blood Pressure (mmHg)~110-120~140-160↑ ~25-35%[2][4]
Diastolic Blood Pressure (mmHg)~75-85~100-110↑ ~30-35%[2]
Mean Arterial Pressure (mmHg)~90-100~120-130↑ ~30-33%[4]
Heart Rate (bpm)~500-600No significant change-[8]

Table 2: Echocardiographic Parameters in CST-KO Mice

ParameterWild-Type (WT)CST-KOPercentage ChangeReference
Left Ventricular Mass (mg)Varies by age/sexSignificantly Increased[3][5]
Interventricular Septal Thickness, diastole (mm)VariesSignificantly Increased[3]
LV Posterior Wall Thickness, diastole (mm)VariesSignificantly Increased[3]
Ejection Fraction (%)~60-70%No significant change-[9]
Fractional Shortening (%)~30-40%No significant change-[9]

Table 3: Catecholamine Levels in CST-KO Mice

CatecholamineWild-Type (WT)CST-KOPercentage ChangeReference
Plasma Norepinephrine (pg/mL)~300Significantly Increased[4][6]
Plasma Epinephrine (pg/mL)~80Significantly Increased[4][6]
Adrenal Norepinephrine (pg/g tissue)VariesSignificantly Increased[4]
Adrenal Epinephrine (pg/g tissue)VariesSignificantly Increased[4]

Signaling Pathways

The cardiovascular effects observed in CST-KO mice are a direct consequence of the disruption of key signaling pathways regulated by this compound.

Catestatin_Signaling_Pathway cluster_0 Sympathetic Neuron / Chromaffin Cell cluster_1 Cardiomyocyte cluster_2 Endothelial Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca2+ Influx nAChR->Ca_influx Catecholamine_Release Catecholamine Release Ca_influx->Catecholamine_Release This compound This compound This compound->nAChR Inhibits PKA PKA PLN Phospholamban (PLN) PKA->PLN Phosphorylates SERCA2a SERCA2a PLN->SERCA2a Inhibits eNOS_Cardio eNOS NO_Cardio NO eNOS_Cardio->NO_Cardio Contractility Contractility NO_Cardio->Contractility Reduces Catestatin_Cardio This compound Catestatin_Cardio->PKA Inhibits Catestatin_Cardio->eNOS_Cardio Activates eNOS_Endo eNOS NO_Endo NO eNOS_Endo->NO_Endo Vasodilation Vasodilation NO_Endo->Vasodilation Catestatin_Endo This compound Catestatin_Endo->eNOS_Endo Activates

This compound Signaling Pathways

Experimental_Workflow start CST-KO Mouse Model bp_measurement Blood Pressure Measurement (Telemetry / Tail-Cuff) start->bp_measurement echo Echocardiography start->echo blood_collection Blood & Tissue Collection bp_measurement->blood_collection echo->blood_collection catecholamine_assay Catecholamine Assay (ELISA / HPLC) blood_collection->catecholamine_assay histology Histological Analysis (Cardiac Hypertrophy, Inflammation) blood_collection->histology data_analysis Data Analysis & Interpretation catecholamine_assay->data_analysis histology->data_analysis

Experimental Workflow for CST-KO Mouse Studies

Experimental Protocols

Generation of this compound Knockout (CST-KO) Mice

Principle: This protocol outlines the general steps for generating a CST-KO mouse model using CRISPR/Cas9 technology or traditional gene targeting in embryonic stem (ES) cells.[10][11][12]

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • For CRISPR/Cas9:

    • Cas9 mRNA or protein

    • Guide RNAs (gRNAs) targeting the this compound-coding region of the Chga gene

    • Donor DNA template (if using homology-directed repair)

  • For ES cell-based targeting:

    • Targeting vector with homology arms flanking the this compound region and a selection cassette (e.g., neomycin resistance)

    • ES cells

    • Blastocysts

  • Standard mouse breeding and surgical equipment

Protocol:

A. CRISPR/Cas9-mediated Knockout:

  • Design and synthesize two or more gRNAs that target the genomic region encoding this compound.

  • Prepare a microinjection mix containing Cas9 mRNA/protein and the gRNAs.

  • Microinject the mix into the cytoplasm or pronuclei of fertilized mouse eggs (zygotes).

  • Transfer the microinjected zygotes into pseudopregnant female mice.

  • Screen the resulting pups for the desired deletion by PCR and Sanger sequencing of the targeted genomic region.

  • Establish a breeding colony from founder mice with the correct deletion.

B. ES Cell-based Gene Targeting:

  • Construct a targeting vector containing DNA sequences homologous to the regions flanking the this compound gene segment, with a selectable marker replacing the this compound-coding sequence.[10]

  • Electroporate the targeting vector into ES cells.

  • Select for ES cells that have undergone homologous recombination using the appropriate drug selection.

  • Confirm the correct targeting event in ES cell clones by PCR and Southern blotting.

  • Inject the correctly targeted ES cells into blastocysts from a donor mouse of a different coat color.[10]

  • Transfer the chimeric blastocysts into pseudopregnant female mice.

  • Identify chimeric offspring (displaying mixed coat color) and breed them to wild-type mice to test for germline transmission of the targeted allele.

  • Intercross heterozygous offspring to generate homozygous CST-KO mice.

Blood Pressure Measurement

A. Radiotelemetry (Gold Standard)

Principle: A telemetry transmitter is surgically implanted to allow for continuous, long-term monitoring of blood pressure and heart rate in conscious, unrestrained mice in their home cages, thus minimizing stress-induced artifacts.[1][3][4][6]

Materials:

  • Telemetry transmitter (e.g., DSI PA-C10)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Receivers and data acquisition system

Protocol:

  • Anesthetize the mouse (e.g., 2-3% isoflurane) and maintain body temperature with a heating pad.

  • Make a midline incision in the neck to expose the left carotid artery.

  • Create a subcutaneous pocket on the flank of the mouse to house the transmitter body.

  • Tunnel the transmitter's catheter from the flank pocket to the neck incision.

  • Isolate the left carotid artery and place sutures to temporarily occlude blood flow.

  • Make a small incision in the artery and insert the catheter tip, advancing it to the aortic arch.[4]

  • Secure the catheter in place with sutures and close the incisions.

  • Allow the mouse to recover for at least 7-10 days before starting data collection.[6]

  • Record blood pressure and heart rate continuously, typically averaging data over specific time intervals (e.g., 24-hour periods, or 12-hour light/dark cycles).[3]

B. Tail-Cuff Plethysmography (Non-invasive)

Principle: A cuff is placed around the mouse's tail to occlude blood flow, and a sensor detects the return of blood flow as the cuff is deflated. This method is less invasive but can be influenced by stress.[5]

Materials:

  • Tail-cuff blood pressure system

  • Mouse restrainer with a warming platform

Protocol:

  • Acclimate the mice to the restrainer and the procedure for several days before data collection to minimize stress.

  • Place the mouse in the restrainer on the warming platform to promote vasodilation of the tail artery.

  • Position the occlusion cuff and sensor on the tail.

  • The system will automatically inflate and deflate the cuff, recording systolic blood pressure.

  • Perform multiple measurements per session and average the values.

Echocardiography for Cardiac Function and Morphology Assessment

Principle: High-frequency ultrasound is used to non-invasively visualize the heart and measure dimensions of the cardiac chambers and walls, as well as assess systolic function.[2][7][9][13][14]

Materials:

  • High-resolution small animal ultrasound system with a high-frequency transducer (e.g., 30-40 MHz)

  • Anesthesia (e.g., isoflurane)

  • Heated imaging platform with integrated ECG electrodes

  • Depilatory cream

  • Ultrasound gel

Protocol:

  • The day before imaging, remove the fur from the chest area of the mouse using depilatory cream.[7][14]

  • Anesthetize the mouse with isoflurane (1-2% for maintenance) and place it in a supine position on the heated platform.[9]

  • Monitor heart rate and body temperature throughout the procedure.

  • Apply ultrasound gel to the chest.

  • Acquire two-dimensional (B-mode) images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.[13]

  • From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses.[13]

  • Calculate left ventricular mass, ejection fraction (EF), and fractional shortening (FS) from the M-mode measurements.[7][9]

Measurement of Catecholamines

A. Plasma Catecholamine Measurement by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of catecholamine concentrations in plasma.

Materials:

  • Commercial mouse catecholamine ELISA kit (e.g., Abcam ab287795)[15]

  • Blood collection tubes with anticoagulant (EDTA)

  • Centrifuge

  • Microplate reader

Protocol:

  • Collect whole blood from the mice (e.g., via cardiac puncture or retro-orbital sinus) into EDTA-containing tubes.

  • Centrifuge the blood at 2,000-3,000 rpm for 20 minutes to separate the plasma.[15]

  • Store the plasma at -80°C until the assay is performed.

  • Follow the specific instructions provided with the commercial ELISA kit for sample preparation, incubation times, and plate reading.[15][16][17]

B. Adrenal and Plasma Catecholamine Measurement by HPLC

Principle: High-performance liquid chromatography (HPLC) with electrochemical detection provides a highly sensitive and specific method for separating and quantifying individual catecholamines.[8][18][19][20][21]

Materials:

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Adsorption alumina

  • Perchloric acid

  • Internal standard (e.g., dihydroxybenzylamine)

  • Tissue homogenizer

Protocol:

  • Plasma:

    • Collect plasma as described for the ELISA protocol.

    • Perform alumina extraction to isolate catecholamines from the plasma sample. This involves adsorbing the catecholamines to alumina at a basic pH, washing, and then eluting with perchloric acid.[20]

  • Adrenal Glands:

    • Excise and weigh the adrenal glands.

    • Homogenize the tissue in a solution of perchloric acid containing an internal standard.

    • Centrifuge the homogenate and collect the supernatant.

  • HPLC Analysis:

    • Inject the prepared eluate (from plasma) or supernatant (from adrenal glands) into the HPLC system.

    • Separate the catecholamines on the C18 column using a mobile phase typically consisting of a phosphate-citrate buffer.[20]

    • Detect and quantify the catecholamines using the electrochemical detector.

    • Calculate concentrations based on a standard curve and normalize to the internal standard.

References

Determining the Optimal Dosage of Catestatin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A, is a pleiotropic hormone with significant implications for cardiovascular, metabolic, and immune regulation.[1] Its primary mechanism of action involves the non-competitive inhibition of catecholamine release by antagonizing nicotinic acetylcholine receptors (nAChRs).[2][3] Furthermore, this compound has been shown to induce vasodilation through histamine release and modulate cardiac function.[4][5] This document provides a comprehensive overview of the effective dosages of this compound used in various in vivo animal studies, details experimental protocols for its administration, and illustrates its key signaling pathways to guide researchers in designing their experiments.

Data Presentation: In Vivo this compound Dosages and Effects

The optimal dosage of this compound for in vivo studies is highly dependent on the animal model, the route of administration, and the specific physiological parameter being investigated. The following table summarizes quantitative data from key studies to aid in the selection of an appropriate dosage range.

Animal ModelDosageRoute of AdministrationKey Findings
Mice2.5 mg/kgIntraperitoneal (IP)Inhibited nicotine-induced catecholamine secretion by 80%[6]; Rescued elevated systolic blood pressure in Chromogranin A knockout (Chga-KO) mice.[6]
Mice5 µg/g/day (for 12 days)Intraperitoneal (IP)Reduced adiposity and plasma triglycerides in Chga-KO mice; Improved leptin signaling.[7]
Mice0.25 mg/kg/12h (for 28 days)Intraperitoneal (IP)Chronic administration after myocardial infarction showed cardioprotective effects.[8]
Rats1 mM (50 nl microinjection into CVLM)IntracerebralDecreased basal arterial pressure, sympathetic nerve activity, and heart rate[9]; Attenuated sympathetic barosensitivity and the peripheral chemoreflex.[9]
RatsNot specifiedIntravenous (IV)Reduced pressor responses to sympathetic outflow stimulation; this effect persisted after adrenergic blockade and was mediated in part by histamine release.[3][5]
Humans50, 500, 5000 nM (target concentration)Intravenous (IV)Dose-dependent vasodilation in dorsal hand veins after phenylephrine-induced preconstriction, with a more prominent effect in female subjects.[6][10]

Experimental Protocols

General Protocol for In Vivo Administration of this compound in Rodent Models

This protocol provides a general framework for the intraperitoneal administration of this compound in mice or rats. Researchers should adapt the specific dosage and frequency based on the experimental goals and the data presented in the table above.

Materials:

  • This compound (human or bovine, depending on the study)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Animal scale

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal handling and restraint equipment

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a stock solution of this compound in sterile saline. For example, to achieve a dose of 2.5 mg/kg in a 25g mouse, you would need 0.0625 mg of this compound. If the injection volume is 100 µL, the concentration of the solution should be 0.625 mg/mL.

    • Ensure the peptide is fully dissolved. Vortex gently if necessary.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Preparation:

    • Weigh each animal accurately to determine the precise volume of the this compound solution to be administered.

    • Properly restrain the animal to ensure accurate and safe injection. For intraperitoneal injections in mice, the animal is typically held with its head tilted slightly downwards.

  • Administration:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • For control animals, administer an equivalent volume of sterile saline.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions.

    • Proceed with the planned experimental measurements at the predetermined time points. For acute studies on catecholamine release, this may be within 30 minutes of administration.[3] For chronic studies, administration will be repeated as required.[7][8]

Mandatory Visualizations

Signaling Pathways of this compound

The following diagrams illustrate the key signaling pathways through which this compound exerts its physiological effects.

Catestatin_Signaling_Pathway_1 cluster_0 Sympathetic Neuron / Chromaffin Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) Na_Channel Na+ Influx nAChR->Na_Channel Activates This compound This compound This compound->nAChR Inhibits Depolarization Membrane Depolarization Na_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle Catecholamine Vesicle Ca_Influx->Vesicle Triggers Fusion Release Catecholamine Release Vesicle->Release

Caption: this compound inhibits catecholamine release by blocking nicotinic acetylcholine receptors.

Catestatin_Signaling_Pathway_2 cluster_1 Mast Cell & Vasculature This compound This compound Mast_Cell Mast Cell This compound->Mast_Cell Stimulates Histamine Histamine Release Mast_Cell->Histamine H1_Receptor H1 Receptor (on Vascular Smooth Muscle) Histamine->H1_Receptor Activates Vasodilation Vasodilation H1_Receptor->Vasodilation

Caption: this compound induces vasodilation via histamine release from mast cells.

Experimental Workflow

The following diagram outlines a general experimental workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow start Start: Acclimatize Animals preparation Prepare this compound and Vehicle Solutions start->preparation grouping Randomly Assign Animals to Control and Treatment Groups preparation->grouping baseline Measure Baseline Parameters (e.g., Blood Pressure, Heart Rate) grouping->baseline administration Administer this compound or Vehicle (e.g., Intraperitoneal Injection) baseline->administration monitoring Monitor Animals Post-Injection administration->monitoring data_collection Collect Experimental Data at Pre-determined Time Points monitoring->data_collection analysis Analyze Data (e.g., Statistical Comparison) data_collection->analysis end End: Conclude Experiment analysis->end

Caption: General workflow for an in vivo this compound study.

References

Application Notes: Catestatin as a Modulator of Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a pleiotropic neuroendocrine peptide with emerging roles in innate immunity and inflammation.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study mast cell degranulation, a critical process in allergic and inflammatory responses. This compound has been shown to activate mast cells, leading to the release of a variety of pre-formed and newly synthesized inflammatory mediators.[3][4] Understanding the mechanisms by which this compound modulates mast cell function can provide valuable insights for the development of novel therapeutics targeting mast cell-mediated diseases.

Mechanism of Action

This compound induces mast cell degranulation through a receptor-mediated signaling cascade. In human mast cells, this compound has been shown to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5] The murine ortholog of this receptor is Mrgprb2.[5] The signaling pathway initiated by this compound binding to its receptor involves the activation of G-proteins, specifically the Gi subunit, which is sensitive to pertussis toxin (PTX).[4][6] Downstream of G-protein activation, phospholipase C (PLC) is engaged, leading to an increase in intracellular calcium mobilization.[2][3] Furthermore, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated.[3] While human mast cells express the α7 subunit of the nicotinic acetylcholine receptor (nAChR), studies have shown that this receptor is not likely involved in this compound-induced mast cell activation.[3][7]

Data Presentation

The following tables summarize the quantitative effects of this compound on mast cell degranulation and mediator release.

Table 1: this compound-Induced Mediator Release from Mast Cells

Cell TypeMediatorThis compound Concentration% Release / ConcentrationReference
Rat Peritoneal and Pleural Mast CellsHistamine0.01 - 5 µMConcentration-dependent release[4][8]
Human LAD2 Mast Cellsβ-hexosaminidase10 µM37.85% (net release)[5]
Human LAD2 Mast CellsHistamine10 µM408 ng/ml[5]
Human LAD2 Mast CellsLeukotriene C4 (LTC4)Not specifiedIncreased release[3]
Human LAD2 Mast CellsProstaglandin D2 (PGD2)Not specifiedIncreased release[3]
Human LAD2 Mast CellsProstaglandin E2 (PGE2)Not specifiedIncreased release[3]

Table 2: Effect of Inhibitors on this compound-Induced Mast Cell Degranulation

InhibitorTargetEffect on this compound-Induced DegranulationReference
Pertussis Toxin (PTX)G-protein (Gi subunit)Suppression of histamine release[4][6]
U-73122Phospholipase C (PLC)Inhibitory effect[3]
U0126ERKInhibitory effect[3]

Experimental Protocols

Protocol 1: Mast Cell Culture

A. Human Mast Cell Line (LAD2)

  • Culture LAD2 cells in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement, 100 ng/mL recombinant human stem cell factor (rhSCF), 100 ng/mL recombinant human IL-6 (rhIL-6), and 2 mM L-glutamine.

  • Maintain cells at a density of 0.2-0.5 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Change the medium weekly.

B. Murine Bone Marrow-Derived Mast Cells (BMMCs)

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3 (rmIL-3), and 30 ng/mL recombinant murine SCF (rmSCF).[9]

  • Change the medium every 3-4 days for 4-6 weeks to allow for differentiation into mature BMMCs.[10]

Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[3]

Materials:

  • Cultured mast cells (LAD2 or BMMCs)

  • Tyrode's buffer (or other suitable buffer)

  • This compound (various concentrations)

  • Triton X-100 (0.1-1%) for cell lysis (positive control)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Wash mast cells with Tyrode's buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.

  • Plate 50 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of Tyrode's buffer (vehicle control), this compound at various concentrations, or Triton X-100 (for total enzyme release).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by placing the plate on ice.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

  • Add 25 µL of pNAG solution to each well containing the supernatant.

  • Incubate the plate at 37°C for 1-2 hours.

  • Add 150 µL of the stop solution to each well.[9]

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculation: Percent degranulation = [(Absorbance of sample - Absorbance of vehicle) / (Absorbance of Triton X-100 - Absorbance of vehicle)] x 100.[11]

Protocol 3: Histamine Release Assay

This protocol outlines the measurement of histamine released from mast cells upon stimulation with this compound.

Materials:

  • Cultured mast cells

  • This compound

  • Histamine ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-6 of the in vitro mast cell degranulation assay to obtain the supernatant containing released histamine.

  • Use a commercially available histamine ELISA kit to quantify the amount of histamine in the supernatant, following the manufacturer's instructions.

  • Briefly, this typically involves adding the supernatant to wells coated with a histamine-specific antibody, followed by the addition of a detection antibody and substrate.

  • Measure the absorbance using a microplate reader at the wavelength specified by the kit.

  • Calculate the histamine concentration based on a standard curve generated with known concentrations of histamine.

Mandatory Visualizations

Catestatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CST This compound MRGPRX2 MRGPRX2 CST->MRGPRX2 Binds G_protein G-protein (Gi) MRGPRX2->G_protein Activates PLC PLC Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization Leads to G_protein->PLC Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_mobilization->Degranulation Mediator_synthesis Mediator Synthesis (LTC₄, PGD₂, PGE₂) Ca_mobilization->Mediator_synthesis MAPK_ERK->Mediator_synthesis

Caption: Signaling pathway of this compound-induced mast cell degranulation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Mast_Cell_Culture 1. Mast Cell Culture (LAD2 or BMMCs) Cell_Washing 2. Cell Washing and Resuspension Mast_Cell_Culture->Cell_Washing Stimulation 3. Stimulation with this compound (and controls) Cell_Washing->Stimulation Supernatant_Collection 4. Supernatant Collection Stimulation->Supernatant_Collection Degranulation_Assay 5a. β-Hexosaminidase Assay Supernatant_Collection->Degranulation_Assay Histamine_Assay 5b. Histamine ELISA Supernatant_Collection->Histamine_Assay Data_Analysis 6. Data Analysis and Interpretation Degranulation_Assay->Data_Analysis Histamine_Assay->Data_Analysis

Caption: Experimental workflow for studying this compound-induced mast cell degranulation.

References

Catestatin in Angiogenesis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), has emerged as a pleiotropic modulator of various physiological processes, including angiogenesis. While initially identified as an endogenous inhibitor of catecholamine release, extensive research has unveiled its significant role in the formation of new blood vessels, a process critical in both normal physiology and pathological conditions such as ischemic diseases and cancer.

The primary role of this compound in angiogenesis is pro-angiogenic . It stimulates key events in the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells.[1][2] This pro-angiogenic activity is predominantly mediated through a basic fibroblast growth factor (bFGF)-dependent mechanism.[2][3] this compound has been shown to induce the release of bFGF from endothelial cells, which in turn activates downstream signaling pathways crucial for angiogenesis.[2]

However, it is important to note that the broader context of Chromogranin A-derived peptides presents a more complex regulatory system. CgA also gives rise to anti-angiogenic peptides, such as Vasostatin.[4][5] This suggests a sophisticated endogenous mechanism for regulating blood vessel formation, where the net effect may depend on the local balance of pro- and anti-angiogenic factors derived from CgA.[4][5]

In the context of disease, the pro-angiogenic effects of this compound have shown therapeutic potential. In preclinical models of myocardial infarction and peripheral limb ischemia, this compound administration has been demonstrated to promote neovascularization, improve blood perfusion, and enhance tissue repair.[3][6] Conversely, the role of this compound in tumor angiogenesis is an area of active investigation, with the understanding that modulating its activity could represent a novel therapeutic strategy.

Key Biological Activities of this compound in Angiogenesis:
  • Stimulation of Endothelial Cell Proliferation: this compound promotes the growth of endothelial cells, a fundamental step in the formation of new blood vessels.[1][3]

  • Induction of Endothelial Cell Migration: It acts as a chemoattractant for endothelial cells, guiding them to sites where new vessel growth is required.[2][7]

  • Promotion of Endothelial Cell Tube Formation: this compound facilitates the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[3][7]

  • Activation of Pro-Angiogenic Signaling Pathways: Its effects are mediated through the activation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2]

  • Interaction with Endothelial Progenitor Cells: this compound can also influence the function of endothelial progenitor cells, contributing to postnatal vasculogenesis.[7]

Quantitative Data on the Effects of this compound in Angiogenesis

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the effects of this compound on angiogenesis.

Table 1: In Vitro Effects of this compound on Endothelial Cells

ParameterCell TypeThis compound ConcentrationEffectReference
Proliferation HCAEC10 nMIncreased BrdU incorporation[3]
HUVEC1 nM1.85-fold increase in relative cell number[2]
Migration HUVEC1 nM1.67-fold increase in chemotactic index[8]
Tube Formation HCAEC10 nMSignificant increase in capillary-like tubes[3]
HUVEC1 nM1.77-fold increase in relative tube formation[8]

HCAEC: Human Coronary Artery Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells

Table 2: In Vivo Effects of this compound on Angiogenesis

Animal ModelParameter MeasuredTreatmentEffectReference
Mouse Hindlimb Ischemia Capillary Density10 µg CST, every other day for 2 weeks475 vs. 303 capillaries/mm² (CST vs. control)[8]
Arteriole Density10 µg CST, every other day for 2 weeks10.1 vs. 5.2 arterioles/mm² (CST vs. control)[8]
Blood Perfusion Recovery10 µg CST, every other day for 2 weeksLDPI ratio of 0.94 vs. 0.74 (CST vs. control) at day 28[8]
Mouse Cornea Neovascularization NeovascularizationCST pellet implantationSignificant growth of new blood vessels[7]

CST: this compound; LDPI: Laser Doppler Perfusion Imaging

Experimental Protocols

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This protocol is designed to quantify the effect of this compound on the proliferation of human coronary artery endothelial cells (HCAEC) by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

  • Human Coronary Artery Endothelial Cells (HCAEC)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • This compound (synthetic peptide)

  • BrdU Labeling Reagent

  • FixDenat Solution

  • Anti-BrdU-POD Antibody

  • TMB Substrate Solution

  • Stop Solution (e.g., 1M H₂SO₄)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCAECs in a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for an additional 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

  • Treatment: Prepare different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) in a serum-free medium. Remove the starvation medium and add 100 µL of the this compound solutions to the respective wells. Include a negative control (serum-free medium) and a positive control (e.g., complete growth medium or medium with a known mitogen like bFGF). Incubate for 24 hours.

  • BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well and incubate for an additional 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.

  • Washing: Wash the wells three times with phosphate-buffered saline (PBS).

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light. Monitor the color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, which reflects the rate of cell proliferation.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a chemotaxis assay to evaluate the migratory response of human umbilical vein endothelial cells (HUVEC) towards a gradient of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Basal Medium (EBM)

  • Bovine Serum Albumin (BSA)

  • This compound

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Fibronectin

  • Calcein AM (for fluorescent labeling)

  • Fluorescence microscope or plate reader

Procedure:

  • Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 µg/mL in PBS) for 1 hour at 37°C to promote cell adhesion.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in EBM containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL. For fluorescent detection, incubate the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C prior to resuspension.

  • Chemoattractant Preparation: Prepare various concentrations of this compound (e.g., 0.1 nM to 100 nM) in EBM with 0.1% BSA. Add 600 µL of these solutions to the lower wells of the Boyden chamber. Include a negative control (EBM with 0.1% BSA only).

  • Assay Assembly: Place the fibronectin-coated membranes over the lower wells. Add 200 µL of the HUVEC suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Quantification:

    • Fluorescent Method: If cells were labeled with Calcein AM, measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.

    • Staining Method: Alternatively, fix the migrated cells with methanol and stain with a suitable dye (e.g., Giemsa or DAPI). Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Endothelial Cell Tube Formation Assay (on Matrigel)

This assay assesses the ability of this compound to induce the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Basal Medium (EBM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Matrigel® Basement Membrane Matrix

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in EBM containing a low concentration of serum (e.g., 1% FBS) at a density of 2 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare solutions of this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) in the low-serum EBM.

  • Cell Seeding: Mix the HUVEC suspension with the this compound solutions. Add 100 µL of the cell suspension to each Matrigel-coated well (final cell number per well: 2 x 10⁴). Include a negative control (cells in low-serum EBM) and a positive control (e.g., cells with VEGF).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of capillary-like structures under an inverted microscope at different time points. Capture images of the tube network.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as:

    • Total tube length

    • Number of branch points

    • Number of loops

    • Use of angiogenesis analysis software is recommended for accurate quantification.

Visualizations

Catestatin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR G_protein G-Protein GPCR->G_protein bFGF_release bFGF Release G_protein->bFGF_release bFGF_R bFGF Receptor bFGF_release->bFGF_R Autocrine/ Paracrine PI3K PI3K bFGF_R->PI3K MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) bFGF_R->MAPK_pathway Akt Akt PI3K->Akt Survival Anti-apoptosis/ Survival Akt->Survival Proliferation Proliferation MAPK_pathway->Proliferation Migration Migration MAPK_pathway->Migration Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation Survival->Tube_Formation

Caption: this compound Pro-Angiogenic Signaling Pathway.

Experimental_Workflow_Tube_Formation Start Start Coat_plate Coat 96-well Plate with Matrigel Start->Coat_plate Solidify Incubate at 37°C to Solidify Coat_plate->Solidify Seed_cells Seed Cells onto Matrigel Solidify->Seed_cells Prepare_cells Prepare Endothelial Cell Suspension Add_CST Add this compound to Cell Suspension Prepare_cells->Add_CST Add_CST->Seed_cells Incubate Incubate for 4-18 hours at 37°C Seed_cells->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length and Branch Points Image->Quantify End End Quantify->End

Caption: Experimental Workflow for Tube Formation Assay.

CgA_Peptide_Balance CgA Chromogranin A (CgA) Proteolytic_Cleavage Proteolytic Cleavage CgA->Proteolytic_Cleavage Vasostatin Vasostatin (Anti-angiogenic) Proteolytic_Cleavage->Vasostatin This compound This compound (Pro-angiogenic) Proteolytic_Cleavage->this compound Angiogenesis_Balance Angiogenesis Balance Vasostatin->Angiogenesis_Balance This compound->Angiogenesis_Balance

Caption: CgA-Derived Peptide Balance in Angiogenesis.

References

Catestatin: A Potential Therapeutic Agent in Inflammatory Diseases - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catestatin (CST), a 21-amino acid peptide derived from the pro-hormone chromogranin A (CgA), is emerging as a potent modulator of the immune system with significant therapeutic potential in a range of inflammatory diseases.[1][2][3] Initially identified for its role in regulating catecholamine release, recent research has unveiled its pleiotropic effects on various aspects of the inflammatory cascade.[4] This document provides detailed application notes and protocols for researchers investigating the therapeutic utility of this compound in inflammatory conditions.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key immune cells and signaling pathways involved in the inflammatory response. The primary mechanisms include:

  • Modulation of Macrophage Polarization: this compound promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype, characterized by the production of anti-inflammatory cytokines like IL-10.[5][6][7] Conversely, it suppresses the pro-inflammatory M1 phenotype, reducing the secretion of cytokines such as TNF-α, IL-1β, and IL-6.[1][7]

  • Inhibition of Leukocyte Chemotaxis: this compound can block the migration of monocytes and neutrophils to sites of inflammation in response to inflammatory chemokines like CCL2 and CXCL2.[8] This action helps to reduce the infiltration of immune cells into inflamed tissues.[1][2][8]

  • Regulation of Mast Cell Activity: The role of this compound on mast cells is complex. While some studies indicate that it can induce mast cell degranulation and the release of pro-inflammatory mediators, others suggest it can have immunomodulatory functions.[9][10] Specifically, this compound has been shown to activate human mast cells, leading to the release of histamine, leukotrienes, and various cytokines and chemokines through a G-protein, PLC, and ERK-dependent pathway.[10][11]

  • Protection of Endothelial Cells: this compound protects the vascular endothelium from inflammatory damage. It has been shown to attenuate endothelial inflammation by inhibiting the TLR-4-p38 MAPK signaling pathway, thereby reducing the expression of adhesion molecules and the release of von Willebrand factor (VWF).[12][13]

  • Enhancement of Intestinal Barrier Function: In the context of intestinal inflammation, this compound helps maintain the integrity of the epithelial barrier. It upregulates the expression of tight junction proteins and promotes the survival and migration of colonic epithelial cells, partly through a STAT3-dependent pathway.[14]

Data Presentation

Table 1: In Vivo Effects of this compound in Animal Models of Inflammatory Diseases
Animal ModelSpeciesThis compound Dosage & AdministrationKey FindingsReference
Colitis (DSS-induced)MouseIntra-rectal administrationReduced disease severity, decreased colonic levels of IL-18, maintained tight junction proteins, and enhanced STAT3 phosphorylation.[14]
Colitis (reactivated)MouseIntra-rectal injectionReduced gene expression of pro-inflammatory markers (iNOS, Mcp1) and decreased levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). Promoted expression of anti-inflammatory genes (IL-10, Arg1, Ym1).[2]
Atherosclerosis (ApoE knockout, high-fat diet)MouseN/A (focus on endogenous levels)Attenuated development of atherosclerosis.[5]
Acute Pulmonary EmbolismMouseN/AIncreased survival rate, protected against microvascular thrombosis, inhibited the increase in platelet number and plasma VWF, and ameliorated systemic inflammatory response.[12]
Diet-Induced ObesityMouse5 µg/g body weight, IP, daily for 16 daysDecreased plasma lipids and insulin, attenuated expression of pro-inflammatory genes, and increased expression of anti-inflammatory genes in liver macrophages.[5][15]
Transverse Aortic Constriction / Deoxycorticosterone Acetate (TAC/DOCA)Mouse1.5 mg/kg/d, IP, for 4 weeksImproved diastolic dysfunction, reduced cardiac hypertrophy and myocardial fibrosis.[16]
Table 2: In Vitro Effects of this compound on Immune and Endothelial Cells
Cell TypeModelThis compound ConcentrationKey FindingsReference
Human Mast Cell Line (LAD2) & Peripheral Blood-derived Mast CellsIn vitro cultureN/AInduced migration, degranulation, release of LTC4, PGD2, and PGE2, increased intracellular Ca2+ mobilization, and production of pro-inflammatory cytokines/chemokines (GM-CSF, MCP-1, MIP-1α, MIP-1β).[9][10]
Human Pulmonary Artery Endothelial Cells (HPAECs)Thrombin stimulationPre-treatmentAbrogated thrombin-induced increase in inflammation, TLR-4 expression, and p38 phosphorylation. Inhibited VWF release and expression of P-selectin and E-selectin.[12]
Human Monocyte Cell Line (THP-1)In vitro differentiationN/ASteered polarization towards a more anti-inflammatory phenotype.[1]
Peritoneal and Colon MacrophagesLPS stimulationN/AReduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[1]
Human Colonic Epithelial Cells (Caco2)LPS & DSS-induced injuryN/AIncreased proliferation, viability, migration, tight junction protein expression, and p-STAT3 levels. Reduced IL-8 & IL-18 production.[14]
Rat CardiomyocytesSimulated Ischemia/Reperfusion5 nMPreserved cell viability, reduced contracture, preserved phosphorylation of Akt and eNOS, and increased phosphorylation of GSK3β.[17]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Colitis

This protocol is based on methodologies used to study the effects of this compound in dextran sulfate sodium (DSS)-induced colitis.

1. Materials:

  • This compound (synthetic peptide)
  • Dextran Sulfate Sodium (DSS, 36-50 kDa)
  • Sterile, pyrogen-free saline
  • 8-10 week old C57BL/6 mice
  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)[18]
  • 3.5F catheter

2. Colitis Induction:

  • Acclimatize mice for at least one week.[18]
  • Provide mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 days to induce acute colitis. Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.

3. This compound Administration:

  • Prepare a stock solution of this compound in sterile saline.
  • On a daily basis, lightly anesthetize the mice.
  • Administer this compound (or saline as a vehicle control) intra-rectally using a 3.5F catheter inserted approximately 4 cm into the colon. A typical dose is in the range of µg per mouse, delivered in a small volume (e.g., 100 µL).

4. Assessment of Colitis Severity:

  • Record daily the Disease Activity Index (DAI), which combines scores for weight loss, stool consistency, and rectal bleeding.
  • At the end of the experiment, euthanize the mice and collect colon tissue.
  • Measure colon length (a shorter colon indicates more severe inflammation).
  • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
  • Homogenize another portion of the colon for analysis of cytokine levels (e.g., IL-18) by ELISA or for gene expression analysis of inflammatory and tight junction markers by qRT-PCR.

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol describes how to assess the effect of this compound on macrophage polarization.

1. Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
  • This compound (synthetic peptide)
  • Lipopolysaccharide (LPS) for M1 polarization.
  • IL-4 for M2 polarization.
  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
  • Reagents for RNA extraction, cDNA synthesis, and qRT-PCR.
  • Antibodies for flow cytometry or western blotting to detect M1/M2 markers.

2. Cell Culture and Treatment:

  • Culture macrophages in complete medium.
  • Pre-treat cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).
  • To induce M1 polarization, stimulate the cells with LPS (e.g., 100 ng/mL) in the presence or absence of this compound for 24 hours.
  • To induce M2 polarization, stimulate the cells with IL-4 (e.g., 20 ng/mL) in the presence or absence of this compound for 24 hours.
  • Include appropriate vehicle controls.

3. Analysis of Macrophage Phenotype:

  • Gene Expression (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6, Il1b) and M2 markers (e.g., Arg1, Mrc1, Ym1, Il10).
  • Protein Expression (ELISA/Western Blot/Flow Cytometry):
  • Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the culture supernatant by ELISA.
  • Analyze the protein expression of M1/M2 markers in cell lysates by Western blot.
  • Use flow cytometry to analyze the surface expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers.

Visualizations

Signaling Pathways

Catestatin_Signaling_Mast_Cell CST This compound GPCR G-Protein Coupled Receptor (?) CST->GPCR Binds G_protein G-proteins GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates ERK ERK G_protein->ERK Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Degranulation Degranulation (Histamine, Leukotrienes) Ca_release->Degranulation Cytokine_Production Cytokine/Chemokine Production Ca_release->Cytokine_Production ERK->Cytokine_Production

Caption: this compound-induced mast cell activation pathway.

Catestatin_Signaling_Endothelial_Cell Thrombin Thrombin TLR4 Toll-like Receptor 4 (TLR4) Thrombin->TLR4 Activates p38 p38 MAPK TLR4->p38 Activates Inflammation Endothelial Inflammation (↑ VWF, P-selectin, E-selectin) p38->Inflammation CST This compound CST->TLR4 Inhibits

Caption: this compound's inhibition of endothelial inflammation.

Catestatin_Signaling_Macrophage Macrophage Macrophage M1 M1 Phenotype (Pro-inflammatory) ↑ TNF-α, IL-1β, IL-6 Macrophage->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) ↑ IL-10, Arg1 Macrophage->M2 Promotes CST This compound CST->Macrophage Acts on

Caption: this compound's modulation of macrophage polarization.

Experimental Workflow

Experimental_Workflow_Colitis_Model Start Start: 8-10 week old mice Acclimatization Acclimatization (1 week) Start->Acclimatization Induction Colitis Induction: DSS in drinking water (5-7 days) Acclimatization->Induction Grouping Grouping: - Control (Saline) - CST Treatment Induction->Grouping Treatment Daily Intra-rectal Administration Grouping->Treatment Monitoring Daily Monitoring: - Disease Activity Index (Weight, Stool, Bleeding) Treatment->Monitoring Endpoint Endpoint Analysis: - Colon Length - Histology (H&E) - Cytokine Analysis (ELISA) - Gene Expression (qRT-PCR) Monitoring->Endpoint

References

Troubleshooting & Optimization

Catestatin ELISA Kit Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Catestatin ELISA kits. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure you achieve accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your this compound ELISA experiment. The questions are categorized for easy navigation.

General Issues

Q1: What are the most common sources of error in an ELISA experiment?

A1: The most frequent issues include weak or no signal, high background, a poor standard curve, and high variability between replicates.[1][2] These problems can often be traced back to procedural errors such as incorrect reagent preparation, improper incubation times or temperatures, and insufficient washing.[1][3]

Signal-Related Issues

Q2: I am getting a very weak or no signal. What are the possible causes?

A2: A weak or absent signal can stem from several factors:

  • Expired or improperly stored reagents: Always check the expiration dates and ensure kits are stored at the recommended temperature, typically 2-8°C.[1][4]

  • Incorrect reagent preparation: Double-check all dilution calculations and ensure reagents were added in the correct order as specified in the protocol.[1][5]

  • Reagents not at room temperature: Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use.[1][4]

  • Insufficient incubation times or temperatures: Adhere strictly to the incubation parameters outlined in the kit manual.[6]

  • Sample analyte concentration is below the detection limit: Your samples may not contain enough this compound to be detected by the assay.[6] You may need to concentrate your sample or use a more sensitive kit.

  • Use of sodium azide: Sodium azide is an inhibitor of the HRP enzyme and should not be present in any buffers or samples.

Q3: My assay has a high background signal. How can I resolve this?

A3: High background can obscure your results and is often caused by:

  • Insufficient washing: Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.[7]

  • Sub-optimal blocking: The blocking buffer may not be performing adequately. You can try increasing the blocking incubation time.[7]

  • High concentration of detection antibody: Using too much detection antibody can lead to non-specific binding. Consider titrating the antibody to find the optimal concentration.[5][8]

  • Contamination: Contamination of reagents or buffers with enzymes or other substances can lead to a high background.[3][8] Always use sterile tubes and fresh reagents.

  • Extended incubation times: Over-incubation can increase non-specific binding.[3]

Standard Curve & Data Integrity Issues

Q4: My standard curve is poor or non-linear. What should I do?

A4: A reliable standard curve is crucial for accurate quantification. Common reasons for a poor standard curve include:

  • Pipetting errors: Inaccurate pipetting during the preparation of the standard dilutions is a frequent cause.[9] Ensure your pipettes are calibrated.

  • Improper reconstitution of the standard: Make sure the lyophilized standard is fully dissolved and well-mixed before preparing the dilution series.[9][10]

  • Degraded standard: If the standard has been stored improperly or is past its expiration date, it may have degraded.[9]

  • Incorrect curve fitting model: Ensure you are using the appropriate regression model (e.g., four-parameter logistic fit) for your data analysis.[10]

Q5: I am observing high variability between my replicate wells. What is the cause?

A5: High coefficient of variation (CV%) between replicates can be due to:

  • Inconsistent pipetting: Ensure uniform and careful pipetting into all wells.

  • Improper mixing: Thoroughly mix all reagents and samples before adding them to the wells.

  • "Edge effect": Wells on the outer edges of the plate can experience temperature variations. To mitigate this, avoid using the outermost wells or ensure even temperature distribution during incubation by not stacking plates.[11]

  • Inadequate washing: Uneven washing across the plate can lead to variability.

Quantitative Data Summary

The following table provides a general overview of typical quantitative data for a this compound ELISA kit. Please note that these values can vary between different kit manufacturers and sample types. Always refer to the specific kit insert for the most accurate information.

ParameterTypical Value RangeUnitNotes
Detection Range0.312 - 20ng/mLThis is a common range, but can vary.[4][12]
Sensitivity~0.08ng/mLThis is the lowest detectable concentration of this compound.[4]
Intra-assay CV%< 10%Indicates the reproducibility of results within the same assay.[13]
Inter-assay CV%< 15%Indicates the reproducibility of results between different assays.[13]
Sample Volume100µLThe typical volume of sample or standard required per well.[14]

Experimental Protocols

Key Experiment: General this compound Competitive ELISA Protocol

This protocol outlines the general steps for a competitive ELISA, a common format for this compound kits. In this format, the signal is inversely proportional to the amount of this compound in the sample.

  • Reagent and Sample Preparation:

    • Bring all reagents and samples to room temperature before use.[4]

    • Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as instructed in the kit manual.[4]

    • Reconstitute the lyophilized this compound standard with the provided standard diluent to create the stock solution.[4]

    • Prepare a dilution series of the this compound standard according to the kit's instructions.

    • Prepare your samples. Common sample types include serum, plasma, and cell culture supernatants.[4][12] If necessary, dilute your samples in the provided sample diluent.

  • Assay Procedure:

    • Add 100 µL of the prepared standards and samples to the appropriate wells of the microplate, which has been pre-coated with a capture antibody.[14]

    • Add a fixed amount of biotinylated this compound to each well (except the blank). This will compete with the this compound in your sample for binding to the capture antibody.

    • Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2.5 hours at room temperature).[14]

    • Aspirate the liquid from each well and wash the plate multiple times with the wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.[14]

    • Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at room temperature).[14]

    • Aspirate and wash the plate again to remove unbound Streptavidin-HRP.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for the recommended time (e.g., 30 minutes at room temperature).[14] A blue color will develop.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.[14]

    • Read the absorbance of each well at 450 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all other wells.

    • Plot the absorbance values of the standards against their known concentrations.

    • Use a four-parameter logistic curve fit to generate a standard curve.

    • Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.

Visualizations

ELISA_Troubleshooting_Workflow ELISA Troubleshooting Workflow start Start ELISA Experiment problem Problem Encountered? start->problem no_signal Weak or No Signal problem->no_signal Yes high_bg High Background problem->high_bg poor_curve Poor Standard Curve problem->poor_curve high_cv High Variability problem->high_cv end_experiment Results OK problem->end_experiment No check_reagents Check Reagents: - Expiration - Storage - Preparation no_signal->check_reagents check_incubation Check Incubation: - Time - Temperature no_signal->check_incubation check_pipetting Check Pipetting: - Accuracy - Technique no_signal->check_pipetting high_bg->check_reagents high_bg->check_incubation check_washing Check Washing: - Volume - Repetitions high_bg->check_washing poor_curve->check_reagents poor_curve->check_pipetting high_cv->check_washing high_cv->check_pipetting check_plate Check Plate: - Edge Effects - Contamination high_cv->check_plate check_reagents->problem check_incubation->problem check_washing->problem check_pipetting->problem check_plate->problem

Caption: A flowchart for troubleshooting common ELISA issues.

Caption: The principle of a competitive ELISA for this compound.

References

How to prevent aggregation of synthetic Catestatin peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of synthetic Catestatin peptides during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound (CST) is a 21-amino acid cationic peptide derived from the prohormone Chromogranin A.[1][2][3] It is a pleiotropic peptide involved in various physiological processes, including the modulation of cardiovascular function, immune responses, and metabolism.[1][3][4][5] Aggregation of synthetic this compound can lead to loss of biological activity, reduced solubility, and potential immunogenicity, thereby compromising experimental results and therapeutic potential.[6]

Q2: What are the primary causes of synthetic this compound peptide aggregation?

Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to self-association.[7] For this compound, its amphiphilic nature, with both hydrophobic and charged residues, can contribute to this process.[2] Factors such as peptide concentration, pH, temperature, and the choice of solvent can significantly influence the propensity for aggregation.

Q3: How should I properly store lyophilized synthetic this compound to minimize aggregation?

Proper storage of lyophilized this compound is crucial for maintaining its integrity. For long-term storage, it is recommended to keep the peptide at -20°C or, preferably, -80°C in a tightly sealed container to prevent moisture absorption.[8][9][10][11][12] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to avoid condensation.[8][11][12] Peptides containing amino acids prone to oxidation, such as Cysteine, Methionine, or Tryptophan, should be stored under an inert gas like nitrogen or argon.[8]

Q4: What is the recommended procedure for dissolving synthetic this compound peptides?

The solubility of this compound is highly dependent on its amino acid sequence and the chosen solvent. As a general guideline, start with a small test amount of the peptide to determine the optimal solvent before dissolving the entire sample.[13][14]

  • For basic peptides like this compound (net positive charge): Attempt to dissolve in sterile distilled water first. If solubility is low, a small amount of dilute (0.1%) acetic acid can be used to aid dissolution.[8][13]

  • For hydrophobic peptides: If the peptide has significant hydrophobic character, initial solubilization in a small volume of an organic solvent like DMSO or DMF may be necessary, followed by dilution with the desired aqueous buffer.[13] Note: DMSO should be used with caution for peptides containing Cysteine or Methionine as it can cause oxidation.[13][14]

  • Sonication: If the peptide does not readily dissolve, brief sonication can help to break up small aggregates and enhance solubility.[11][13]

Troubleshooting Guide: Preventing this compound Aggregation

This guide addresses common issues encountered during the handling and use of synthetic this compound peptides.

Problem Potential Cause Recommended Solution
Peptide will not dissolve in aqueous buffer. The peptide has formed aggregates. The buffer pH is close to the peptide's isoelectric point. The peptide is highly hydrophobic.First, try dissolving in a small amount of 0.1% acetic acid and then dilute with your buffer. For highly hydrophobic sequences, dissolve in a minimal amount of DMSO or DMF before diluting. Use sonication to aid dissolution.[13]
Precipitate forms after adding the peptide solution to my assay medium. The peptide is not soluble at the final concentration or in the final buffer composition. "Salting out" effect.Lower the final concentration of the peptide. Ensure the pH of the final solution is not close to the peptide's pI. Consider adding a small percentage (e.g., 1-5%) of an organic solvent like DMSO to the final solution if compatible with your assay.
Loss of biological activity in my experiments. Peptide aggregation has occurred, leading to a decrease in the concentration of active, monomeric peptide.Visually inspect the peptide solution for turbidity or precipitation. Characterize the aggregation state using techniques like Dynamic Light Scattering (DLS).[15][16][17] Prepare fresh peptide solutions for each experiment and avoid repeated freeze-thaw cycles.[8][10]
Inconsistent results between experiments. Variability in peptide stock solution preparation. Aggregation occurring over time in the stock solution.Prepare a concentrated stock solution in an appropriate solvent, aliquot into single-use volumes, and store at -80°C.[10] Thaw one aliquot per experiment. Avoid storing peptides in solution for extended periods.[11]

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting peptide aggregation.[6][15][16][17]

Methodology:

  • Sample Preparation: Prepare the this compound peptide solution in the desired buffer at the concentration to be used in the experiment. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.

  • Instrumentation: Use a DLS instrument to measure the hydrodynamic radius of the particles in the solution.

  • Data Acquisition: Acquire data according to the instrument's instructions. The scattered light intensity fluctuations are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their size via the Stokes-Einstein equation.[16]

  • Data Analysis: A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated peptide solution. The presence of larger species or a multimodal distribution suggests the formation of oligomers or larger aggregates.

Thioflavin T (ThT) Assay for Amyloid Fibril Quantification

The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid-like fibrils, a common form of peptide aggregation.[18][19]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in sterile, distilled water and filter it through a 0.2 µm syringe filter. This solution should be prepared fresh.

    • Prepare the this compound peptide at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, mix the this compound peptide solution with the ThT stock solution to a final ThT concentration of 20-25 µM.[18]

    • Include a negative control containing only the buffer and ThT.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with or without shaking, depending on the desired aggregation conditions.[18]

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[18]

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils and oligomers.[20][21][22][23][24]

Methodology:

  • Sample Preparation: Incubate the this compound peptide solution under conditions that promote aggregation.

  • Grid Preparation:

    • Place a 5 µl drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.

    • Blot away the excess solution with filter paper.

    • Wash the grid by placing it on a drop of distilled water for 1 minute and then blot.

  • Negative Staining:

    • Stain the grid by placing it on a drop of 2% uranyl acetate for 1-2 minutes.[20][21]

    • Blot away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope. Fibrillar structures, oligomers, or amorphous aggregates can be observed and their morphology characterized.

Signaling Pathways and Experimental Workflows

This compound Signaling in Mast Cells

This compound can induce the release of pro-inflammatory cytokines and chemokines from mast cells.[1] This process is thought to involve G-proteins, phospholipase C (PLC), and the mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) pathway, leading to an increase in intracellular calcium.[1]

Catestatin_Mast_Cell_Signaling CST This compound GPCR G-Protein Coupled Receptor (?) CST->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca2+ Release ER->Ca2_release Stimulates Cytokine_Release Pro-inflammatory Cytokine/Chemokine Release Ca2_release->Cytokine_Release ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Activates ERK_Pathway->Cytokine_Release

Caption: Proposed signaling pathway of this compound in mast cells.

Experimental Workflow for Assessing Peptide Aggregation

A logical workflow for investigating the aggregation of synthetic this compound peptides involves sequential analysis from initial detection to detailed characterization.

Aggregation_Workflow start Prepare Synthetic This compound Solution dls Dynamic Light Scattering (DLS) Screen for Aggregates start->dls no_agg No Significant Aggregation (Proceed with Experiment) dls->no_agg Monomeric agg_detected Aggregation Detected dls->agg_detected Aggregates Present end Optimized Protocol no_agg->end tht Thioflavin T (ThT) Assay Quantify Fibril Formation agg_detected->tht tem Transmission Electron Microscopy (TEM) Visualize Morphology agg_detected->tem troubleshoot Troubleshoot: - Optimize Solvent - Adjust pH/Concentration - Modify Storage/Handling tht->troubleshoot tem->troubleshoot troubleshoot->start Re-evaluate

Caption: Workflow for the characterization of this compound aggregation.

References

Technical Support Center: Troubleshooting Catestatin Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal issues with Catestatin immunoassays. The following sections are designed in a question-and-answer format to directly address common problems encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a weak or no signal in my this compound ELISA. What are the potential causes?

A weak or no signal in a this compound ELISA can stem from several factors throughout the experimental workflow.[1][2][3] A systematic review of each step is crucial for identifying the root cause.[3] Common issues include problems with reagent preparation and storage, the experimental protocol itself, and the integrity of the samples and antibodies.[4][5]

Here is a logical approach to troubleshooting the issue:

G start Low or No Signal Observed reagent_prep Verify Reagent Preparation & Storage start->reagent_prep protocol_review Review Assay Protocol reagent_prep->protocol_review Reagents OK sub_reagent Sub-optimal Reagent Concentration or Activity reagent_prep->sub_reagent sample_integrity Assess Sample & Analyte Integrity protocol_review->sample_integrity Protocol OK sub_protocol Procedural Errors protocol_review->sub_protocol antibody_issues Investigate Antibody Performance sample_integrity->antibody_issues Sample OK sub_sample Analyte Degradation or Low Concentration sample_integrity->sub_sample instrument_check Check Plate Reader Settings antibody_issues->instrument_check Antibodies OK sub_antibody Low Affinity or Incompatible Antibody Pair antibody_issues->sub_antibody sub_instrument Incorrect Wavelength or Settings instrument_check->sub_instrument sub_reagent_sol Solution: Prepare fresh reagents, titrate antibodies and conjugates, check enzyme activity. sub_reagent->sub_reagent_sol sub_protocol_sol Solution: Optimize incubation times/temperatures, ensure proper washing. sub_protocol->sub_protocol_sol sub_sample_sol Solution: Use fresh samples, avoid freeze-thaw cycles, concentrate sample if necessary. sub_sample->sub_sample_sol sub_antibody_sol Solution: Use a different antibody pair, ensure secondary antibody compatibility. sub_antibody->sub_antibody_sol sub_instrument_sol Solution: Verify reader settings match substrate requirements (e.g., 450 nm for TMB). sub_instrument->sub_instrument_sol

Caption: Troubleshooting workflow for low signal in this compound immunoassays.

Q2: How can I ensure the integrity of my this compound samples?

Proper sample collection and storage are critical for accurate this compound quantification, as peptides can be prone to degradation.[6]

  • Sample Collection:

    • Serum: Collect blood in a serum separator tube. Allow it to clot for 2 hours at room temperature or overnight at 4°C before centrifuging at 1000 x g for 20 minutes.

    • Plasma: Use EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

  • Storage:

    • For short-term storage (up to 5 days), samples can be kept at 4°C.

    • For long-term storage, aliquot samples and store at -20°C (for up to 1 month) or -80°C (for up to 2 months).[7]

    • Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation and a loss of bioactivity.[6]

ParameterSerumPlasma
Anticoagulant NoneEDTA or Heparin
Clotting/Processing 2 hrs at RT or overnight at 4°CWithin 30 mins of collection
Centrifugation 1000 x g for 20 mins1000 x g for 15 mins
Short-term Storage ≤ 5 days at 4°C≤ 5 days at 4°C
Long-term Storage ≤ 1 month at -20°C or ≤ 2 months at -80°C≤ 1 month at -20°C or ≤ 2 months at -80°C

Caption: Recommended sample collection and storage conditions for this compound.

Q3: My standard curve is poor, which is affecting my results. How can I improve it?

A poor standard curve is a common problem that can lead to inaccurate quantification.[1] Several factors can contribute to this issue.

  • Improper Standard Reconstitution or Dilution: Briefly spin the vial before opening to ensure all lyophilized material is at the bottom.[1] Ensure accurate pipetting and thorough mixing when preparing serial dilutions.[1] Prepare standards no more than two hours before use.[1]

  • Standard Degradation: Store and handle the this compound standard as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[1][6]

  • Incorrect Curve Fitting: Experiment with different plotting scales, such as a log-log or a 5-parameter logistic curve fit, to see which best represents your data.[1]

G start Poor Standard Curve sub_reconstitution Improper Reconstitution start->sub_reconstitution sub_degradation Standard Degradation start->sub_degradation sub_pipetting Pipetting Error start->sub_pipetting sub_curve_fit Incorrect Curve Fitting start->sub_curve_fit sol_reconstitution Briefly spin vial before opening. Ensure complete dissolution. sub_reconstitution->sol_reconstitution sol_degradation Store as recommended. Avoid freeze-thaw cycles. Prepare fresh before use. sub_degradation->sol_degradation sol_pipetting Use calibrated pipettes. Ensure proper technique. sub_pipetting->sol_pipetting sol_curve_fit Try different scales (e.g., log-log). Use a 5-parameter logistic curve fit. sub_curve_fit->sol_curve_fit

Caption: Key areas to address for improving a poor standard curve.

Q4: What specific protocol steps should I optimize for a competitive immunoassay for this compound?

In a competitive immunoassay, a low signal indicates high binding of the labeled antigen, which might mean the unlabeled this compound in your sample is not effectively competing. Conversely, a very high signal might indicate a general failure of the assay components to bind. For weak or no signal where it is expected, consider the following optimizations.[4][8]

  • Incubation Times: Increasing the incubation time for the sample and/or the labeled antigen can allow for better competition and binding, potentially strengthening the signal.[1]

  • Dilution Factors: The concentration of the capture antibody and the labeled antigen are critical. You may need to optimize these concentrations to find the ideal assay window.[8]

  • Washing Steps: Insufficient washing can lead to high background noise, while excessive washing can remove weakly bound antibodies or antigens, leading to a low signal.[4][9] Ensure washing is thorough but not overly aggressive.

ParameterRecommendation for Low SignalRationale
Incubation Time Increase incubation timeAllows more time for binding reactions to reach equilibrium.[1]
Antibody Concentration Titrate to determine optimal concentrationToo little antibody will result in a weak signal.[2][5]
Labeled Antigen Optimize concentrationThe balance between labeled and unlabeled antigen is key to the competitive format.
Washing Review washing techniqueEnsure adequate but not excessive washing to remove unbound reagents without stripping bound complexes.[4]

Caption: Optimization parameters for a competitive this compound immunoassay.

Experimental Protocols

Protocol: General ELISA Procedure for this compound (Sandwich ELISA)

This protocol outlines the key steps for a typical sandwich ELISA for this compound, as this is a common format for commercially available kits.[10]

  • Plate Coating: A microtiter plate is pre-coated with a capture antibody specific to Human this compound.

  • Sample/Standard Addition: Add 100 µL of standards or samples to the appropriate wells. Incubate, for example, at 37°C for 80 minutes.

  • Detection Antibody: Add a biotin-conjugated antibody specific to this compound to each well and incubate. This antibody should recognize a different epitope than the capture antibody.[11]

  • Enzyme Conjugate: Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.

  • Substrate Addition: Add TMB substrate solution. This will result in a color change in wells containing this compound.

  • Stopping Reaction: Terminate the enzyme-substrate reaction by adding a stop solution (e.g., sulphuric acid).

  • Reading: Measure the optical density (OD) spectrophotometrically at a wavelength of 450 nm.

  • Quantification: Determine the concentration of this compound in the samples by comparing their OD to the standard curve.

G plate Plate pre-coated with Capture Antibody add_sample Add Standards/Samples plate->add_sample add_detection_ab Add Biotinylated Detection Antibody add_sample->add_detection_ab add_hrp Add Streptavidin-HRP add_detection_ab->add_hrp add_substrate Add TMB Substrate add_hrp->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate

Caption: Standard workflow for a this compound Sandwich ELISA.

References

Technical Support Center: Interpreting Unexpected Results in Catestatin (CST) in vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Catestatin (CST) in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo studies with this compound, offering potential explanations and solutions.

Observed Unexpected Result Potential Cause Troubleshooting Steps & Considerations
1. Variable or Contradictory Blood Pressure (BP) Response a. Site of Administration: Central vs. peripheral administration yields opposing effects. Injection into the rostral ventrolateral medulla (RVLM) can increase BP, while injection into the caudal ventrolateral medulla (CVLM) or central amygdala causes hypotension.[1][2][3] Peripheral administration generally leads to vasodilation.[4]- Confirm the anatomical accuracy of central injections. - For systemic effects, utilize intravenous or intraperitoneal routes. - Consider the experimental model, as CST rescues hypertension in Chromogranin A knockout (Chga-KO) mice.[5][6]
b. Histamine Release: CST can stimulate histamine release from mast cells, causing vasodepression that is independent of its catecholamine-inhibitory effects.[5][6][7]- To isolate the direct effects of CST on catecholamine pathways, consider pre-treatment with an H1 receptor antagonist.[3]
c. Human CST Variants: Naturally occurring human variants of CST (e.g., Gly364Ser, Pro370Leu, Arg374Gln) exhibit different potencies in inhibiting catecholamine secretion and affecting cardiovascular parameters.[5][8] The Gly364Ser variant, for instance, has been associated with both lower and higher blood pressure in different human populations, and shows diminished BP-lowering effects in rat models of hypertension.[1][2][8]- Be aware of the specific CST variant being used in your experiments. - If using human-derived CST, genotyping of the source may be relevant. - When comparing results, ensure the same CST variant was used.
2. Unexpected Heart Rate (HR) Effects a. Direct Cardiac Effects vs. Baroreflex: CST can have direct negative inotropic and lusitropic effects on the heart, but can also modulate baroreflex sensitivity.[3][8][9] In some models, CST was found to enhance heart rate under basal conditions.[8]- Simultaneously measure BP and HR to assess baroreflex responses. - In isolated heart preparations (e.g., Langendorff), direct cardiac effects can be studied independent of systemic reflexes.
b. Sympathetic Tone of the Model: The effect of CST on HR may depend on the basal sympathetic activity of the animal model. In spontaneously hypertensive rats, exogenous CST reduced HR.[1]- Characterize the autonomic status of your animal model. - Consider using telemetric monitoring for continuous HR and activity assessment.
3. Lack of Expected Metabolic Effects (e.g., on lipolysis or glucose uptake) a. Leptin and Adrenergic Receptor Sensitivity: CST's metabolic effects are intertwined with leptin and adrenergic signaling. It can restore leptin sensitivity in hyperleptinemic models and may act as an α-adrenergic antagonist to promote lipolysis.[10]- Measure plasma leptin levels in your model. - Assess the expression and sensitivity of adrenergic and leptin receptors in the target tissues (e.g., adipose tissue, liver).[10]
b. Diet and Metabolic State of Animals: The metabolic background of the animals (e.g., diet-induced obesity) can influence their response to CST.[10]- Standardize the diet and acclimatization period for all experimental animals. - Record food intake and body weight regularly.
4. Inconsistent Anti-inflammatory or Angiogenic Effects a. Dual Role in Inflammation: While CST can polarize macrophages towards an anti-inflammatory phenotype, it can also act as a chemoattractant for monocytes.[9][11]- Analyze a comprehensive panel of pro- and anti-inflammatory markers. - Use specific models of inflammation to dissect the context-dependent effects of CST.
b. Novel Angiogenic Properties: Recent studies have shown that CST can induce angiogenesis, an effect mediated by basic fibroblast growth factor (bFGF).[12][13] This may be unexpected if the primary focus is on its anti-hypertensive effects.- When studying CST in models of tissue ischemia or cancer, be aware of its potential pro-angiogenic effects.[12] - Measure markers of angiogenesis (e.g., VEGF, bFGF) and vessel density.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing hypertension instead of hypotension after administering this compound?

A1: This is a critical and well-documented paradoxical effect that depends entirely on the site of administration within the central nervous system (CNS).[3] While peripheral or systemic administration of CST typically causes hypotension by inhibiting catecholamine release and promoting vasodilation[4][5], direct injection into the rostral ventrolateral medulla (RVLM) of the brainstem can lead to a pressor response, increasing blood pressure.[1][2][3] Conversely, administration into the caudal ventrolateral medulla (CVLM) produces a hypotensive effect.[1][2][3] Therefore, precise anatomical targeting is crucial for CNS studies.

Q2: My in vivo results with a human this compound variant are different from published data with the wild-type peptide. Is this normal?

A2: Yes, this is expected. Naturally occurring human variants of CST, such as Gly364Ser, have been shown to have different biological potencies.[5] For example, the Gly364Ser variant is less potent at inhibiting catecholamine release and has a diminished blood pressure-lowering effect in hypertensive rat models compared to the wild-type CST.[8] These differences underscore the importance of knowing which specific peptide variant you are using and citing it in your research.

Q3: Does this compound directly affect cardiac contractility?

A3: Yes, CST has direct effects on the heart. It exerts negative inotropic (contractility) and lusitropic (relaxation) effects.[7][9] These effects are mediated, at least in part, through the inhibition of the PKA/PLN signaling pathway and the induction of nitric oxide (NO) synthesis in cardiomyocytes.[1][11] This is a separate mechanism from its systemic blood pressure-lowering effects.

Q4: I am not observing the expected anti-inflammatory effects of this compound. What could be the reason?

A4: The anti-inflammatory actions of CST can be context-dependent. While it has been shown to promote an anti-inflammatory macrophage phenotype and inhibit the release of pro-inflammatory cytokines in some models[2][11], it can also act as a chemoattractant for monocytes.[9] The net effect may depend on the specific inflammatory stimulus and the tissue microenvironment. It is also important to consider the dose and duration of CST treatment.

Q5: Is there a standard dose for in vivo this compound experiments?

A5: There is no single standard dose, as the effective dose can vary widely depending on the animal model, administration route, and the specific biological effect being studied. For example, intraperitoneal administration in mice has ranged from 1.5 mg/kg/day to 5 µg/g/day.[10][14] It is crucial to perform dose-response studies in your specific model to determine the optimal concentration for the desired effect.

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo experiments.

Table 1: Effect of this compound (WT vs. Gly364Ser Variant) on Blood Pressure in a Rat Model of Hypertension

Treatment GroupSystolic Blood Pressure (mmHg)
Uninephrectomized (Control)82.2 ± 2.5
DOCA-salt-induced Hypertensive (DSHR)210.5 ± 6.2
DSHR + CST-WT115.7 ± 3.6
DSHR + CST-Ser (Gly364Ser)175.5 ± 1.7
Data adapted from a study on DOCA-salt-induced hypertensive rats.[8]

Table 2: Effect of this compound on Catecholamine Release in Mice

TreatmentPlasma Norepinephrine Increase (fold change)Plasma Epinephrine Increase (fold change)
Nicotine alone~2.5~2.5
Nicotine + this compoundBlockedBlocked
Data describes the effect of CST pretreatment on nicotine-induced catecholamine release.[5]

Experimental Protocols

1. Protocol for Assessing Cardiovascular Effects of this compound in Hypertensive Rats

  • Animal Model: Uninephrectomized rats treated with deoxycorticosterone-acetate and sodium chloride (DOCA-salt) to induce hypertension.[8]

  • Peptide Administration: After hypertension is established, animals are administered either wild-type this compound (CST-WT) or a variant (e.g., CST-Ser) via intraperitoneal injection. A typical dose might be in the range of 1.5 mg/kg/day.[8][14]

  • Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at baseline and throughout the treatment period.[8]

  • Cardiac Function Assessment: At the end of the study, cardiac function can be assessed via echocardiography or by measuring left ventricular pressure and its derivatives (+dP/dt_max and -dP/dt_max) using a pressure catheter.[8]

2. Protocol for Hindlimb Ischemia Model to Evaluate Angiogenesis

  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure: Unilateral hindlimb ischemia is induced by ligation and excision of the femoral artery.

  • Treatment: this compound or a vehicle control is administered, for example, via an osmotic minipump implanted subcutaneously to ensure continuous delivery.

  • Outcome Measures:

    • Blood Perfusion: Measured using Laser Doppler Perfusion Imaging (LDPI) at multiple time points post-surgery.

    • Angiogenesis Assessment: At the end of the experiment, ischemic muscle tissue is harvested. Capillary density is quantified by staining for endothelial cell markers (e.g., CD31) in tissue cross-sections.[12]

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound experiments.

Catestatin_Signaling_Pathways cluster_stimulus Stimuli cluster_cst cluster_receptors Receptors / Channels cluster_signaling Intracellular Signaling cluster_effects Cellular / Physiological Effects Nicotine Nicotinic Stimulation nAChR Nicotinic ACh Receptor (nAChR) Nicotine->nAChR Isoproterenol β-Adrenergic Stimulation GPCR G-protein Coupled Receptor (Gi/o) Isoproterenol->GPCR ET1 Endothelin-1 ET1->GPCR CST This compound (CST) CST->nAChR CST->GPCR bFGF_release ↑ bFGF Release CST->bFGF_release Ca_influx ↓ Ca²⁺ Influx nAChR->Ca_influx NO_Synthase ↑ NO Synthase GPCR->NO_Synthase PI3K_Akt ↑ PI3K/Akt Pathway GPCR->PI3K_Akt bFGF_R bFGF Receptor MAPK ↑ MAPK Pathway bFGF_R->MAPK Catecholamine_Release ↓ Catecholamine Release Ca_influx->Catecholamine_Release Vasodilation ↑ Vasodilation NO_Synthase->Vasodilation Cardiac_Contractility ↓ Cardiac Contractility NO_Synthase->Cardiac_Contractility Anti_apoptosis ↑ Anti-apoptosis PI3K_Akt->Anti_apoptosis Angiogenesis ↑ Angiogenesis MAPK->Angiogenesis bFGF_release->bFGF_R

Caption: Key signaling pathways modulated by this compound (CST).

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., BP, HR, Metabolic) Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagent Verify CST Reagent Start->Check_Reagent Check_Model Assess Animal Model Start->Check_Model Dose Dose & Route of Administration Correct? Check_Protocol->Dose Yes Site CNS vs. Peripheral Administration? Check_Protocol->Site No Variant CST Variant (WT vs. Human Variant)? Check_Reagent->Variant Yes Source Purity & Source of Peptide? Check_Reagent->Source No Genotype Animal Genotype (e.g., WT vs. KO)? Check_Model->Genotype Yes Pathology Underlying Pathology (e.g., Hypertensive, Obese)? Check_Model->Pathology No Dose->Site Hypothesis Formulate New Hypothesis (e.g., Histamine effect, Angiogenesis) Site->Hypothesis Variant->Source Source->Hypothesis Genotype->Pathology Pathology->Hypothesis Modify Modify Experiment (e.g., Add Antagonist, Change Model) Hypothesis->Modify

Caption: Logical workflow for troubleshooting unexpected CST results.

References

Technical Support Center: Optimizing Catestatin Delivery for Sustained Release in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the sustained delivery of catestatin in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate successful experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and in-vivo application of this compound sustained-release systems.

1. Formulation & Encapsulation Issues

Problem Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency (EE%) of this compound in PLGA Microspheres - Poor interaction between this compound and PLGA: this compound is a cationic peptide, while PLGA is anionic. Electrostatic interactions can be complex.[1] - High water solubility of this compound: The peptide may partition into the external aqueous phase during emulsion-based formulation methods. - Inappropriate formulation parameters: pH of the aqueous phase, polymer concentration, and choice of solvent can significantly impact encapsulation.[1][2]- Optimize pH: Adjust the pH of the aqueous phase to modulate the charge of this compound and its interaction with PLGA. An acidic pH may improve interaction with the polymer's carboxylic end groups.[1] - Use of additives: Incorporate stabilizers like sucrose, phenylalanine, or poloxamer 188 to enhance peptide stability and encapsulation.[1][3] - Modify the formulation method: Employ a double emulsion (w/o/w) method for hydrophilic peptides like this compound.[4] Optimize homogenization speed and time to control particle size and drug distribution.
This compound Aggregation During Formulation - Shear stress: Mechanical forces during homogenization or sonication can induce peptide aggregation.[5] - Exposure to organic solvents: Solvents used in microsphere or nanoparticle preparation can denature the peptide.[5] - pH and temperature instability: this compound's stability is pH and temperature-dependent.[6][7]- Optimize process parameters: Use lower shear forces or alternative encapsulation methods that are gentler on the peptide. - Select appropriate solvents: Choose solvents with minimal impact on peptide stability. - Incorporate excipients: Add stabilizers that prevent aggregation, such as certain sugars or amino acids.[3] - Maintain optimal conditions: Control pH and temperature throughout the formulation process. This compound shows good stability in physiological buffer at pH 7.4.[6]
Inconsistent Particle Size of Nanoparticles/Microspheres - Inadequate control over formulation parameters: Variations in stirring speed, surfactant concentration, or polymer precipitation rate.[8][9] - Aggregation of particles post-formulation. - Standardize procedures: Precisely control all formulation parameters. - Optimize surfactant concentration: Use an appropriate concentration of a suitable surfactant to stabilize the particles. - Post-formulation processing: Employ techniques like differential centrifugation to obtain a more uniform size distribution.

2. In Vivo Administration & Release Issues

Problem Potential Cause(s) Troubleshooting Steps
Initial Burst Release of this compound - Surface-associated peptide: A significant portion of this compound may be adsorbed on the surface of the microspheres or nanoparticles.[10][11] - High porosity of the delivery system. [11] - Rapid initial degradation of the polymer matrix. - Wash particles: Thoroughly wash the formulated particles to remove surface-adsorbed peptide. - Optimize polymer properties: Use a higher molecular weight polymer or a polymer with a lower degradation rate to reduce the initial burst.[12] - Coating: Apply a secondary coating to the particles to create an additional barrier for diffusion.
Poor In Vivo-In Vitro Correlation (IVIVC) - Different release mechanisms in vivo vs. in vitro: The in vivo environment (enzymes, pH, cellular uptake) can significantly alter the release profile compared to in vitro buffer conditions.[11][12] - "Dose-dumping" in vivo: Rapid, uncontrolled release of the drug.- Develop more physiologically relevant in vitro models: Use release media that better mimics the in vivo environment (e.g., containing enzymes or serum).[13] - Cage model studies: Employ an implantable cage model in animals to allow for the retrieval of the delivery system at different time points and directly measure in vivo release.[12]
Inflammatory Response at the Injection Site - Use of organic solvents: Residual solvents in the formulation can cause local toxicity. - Polymer degradation products: Acidic byproducts from PLGA degradation can lower the local pH and cause inflammation.[14] - Particle size and surface properties: Certain particle characteristics can trigger an immune response.- Ensure complete solvent removal: Use techniques like lyophilization or vacuum drying to thoroughly remove organic solvents. - Incorporate buffering agents: Co-encapsulate basic salts (e.g., magnesium carbonate) to neutralize acidic degradation products.[14] - Surface modification: Coat particles with biocompatible polymers like polyethylene glycol (PEG) to reduce immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sustained-release formulation for this compound in animal models?

A1: The optimal formulation depends on the specific research question, the desired release duration, and the animal model.

  • PLGA (poly(lactic-co-glycolic acid)) microspheres are a well-established platform for sustained release of peptides, offering release profiles from weeks to months.[15] However, challenges like initial burst release and peptide instability during formulation need to be addressed.[10][11]

  • Hydrogels offer a biocompatible and often injectable option for sustained delivery.[16] The release rate can be controlled by modulating the hydrogel's crosslinking density and degradation rate.[17]

  • Nanoparticles (e.g., made from chitosan or gelatin) can be suitable for targeted delivery and can be administered via various routes.[8][18]

Q2: How can I determine the concentration of this compound released in vivo?

A2: Direct measurement of this compound in plasma or tissue samples is the most accurate method. This is typically done using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for this compound. Several commercial ELISA kits are available for this purpose. It is crucial to follow the manufacturer's protocol for sample collection and preparation to ensure accurate results.

Q3: What are the key stability concerns for this compound during formulation and storage?

A3: As a peptide, this compound is susceptible to both physical and chemical instability.

  • Physical instability primarily involves aggregation , which can be triggered by shear stress, temperature changes, and exposure to hydrophobic surfaces or organic solvents.[19]

  • Chemical instability can include deamidation and oxidation , which are often pH-dependent.[20] Storing formulations in a lyophilized state at low temperatures can significantly improve long-term stability.

Q4: What are the expected pharmacokinetic parameters for sustained-release this compound in a rat model?

A4: Specific pharmacokinetic data for sustained-release this compound is limited in publicly available literature. However, based on studies with other peptides delivered via microspheres, one would expect a lower Cmax (peak plasma concentration) and a prolonged Tmax (time to reach Cmax) compared to an intravenous or subcutaneous bolus injection. The terminal half-life would also be significantly extended, reflecting the slow release from the depot. Researchers should aim to generate these parameters for their specific formulation.

Data Presentation

Quantitative data from sustained-release studies should be presented in a clear and organized manner to allow for easy comparison between different formulations.

Table 1: Example of In Vitro Cumulative Release of a Peptide from PLGA Microspheres

Time (Days)Formulation A (%)Formulation B (%)Formulation C (%)
125.3 ± 2.115.1 ± 1.835.8 ± 3.5
745.8 ± 3.530.5 ± 2.960.2 ± 4.1
1468.2 ± 4.155.7 ± 3.885.1 ± 5.3
2185.6 ± 5.275.3 ± 4.595.4 ± 4.8
2896.1 ± 4.888.9 ± 5.198.2 ± 3.9

Data are presented as mean ± standard deviation (n=3). This table is an illustrative example using hypothetical data for a generic peptide.

Table 2: Example of Pharmacokinetic Parameters of a Peptide in Rats Following a Single Injection of a Sustained-Release Formulation

FormulationCmax (ng/mL)Tmax (days)AUC (0-t) (ng·day/mL)Half-life (days)
Peptide Solution (SC) 150.2 ± 18.50.185.3 ± 9.70.2
Peptide-PLGA Microspheres (IM) 35.6 ± 5.17450.7 ± 55.210.5
Peptide-Hydrogel (SC) 28.9 ± 4.35398.1 ± 48.98.2

Data are presented as mean ± standard deviation (n=5). This table is an illustrative example using hypothetical data for a generic peptide.

Experimental Protocols

1. Preparation of this compound-Loaded PLGA Microspheres (w/o/w Double Emulsion Method)

  • Prepare the internal aqueous phase (w1): Dissolve this compound in an appropriate aqueous buffer (e.g., 10 mg in 200 µL of 10 mM phosphate buffer, pH 4.5).

  • Prepare the oil phase (o): Dissolve 200 mg of PLGA in 2 mL of dichloromethane.

  • Form the primary emulsion (w1/o): Add the internal aqueous phase to the oil phase and emulsify using a probe sonicator on ice to form a stable w/o emulsion.

  • Prepare the external aqueous phase (w2): Prepare a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion to 10 mL of the external aqueous phase and homogenize to create the double emulsion.

  • Solvent evaporation: Transfer the double emulsion to a larger volume of 0.1% PVA solution and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate and the microspheres to harden.

  • Collection and washing: Collect the microspheres by centrifugation, wash them three times with deionized water to remove residual PVA and unencapsulated peptide, and then freeze-dry.

  • Characterization: Characterize the microspheres for size, morphology (SEM), drug loading, and encapsulation efficiency.

2. Preparation of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method) [8][9][18]

  • Prepare chitosan solution: Dissolve chitosan (e.g., 0.2% w/v) in a 1% (v/v) acetic acid solution with stirring. Adjust the pH to 5.0 with NaOH.

  • Prepare this compound solution: Dissolve this compound in deionized water.

  • Incorporate this compound: Add the this compound solution to the chitosan solution and stir.

  • Prepare TPP solution: Dissolve sodium tripolyphosphate (TPP) in deionized water (e.g., 0.1% w/v).

  • Nanoparticle formation: Add the TPP solution dropwise to the chitosan-catestatin solution under constant magnetic stirring at room temperature. Nanoparticles will form spontaneously.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them with deionized water to remove unreacted reagents.

  • Characterization: Characterize the nanoparticles for size and zeta potential (DLS), morphology (TEM/SEM), drug loading, and encapsulation efficiency.

3. In Vivo Administration of Sustained-Release Formulations in Rats

  • Animal handling: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee.

  • Formulation preparation: Reconstitute the lyophilized microspheres or nanoparticles in a sterile vehicle (e.g., saline with 0.5% carboxymethylcellulose) to the desired concentration.

  • Administration:

    • Intramuscular (IM) for microspheres: Inject the suspension into the gluteal muscle using an appropriate gauge needle.

    • Subcutaneous (SC) for hydrogels/nanoparticles: Inject the formulation into the subcutaneous space on the back of the rat.

  • Blood sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 1, 4, 8, 24 hours, and days 2, 4, 7, 14, 21, 28).

  • Plasma preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

  • Sample analysis: Store plasma samples at -80°C until analysis for this compound concentration using a validated ELISA kit.

4. Quantification of this compound in Plasma using ELISA

  • Kit preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

  • Sample preparation: Thaw plasma samples on ice. Depending on the expected concentration, samples may need to be diluted with the assay buffer provided in the kit.

  • Assay procedure:

    • Add standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate as per the protocol.

    • Wash the plate.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

    • Wash the plate.

    • Add the substrate and incubate for color development.

    • Add the stop solution.

  • Data analysis: Read the absorbance at the specified wavelength using a microplate reader. Generate a standard curve and calculate the concentration of this compound in the unknown samples.

Mandatory Visualizations

Catestatin_Signaling_Pathway_in_Cardiomyocytes This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Activates PI3K PI3K Beta_AR->PI3K Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1179) Mitochondria Mitochondria Akt->Mitochondria Preserves Membrane Potential GSK3b GSK3β Akt->GSK3b Inhibits (Phosphorylates Ser9) NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Cardioprotection Cardioprotection (Reduced Apoptosis, Improved Viability) PKG->Cardioprotection PLN Phospholamban PKG->PLN Phosphorylates Mitochondria->Cardioprotection GSK3b->Cardioprotection Contributes to Ca_handling Improved Ca2+ Handling PLN->Ca_handling

Caption: this compound signaling pathway in cardiomyocytes leading to cardioprotection.[14][21][22][23]

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Animal Study cluster_correlation Data Correlation Formulation Formulate this compound Delivery System (e.g., PLGA Microspheres) Characterization Physicochemical Characterization (Size, Morphology, EE%) Formulation->Characterization InVitro_Release In Vitro Release Study Characterization->InVitro_Release Administration Administer Formulation to Animal Model (e.g., Rat, IM injection) InVitro_Release->Administration Select optimal formulation IVIVC In Vitro-In Vivo Correlation (IVIVC) InVitro_Release->IVIVC Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Analysis Plasma this compound Quantification (ELISA) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis PK_Analysis->IVIVC

Caption: Experimental workflow for developing and evaluating sustained-release this compound.

Troubleshooting_Logic Start Low In Vivo Efficacy Check_Formulation Check Formulation Parameters Start->Check_Formulation Low_EE Low Encapsulation Efficiency? Check_Formulation->Low_EE If issues Check_Release Check In Vitro Release Profile High_Burst High Initial Burst Release? Check_Release->High_Burst If issues Check_Stability Assess this compound Stability Degradation Peptide Degradation Detected? Check_Stability->Degradation If issues Low_EE->Check_Release No Optimize_Formulation Optimize Formulation (pH, additives, method) Low_EE->Optimize_Formulation Yes Optimize_Formulation->Start Re-evaluate High_Burst->Check_Stability No Optimize_Polymer Optimize Polymer (MW, coating) High_Burst->Optimize_Polymer Yes Optimize_Polymer->Start Re-evaluate Improve_Stability Incorporate Stabilizers, Optimize Storage Degradation->Improve_Stability Yes Success Improved Efficacy Degradation->Success No Improve_Stability->Start Re-evaluate

Caption: Logical workflow for troubleshooting low in vivo efficacy of this compound delivery.

References

Best practices for handling Catestatin to maintain bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Catestatin (CST). This resource provides researchers, scientists, and drug development professionals with best practices for handling CST to maintain its bioactivity, alongside troubleshooting guides and frequently asked questions (FAQs) for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound (CST) is a 21-amino acid cationic and hydrophobic peptide derived from the proteolytic cleavage of Chromogranin A (CgA)[1][2]. It was initially identified as a potent inhibitor of catecholamine release from chromaffin cells and noradrenergic neurons by acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs)[1][2]. CST is now recognized as a pleiotropic peptide with a wide range of functions, including regulation of cardiovascular function, modulation of the immune and inflammatory responses, and involvement in metabolic homeostasis[3][4][5].

Q2: What are the different variants of human this compound?

A2: There are three naturally occurring human variants of this compound due to single nucleotide polymorphisms in the CHGA gene. These variants (Gly364Ser, Pro370Leu, and Arg374Gln) exhibit different potencies in inhibiting catecholamine secretion, with the following rank order: Pro370Leu > wild-type > Gly364Ser > Arg374Gln[6]. These variations can influence autonomic function and blood pressure[1].

Q3: What are the known receptors and signaling pathways for this compound?

A3: this compound's primary receptor is the neuronal nicotinic acetylcholine receptor (nAChR), through which it inhibits catecholamine release[1][2]. However, it also exerts effects through other mechanisms. In mast cells, it stimulates histamine release via a G-protein-coupled pathway, involving phospholipase C (PLC) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK)[7]. Additionally, CST has been shown to influence signaling pathways involving PI3K-Akt-eNOS in endothelial cells and cardiomyocytes, leading to nitric oxide (NO) production[8]. It can also modulate inflammatory responses through pathways involving TLR-4-p38.

Handling and Storage Best Practices

Maintaining the bioactivity of this compound is critical for obtaining reliable and reproducible experimental results. The following guidelines are based on general best practices for peptide handling and information from technical data sheets.

Storage of Lyophilized this compound
ParameterRecommendationRationale
Temperature Store at -20°C for short-term storage and -80°C for long-term storage.Lower temperatures minimize degradation of the peptide[9][10].
Light Store in the dark or in an opaque vial.Protects light-sensitive amino acid residues from degradation[9].
Moisture Keep the vial tightly sealed in a desiccated environment.Peptides containing hydrophilic residues can absorb moisture, leading to degradation[9].
Handling Before opening, allow the vial to equilibrate to room temperature.This prevents condensation of atmospheric moisture onto the cold peptide powder[11].
Reconstitution of this compound

Q4: What is the best solvent for reconstituting this compound?

A4: The choice of solvent depends on the peptide's solubility and the downstream application. For many peptides, sterile, distilled water or a sterile buffer at a slightly acidic pH (e.g., pH 5-6) is recommended to enhance stability[9]. Given this compound's hydrophobic nature, some suppliers suggest that bovine CST is slightly soluble in acetonitrile[12]. For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final working concentration. A small amount of DMSO followed by dilution with an aqueous buffer is a common strategy for hydrophobic peptides, but the final DMSO concentration should be kept low (typically <0.5%).

Detailed Protocol for Reconstitution:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Solvent Addition: Using a sterile pipette tip, add the appropriate volume of cold, sterile solvent (e.g., sterile water, PBS, or a buffer suitable for your experiment) to the vial. To aid dissolution, gently direct the solvent down the side of the vial.

  • Mixing: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide[13]. If the peptide does not dissolve easily, brief sonication may be helpful[13].

  • Aliquoting: Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.

  • Storage of Stock Solution: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles[9][10].

Storage of Reconstituted this compound
ParameterRecommendationRationale
Temperature Store aliquots at -80°C.Freezing preserves the peptide's integrity in solution[10].
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Each cycle can lead to peptide degradation and aggregation[9].
Vial Type Use low-protein-binding polypropylene tubes.Cationic peptides like this compound can adsorb to glass and standard polypropylene surfaces, leading to a significant loss of active peptide, especially at low concentrations[14][15].
Duration For optimal bioactivity, use freshly prepared solutions. If stored, use within a few weeks.The stability of peptides in solution is limited[9].

Troubleshooting Guide

Problem 1: Inconsistent or no biological effect observed in experiments.

Possible CauseTroubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized and reconstituted this compound as per the guidelines. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.
Incorrect Peptide Concentration Verify the net peptide content of your lyophilized powder (often provided by the supplier) and adjust your calculations accordingly. The total weight includes counter-ions (e.g., TFA) and water.
Adsorption to Labware Use low-protein-binding microcentrifuge tubes and pipette tips for all steps involving this compound solutions, especially for dilute working solutions[14][15]. Pre-rinsing pipette tips with the peptide solution can also help. The use of a carrier protein like BSA (0.1%) in the buffer can also mitigate adsorption, but check for compatibility with your assay[16].
Peptide Aggregation Visually inspect the reconstituted solution for any precipitates. If aggregation is suspected, try reconstituting in a different solvent or using sonication. For peptides prone to aggregation, specialized reagents that disrupt hydrogen bonding can be considered during synthesis[17].
Experimental Conditions Optimize experimental parameters such as incubation time, temperature, and cell density. Include appropriate positive and negative controls in your assays.

Problem 2: Difficulty dissolving lyophilized this compound.

Possible CauseTroubleshooting Step
Hydrophobicity of the Peptide Try a different solvent system. A small amount of an organic solvent like DMSO or acetonitrile can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Incorrect pH The solubility of peptides is often pH-dependent. Adjusting the pH of the reconstitution buffer may improve solubility.
Aggregation during Reconstitution Avoid vigorous shaking. Gentle swirling or brief sonication is preferred.

Experimental Protocols

In Vitro Cell Stimulation Assay

This protocol provides a general workflow for stimulating cultured cells with this compound to assess its biological effects.

Materials:

  • Cultured cells (e.g., PC12 cells for catecholamine release, HUVECs for inflammatory response, or macrophages)

  • Cell culture medium appropriate for the cell line

  • This compound stock solution (reconstituted as described above)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer for secretion assays)

  • Multi-well cell culture plates

  • Reagents for the specific endpoint measurement (e.g., ELISA kit for cytokine detection, enzymatic assay for catecholamine measurement)

Methodology:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and grow to the desired confluency.

  • Starvation (Optional): For some signaling studies, it may be necessary to serum-starve the cells for a few hours to overnight before stimulation to reduce basal signaling.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., from nM to µM range) to determine the optimal dose-response.

  • Cell Treatment: Remove the culture medium from the cells and wash them once with the assay buffer. Add the this compound working solutions to the respective wells. Include a vehicle control (buffer without this compound).

  • Incubation: Incubate the cells for the desired period (this can range from minutes for rapid signaling events to hours or days for changes in gene expression or cell proliferation). The incubation should be carried out under appropriate cell culture conditions (e.g., 37°C, 5% CO2).

  • Endpoint Measurement: After incubation, collect the cell supernatant or lyse the cells to measure the desired endpoint. This could include:

    • Quantification of secreted molecules (e.g., catecholamines, cytokines) using ELISA or other immunoassays[14][18][19].

    • Analysis of intracellular signaling pathways (e.g., phosphorylation of kinases) by Western blotting.

    • Measurement of changes in intracellular calcium levels using fluorescent indicators[7][20].

    • Assessment of cell viability, proliferation, or migration.

In Vivo Administration in Mice

This protocol provides a general guideline for the administration of this compound to mice.

Materials:

  • Mice (e.g., C57BL/6, or specific knockout models like Chga-KO mice)[21][22]

  • This compound stock solution

  • Sterile saline (0.9% NaCl) or another appropriate vehicle

  • Syringes and needles suitable for the chosen route of administration

Methodology:

  • Preparation of Dosing Solution: Dilute the this compound stock solution in sterile saline to the desired final concentration. The volume of injection should be kept minimal and consistent across all animals.

  • Route of Administration: The choice of administration route depends on the experimental question. Common routes for peptides include:

    • Intraperitoneal (IP) injection: A common and relatively simple method for systemic delivery[21].

    • Intravenous (IV) injection: For rapid systemic distribution.

    • Subcutaneous (SC) injection: For slower, more sustained release.

  • Dosing: The dose of this compound will need to be optimized for the specific animal model and desired effect. Published studies have used doses in the range of 1.5 mg/kg/day to 5 µg/g/day in mice[21][23]. A dose-response study is recommended to determine the optimal dosage.

  • Control Group: A control group of animals should receive injections of the vehicle (e.g., sterile saline) on the same schedule.

  • Monitoring and Endpoint Analysis: Monitor the animals for any adverse effects. At the end of the treatment period, collect blood and/or tissues for analysis of the desired endpoints, such as blood pressure measurement, plasma catecholamine levels, or tissue-specific markers of inflammation or metabolism[21][22].

Visualizations

This compound Signaling Pathways

Catestatin_Signaling cluster_nAChR Nicotinic Acetylcholine Receptor Pathway cluster_GPCR G-Protein Coupled Pathway (Mast Cells) cluster_PI3K PI3K/NO Pathway (Endothelial Cells) CST This compound nAChR nAChR CST->nAChR inhibits GPCR G-Protein CST->GPCR activates Receptor_PI3K Receptor CST->Receptor_PI3K activates Na_Ca_influx ↓ Na+/Ca2+ Influx Catecholamine_Release ↓ Catecholamine Release PLC PLC GPCR->PLC IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC ERK ERK Ca_PKC->ERK Histamine_Release ↑ Histamine Release ERK->Histamine_Release PI3K PI3K Receptor_PI3K->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO_Production ↑ NO Production eNOS->NO_Production In_Vitro_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells adhere_grow Allow Cells to Adhere and Grow seed_cells->adhere_grow serum_starve Serum Starve (Optional) adhere_grow->serum_starve prepare_cst Prepare this compound Working Solutions serum_starve->prepare_cst treat_cells Treat Cells with this compound prepare_cst->treat_cells incubate Incubate (minutes to hours) treat_cells->incubate collect_samples Collect Supernatant or Lyse Cells incubate->collect_samples endpoint_analysis Endpoint Analysis (e.g., ELISA, Western Blot) collect_samples->endpoint_analysis end End endpoint_analysis->end Troubleshooting_Logic problem Inconsistent/No Biological Effect check_storage Verify Proper Storage (-80°C for solution, -20°C for powder) problem->check_storage check_handling Review Handling Procedures (avoid freeze-thaw, use low-binding tubes) problem->check_handling check_concentration Recalculate Concentration (account for net peptide content) problem->check_concentration check_protocol Review Experimental Protocol (controls, incubation times, etc.) problem->check_protocol solution_storage Prepare Fresh Stock Solution check_storage->solution_storage solution_handling Use Low-Protein-Binding Labware check_handling->solution_handling solution_concentration Adjust Concentration Calculation check_concentration->solution_concentration solution_protocol Optimize Assay Parameters check_protocol->solution_protocol

References

Avoiding degradation of Catestatin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Catestatin during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound sample preparation and analysis.

Issue 1: Low or No this compound Signal Detected in Assay

Possible Causes and Solutions

CauseRecommended Action
Proteolytic Degradation Immediately add a broad-spectrum protease inhibitor cocktail to the blood collection tube. Aprotinin has been shown to be effective.[1] Ensure samples are kept on ice throughout the process.
Improper Sample Storage Aliquot plasma/serum samples after centrifugation and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Incorrect Sample Type Use plasma collected in EDTA tubes. EDTA helps to chelate metal ions that are cofactors for some proteases.
Delayed Processing Centrifuge blood samples as soon as possible after collection, ideally within 30 minutes. The centrifugation should be performed at 4°C.
Assay-Related Issues Refer to the "ELISA and Immunoassay Troubleshooting" FAQ section below.

Experimental Workflow to Minimize Degradation

A 1. Blood Collection - Use EDTA tubes - Immediately add protease inhibitors (e.g., Aprotinin) B 2. Immediate Cooling - Place sample on ice immediately A->B C 3. Centrifugation - Within 30 mins - 1600 x g for 15 mins at 4°C B->C D 4. Plasma/Serum Collection - Carefully collect the supernatant C->D E 5. Aliquoting - Divide into single-use aliquots D->E F 6. Storage - Store at -80°C E->F

Figure 1: Recommended workflow for this compound sample preparation.

Issue 2: High Variability in this compound Measurements Between Replicates

Possible Causes and Solutions

CauseRecommended Action
Inconsistent Sample Handling Ensure all samples are processed using the exact same protocol, including time to centrifugation and incubation times.
Partial Degradation If samples are not consistently cooled or if protease inhibitors are not added uniformly, varying levels of degradation can occur.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Hemolysis Visually inspect samples for hemolysis (pink or red coloration of plasma/serum). Hemolysis can interfere with immunoassays. If hemolysis is present, it is recommended to recollect the sample.

Logical Flow for Troubleshooting Variability

A High Variability Observed B Review Sample Collection Protocol - Consistent timing? - Protease inhibitors added to all? A->B C Check for Hemolysis - Visual inspection A->C D Evaluate Assay Performance - Pipetting technique? - Plate reader calibration? A->D E Recollect Samples - If hemolysis or protocol deviations are identified B->E C->E

Figure 2: Decision tree for troubleshooting high variability.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the best sample type for this compound measurement?

A1: Plasma collected in EDTA-containing tubes is recommended. EDTA chelates divalent cations, which can inhibit the activity of certain proteases.

Q2: Why is it crucial to add protease inhibitors?

A2: this compound is a peptide derived from the proteolytic cleavage of Chromogranin A and is therefore susceptible to degradation by endogenous proteases present in blood.[1] Adding protease inhibitors immediately after blood collection is the most critical step to prevent its degradation.

Q3: Which protease inhibitors should I use?

A3: A broad-spectrum protease inhibitor cocktail is recommended. Aprotinin has been specifically mentioned for this compound sample preparation.[1]

Q4: What are the optimal centrifugation conditions?

A4: Centrifuge blood samples at approximately 1600 x g for 15 minutes at 4°C.[1] It is important to perform the centrifugation as soon as possible after collection.

Q5: How should I store my samples?

A5: After centrifugation, plasma or serum should be aliquoted into single-use tubes and stored at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.

Understanding this compound Degradation

Q6: What are the primary enzymes responsible for this compound degradation?

A6: this compound is a product of Chromogranin A cleavage, and the proteases involved in this process include prohormone convertases, plasmin, and thrombin. These and other endogenous proteases in circulation can further degrade this compound.

Signaling Pathway of this compound Precursor Processing

CgA Chromogranin A (CgA) PC Prohormone Convertases (PC1, PC2) CgA->PC Plasmin Plasmin CgA->Plasmin Thrombin Thrombin CgA->Thrombin Bioactive Other Bioactive Peptides CgA->Bioactive This compound This compound PC->this compound Plasmin->this compound Thrombin->this compound Degradation Further Degradation This compound->Degradation

Figure 3: Proteolytic processing of Chromogranin A to yield this compound.

Q7: How can I tell if my samples are degraded?

A7: Consistently low or undetectable levels of this compound, especially in samples where you expect to see it, can be a sign of degradation. High variability between replicates of the same sample can also indicate inconsistent degradation.

ELISA and Immunoassay Troubleshooting

Q8: I am not getting any signal in my ELISA. What should I do?

A8:

  • Check for sample degradation: Review your sample preparation protocol against the recommendations in this guide.

  • Confirm reagent integrity: Ensure that all kit components, especially the standard and antibodies, have been stored correctly and have not expired.

  • Verify the assay procedure: Double-check all incubation times, temperatures, and washing steps.

Q9: My ELISA results show a high background. What could be the cause?

A9:

  • Insufficient washing: Ensure that the washing steps are performed thoroughly to remove unbound reagents.

  • Concentration of detection antibody: The concentration of the detection antibody may be too high. Consider titrating the antibody to an optimal concentration.

  • Cross-reactivity: There might be cross-reactivity with other components in the sample. Ensure you are using a high-quality, specific antibody.

Q10: What is the effect of hemolysis on this compound measurement?

A10: Hemolysis, the rupture of red blood cells, can release proteases and other substances that may interfere with immunoassays, potentially leading to inaccurate results. It is best to avoid using hemolyzed samples for this compound analysis.

Quantitative Data Summary

Table 1: Recommended Sample Handling and Storage Conditions

ParameterRecommendationRationale
Sample Type EDTA PlasmaChelates metal ions, inhibiting metalloproteases.
Additives Protease Inhibitor Cocktail (e.g., Aprotinin)Prevents proteolytic degradation of this compound.[1]
Processing Temperature 4°C (on ice)Reduces enzymatic activity.
Time to Centrifugation < 30 minutesMinimizes the time for proteases to act.
Centrifugation 1600 x g for 15 min at 4°CEfficiently separates plasma from blood cells.[1]
Short-term Storage 4°CFor immediate analysis (within a few hours).
Long-term Storage -80°CEnsures stability for extended periods.[1]
Freeze-Thaw Cycles AvoidRepeated cycles can lead to peptide degradation.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
  • Materials:

    • Vacutainer tubes containing K2EDTA.

    • Broad-spectrum protease inhibitor cocktail (containing at least aprotinin).

    • Ice bucket.

    • Refrigerated centrifuge.

    • Pipettes and sterile polypropylene tubes.

  • Procedure:

    • Pre-chill the EDTA tubes on ice.

    • Just before blood collection, add the recommended amount of protease inhibitor cocktail to the EDTA tube.

    • Collect the blood sample directly into the prepared tube.

    • Gently invert the tube 8-10 times to mix the blood with the anticoagulant and protease inhibitors.

    • Immediately place the tube on ice.

    • Within 30 minutes of collection, centrifuge the blood sample at 1600 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.

    • Aliquot the plasma into pre-chilled, single-use polypropylene tubes.

    • Immediately freeze the aliquots at -80°C until analysis.

References

How to address non-specific binding in Catestatin functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Catestatin (CST) functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound (CST) is a 21-amino acid cationic and hydrophobic peptide derived from the proteolytic cleavage of Chromogranin A (CgA). It plays a crucial role in cardiovascular regulation and immunometabolism. Its primary functions include inhibiting catecholamine release, modulating blood pressure, and influencing inflammation and metabolism.[1][2][3][4]

Q2: What are the common types of functional assays for this compound?

A2: Common functional assays for this compound include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): For quantifying CST levels in biological samples.[5][6][7]

  • Receptor Binding Assays: To study the interaction of CST with its receptors, primarily the nicotinic acetylcholine receptor (nAChR).[2]

  • Cell-Based Signaling Assays: To measure the downstream effects of CST binding to its receptor, such as changes in intracellular calcium levels or inhibition of catecholamine release.[8][9][10]

  • Chemotaxis Assays: To evaluate the effect of CST on cell migration, particularly of immune cells like monocytes.[8]

Q3: Why is non-specific binding a significant issue in this compound functional assays?

A3: Non-specific binding (NSB) is a common problem in immunoassays that can lead to high background signals and inaccurate results.[11] This issue is particularly relevant for this compound due to its intrinsic properties:

  • Cationic Nature: The positive charge of CST can lead to electrostatic interactions with negatively charged surfaces of assay plates and other assay components.[11]

  • Hydrophobicity: The hydrophobic nature of CST can cause it to adhere non-specifically to plastic surfaces and other hydrophobic molecules in the assay.[12][13][14]

Q4: Can other fragments of Chromogranin A interfere with this compound assays?

A4: Yes, other CgA-derived peptides, such as pancreastatin, may have opposing biological effects to this compound.[15][16] While specific cross-reactivity depends on the antibodies used in an immunoassay, it is crucial to ensure the specificity of the antibodies to avoid detecting other CgA fragments. Using highly specific monoclonal antibodies and validating their lack of cross-reactivity with other CgA fragments is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound functional assays, with a focus on addressing non-specific binding.

Issue 1: High Background Signal in this compound ELISA

High background can obscure the specific signal, reducing the sensitivity and accuracy of the assay.

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Explanation
Inadequate Blocking Optimize blocking buffer composition and incubation time.The blocking buffer is crucial for preventing non-specific binding of antibodies and other proteins to the plate.[17][18][19] For a cationic and hydrophobic peptide like this compound, a standard BSA or skim milk blocker may not be sufficient.
Sub-optimal Antibody Concentration Titrate primary and secondary antibody concentrations.High antibody concentrations can lead to increased non-specific binding. Determine the optimal dilution for your specific assay to maximize the signal-to-noise ratio.
Insufficient Washing Increase the number of wash steps and/or the volume of wash buffer.Inadequate washing can leave behind unbound antibodies and other reagents, contributing to high background. Ensure thorough washing between each step.[1]
Cross-reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody.If the secondary antibody cross-reacts with other proteins in the sample or blocking buffer, it can cause high background. Pre-adsorbed antibodies have been purified to remove antibodies that bind to off-target species.
Sample Matrix Effects Dilute the sample or use a specialized sample diluent.Components in biological samples (e.g., serum, plasma) can interfere with the assay.[20][21] Diluting the sample can help reduce these matrix effects.
Issue 2: Poor Reproducibility in this compound Functional Assays

Potential Causes and Solutions:

Potential Cause Recommended Solution Detailed Explanation
Variability in Reagent Preparation Prepare fresh reagents for each experiment and use calibrated pipettes.Inconsistent reagent concentrations can lead to variable results. Ensure accurate and consistent preparation of all solutions.
Inconsistent Incubation Times and Temperatures Strictly adhere to the protocol's specified incubation times and temperatures.Fluctuations in incubation conditions can affect the kinetics of binding and enzymatic reactions, leading to variability.
Plate Edge Effects Avoid using the outer wells of the microplate or ensure proper sealing.The outer wells of a plate are more susceptible to temperature variations and evaporation, which can lead to inconsistent results.
Peptide Adsorption to Labware Use low-binding microplates and pipette tips.The hydrophobic nature of this compound can cause it to adsorb to plastic surfaces, leading to a loss of active peptide and variability in results.[12]

Experimental Protocols to Mitigate Non-Specific Binding

Optimizing Blocking Buffers for this compound ELISA

Given the cationic and hydrophobic nature of this compound, a systematic approach to selecting a blocking buffer is recommended.

Methodology:

  • Prepare a panel of blocking buffers:

    • Standard Blockers: 1-5% Bovine Serum Albumin (BSA) in PBS or TBS; 1-5% Non-fat dry milk in PBS or TBS.

    • Protein-Free Blockers: Commercial protein-free blocking buffers.

    • High Salt Blockers: Standard blockers supplemented with 0.3-0.5 M NaCl to reduce electrostatic interactions.[11]

    • Detergent-containing Blockers: Standard blockers with the addition of a non-ionic detergent like 0.05% Tween-20 to reduce hydrophobic interactions.[13]

    • Casein-based blockers: Often provide lower backgrounds than BSA or milk.[17][19]

  • Coat ELISA plates with the capture antibody as per your standard protocol.

  • Block the plates with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plates thoroughly.

  • Run a "no-antigen" control by adding only the detection antibody and substrate to wells blocked with each buffer.

  • Measure the background signal (absorbance) for each blocking buffer.

  • Select the blocking buffer that provides the lowest background signal without significantly affecting the specific signal (to be determined in a full assay).

Data Presentation: Comparison of Blocking Buffers

Blocking Buffer Composition Mechanism of Action Expected Outcome for this compound Assays
BSA 1-5% in PBS/TBSGeneral protein blockingModerate effectiveness; may not fully block hydrophobic interactions.
Non-fat Dry Milk 1-5% in PBS/TBSMixture of proteinsGood general blocker, but may contain endogenous biotin and phosphoproteins that can interfere with certain detection systems.[19]
Casein 1% in PBS/TBSSmaller protein moleculesPotentially better at blocking small hydrophobic pockets than BSA.[17]
High Salt Buffer Blocker + 0.3-0.5 M NaClReduces electrostatic interactionsRecommended for cationic peptides like this compound to minimize charge-based NSB.[11]
Detergent Buffer Blocker + 0.05% Tween-20Reduces hydrophobic interactionsRecommended for hydrophobic peptides like this compound to minimize hydrophobic NSB.[13][14]
Protein-Free Blocker Synthetic polymersCoats the surfaceCan be effective and reduce cross-reactivity from protein-based blockers.[18]
Workflow for a this compound Receptor Binding Assay

This protocol outlines a competitive receptor binding assay to characterize the interaction of this compound with its receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Cell Membranes Expressing nAChR Incubate Incubate Membranes with [125I]-CST and varying concentrations of Unlabeled CST Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled This compound ([125I]-CST) Radioligand_Prep->Incubate Competitor_Prep Prepare Unlabeled This compound (Competitor) Competitor_Prep->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Detect Quantify Radioactivity of Bound Ligand Separate->Detect Analyze Analyze Data to Determine IC50 and Binding Affinity Detect->Analyze

Caption: Workflow for a competitive receptor binding assay to study this compound-receptor interactions.

Signaling Pathway Diagrams

This compound Signaling Pathways

This compound exerts its effects through multiple signaling pathways. The diagram below illustrates some of the key mechanisms.

Catestatin_Signaling cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_Histamine Histamine Release Pathway CST_nAChR This compound nAChR nAChR CST_nAChR->nAChR inhibits Na_Influx Na+ Influx ↓ nAChR->Na_Influx Depolarization Membrane Depolarization ↓ Na_Influx->Depolarization Ca_Influx Ca2+ Influx ↓ Depolarization->Ca_Influx Catecholamine_Release Catecholamine Release ↓ Ca_Influx->Catecholamine_Release CST_Histamine This compound Mast_Cell Mast Cell CST_Histamine->Mast_Cell G_Protein Inhibitory G-Proteins Mast_Cell->G_Protein Histamine_Release Histamine Release ↑ G_Protein->Histamine_Release

Caption: Key signaling pathways modulated by this compound.[1][2]

Logical Workflow for Troubleshooting High Background

This diagram provides a step-by-step logical workflow for troubleshooting high background signals in your this compound functional assays.

Troubleshooting_Workflow Start Start: High Background Observed Check_Washing Review Washing Protocol - Increase wash steps? - Increase wash volume? Start->Check_Washing Washing_OK Washing Optimized Check_Washing->Washing_OK Implement Changes Optimize_Blocking Optimize Blocking Buffer - Test different blockers - Add salt or detergent? Washing_OK->Optimize_Blocking No Improvement End_Resolved Issue Resolved Washing_OK->End_Resolved Improvement Blocking_OK Blocking Optimized Optimize_Blocking->Blocking_OK Implement Changes Titrate_Antibodies Titrate Antibody Concentrations - Titrate primary Ab - Titrate secondary Ab Blocking_OK->Titrate_Antibodies No Improvement Blocking_OK->End_Resolved Improvement Antibodies_OK Antibodies Optimized Titrate_Antibodies->Antibodies_OK Implement Changes Check_Sample Investigate Sample Matrix Effects - Dilute sample? - Use specific sample diluent? Antibodies_OK->Check_Sample No Improvement Antibodies_OK->End_Resolved Improvement Check_Sample->End_Resolved Implement Changes

References

Technical Support Center: Optimizing Catestatin Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times in Catestatin (CST) cell-based experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, with a focus on optimizing incubation times for reliable and reproducible results.

Problem Potential Cause (Incubation Time Related) Suggested Solution
No inhibitory effect of CST on catecholamine release. 1. Incubation time is too short: The peptide may not have had sufficient time to bind to the nicotinic acetylcholine receptors (nAChR).2. Incubation time is too long: Prolonged exposure might lead to receptor desensitization or internalization, masking the inhibitory effect.1. Increase Incubation Time: For initial experiments, a co-incubation of CST with the nicotinic agonist (e.g., nicotine) for 30 minutes is a standard starting point[1][2]. If no effect is seen, consider a pre-incubation with CST for 10-30 minutes before adding the agonist for another 30 minutes.2. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 5, 15, 30, 60 minutes) to identify the optimal window for inhibition. The blockade by CST is known to be fast and reversible[3].
High variability in cell viability/proliferation assay results. 1. Inconsistent incubation periods: Slight variations in timing across different plates or wells can lead to significant differences, especially in long-term assays.2. Peptide instability: Over long incubation periods (e.g., 24-72 hours), CST may degrade in the cell culture medium, leading to inconsistent effects. The development of more stable isomers suggests this is a consideration[4].1. Standardize Timing: Use a multichannel pipette or automated liquid handler for simultaneous additions. Ensure all plates are incubated for the exact same duration.2. Replenish CST: For experiments longer than 24 hours, consider replacing the medium with freshly prepared CST-containing medium every 24 hours.3. Optimize Assay Duration: Determine the shortest incubation time that yields a robust and reproducible signal. For some long-term effects, 24 hours of pre-treatment followed by a 24-hour challenge has been used successfully[5].
Inconsistent or no signal in downstream signaling assays (e.g., ERK, Akt phosphorylation). 1. Incorrect time point: Phosphorylation events are often transient. The peak activation may occur within minutes and return to baseline quickly. The chosen time point might be too early or too late.2. Signal cascade complexity: Some pathways show biphasic activation, with an early peak and a later, sustained phase hours later[6].1. Conduct a Detailed Time-Course Study: For rapid signaling events like MAPK phosphorylation, test very short time points (e.g., 2, 5, 10, 15, 30, 60 minutes). Effects of CST on ERK in mast cells were observed at 5 minutes[7].2. Investigate Both Early and Late Phases: If a long-term effect is hypothesized, include later time points (e.g., 4, 8, 18, 24 hours) to capture potential second waves of signaling[6][8].
Unexpected agonist effect of CST. 1. Prolonged Exposure: While primarily an antagonist, CST has been noted to inhibit the desensitization of nAChRs, which could be misinterpreted. This long-term effect might sustain catecholamine secretion during prolonged agonist exposure[9].1. Shorten Incubation Time: Focus on shorter incubation periods (5-30 minutes) to observe the primary antagonistic effects.2. Design Specific Desensitization Assays: To study this phenomenon, use a two-step protocol: pre-incubate with CST and agonist for ~10 minutes, wash the cells, and then re-challenge with the agonist to measure the response[1][2].

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for incubation time in a catecholamine release assay?

A1: A 30-minute co-incubation of your cells (e.g., PC12) with this compound and the nicotinic agonist is a widely used and effective starting point for measuring the inhibition of catecholamine secretion[1][2].

Q2: How does incubation time differ for studying receptor binding versus functional inhibition?

A2: Functional inhibition assays, which measure the immediate effect of CST on receptor function (like ion channel blockade), typically require shorter incubation times (5-30 minutes)[1][3]. In contrast, equilibrium ligand binding assays may require longer incubations (e.g., 90 minutes or more) to ensure the binding reaction has reached a steady state[10].

Q3: My experiment requires a 48-hour incubation. Is this compound stable for that long in cell culture medium?

A3: The stability of peptides in culture medium can be a concern. While specific degradation kinetics for CST in media are not well-documented, long incubation periods increase the risk of proteolytic degradation[4]. For experiments exceeding 24 hours, it is best practice to replace the media with a fresh preparation of CST every 24 hours to ensure a consistent concentration.

Q4: I am studying the effect of CST on gene expression. What incubation time should I use?

A4: Gene expression changes are a downstream effect and typically require longer incubation times than receptor-level events. A time-course experiment is crucial. We recommend starting with a range of time points, such as 4, 8, 12, and 24 hours, to identify the peak transcriptional response for your gene of interest.

Q5: Can pre-incubating with this compound before adding an agonist change the outcome?

A5: Yes. Pre-incubation ensures that CST has bound to its target site on the nAChR before the receptor is activated by an agonist. This can sometimes result in a more potent inhibitory effect compared to co-incubation. A pre-incubation time of 10-30 minutes is a reasonable starting point for these types of experiments.

Data on Incubation Times from Published Protocols

The following table summarizes incubation times used in various this compound experiments to guide your protocol design.

Experimental Assay Cell Type Incubation Time Purpose of Incubation Reference
Catecholamine ReleasePC12 Cells30 minutesCo-incubation with CST and nicotine to measure inhibition.[1][2]
Receptor DesensitizationPC12 Cells10 minutes (Incubation I)Pre-treatment with CST and agonist to induce desensitization.[1][2]
Receptor BindingPC12 Cells90 minutesIncubation with radiolabeled CST to reach binding equilibrium.[10]
MAPK/ERK PhosphorylationMast Cells5 minutesStimulation with CST to measure peak phosphorylation.[7]
Cell Viability / MigrationCaco-2 Cells24 hours (pre-treatment) + 24 hours (challenge)Long-term assessment of CST's protective effects.[5]
In Vivo Catecholamine ReleaseMice30 minutesMeasurement of plasma catecholamines after CST pre-treatment and nicotine injection.[1]

Experimental Protocols

Protocol 1: Catecholamine Release Assay

This protocol is adapted for use with PC12 pheochromocytoma cells to measure the inhibitory effect of this compound on nicotine-stimulated catecholamine release.

  • Cell Preparation: Seed PC12 cells in a 24-well plate and allow them to adhere and grow for 48-72 hours.

  • Radiolabeling: Incubate cells with [³H]-L-norepinephrine for 2-4 hours in a CO₂ incubator to allow for uptake into vesicles.

  • Washing: Gently wash the cells three times with a buffered salt solution (e.g., Krebs-Ringer-HEPES) to remove extracellular radioactivity.

  • Treatment Incubation: Add the buffered solution containing various concentrations of this compound (e.g., 0.01 to 10 µM). Immediately add the agonist (e.g., 60 µM nicotine).

  • Incubate for 30 minutes at 37°C[1][2].

  • Sample Collection: Carefully collect the supernatant (which contains the released [³H]-norepinephrine) from each well.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer) to the wells to lyse the cells and release the remaining intracellular catecholamines.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Analysis: Express the amount of released norepinephrine as a percentage of the total radioactivity (supernatant + lysate).

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol provides a general framework for assessing the effect of this compound on cell viability over longer periods.

  • Cell Seeding: Seed cells (e.g., H9c2 cardiac myoblasts, Caco-2) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Pre-treatment (Optional but Recommended): Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for a period relevant to your hypothesis (e.g., 24 hours)[5].

  • Challenge: After pre-treatment, introduce the experimental challenge (e.g., an inflammatory stimulus, oxidative stress agent) in the continued presence of this compound.

  • Incubation: Incubate for the desired challenge duration (e.g., 4, 24, or 48 hours). A time-course experiment is highly recommended to determine the optimal endpoint.

  • Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

Visualizations: Pathways and Workflows

This compound Signaling at the Nicotinic Receptor

Catestatin_nAChR_Pathway cluster_0 Cell Membrane nAChR nAChR Ion Channel Na_Ca_Influx Na+ / Ca2+ Influx nAChR->Na_Ca_Influx Opens ACh Acetylcholine (Agonist) ACh->nAChR:p Binds to Agonist Site CST This compound CST->nAChR:c Non-competitive Antagonism Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Vesicle_Release Catecholamine Vesicle Release Depolarization->Vesicle_Release Triggers

Caption: this compound non-competitively antagonizes the nAChR, blocking ion influx.

Workflow for Optimizing Incubation Time

Incubation_Optimization_Workflow start Define Experimental Goal (e.g., Inhibition, Viability, Signaling) lit_review Review Literature for Standard Incubation Times start->lit_review time_course Design Time-Course Experiment (Broad Range of Time Points) lit_review->time_course short_term Short Incubation (2 min - 2 hr) - Receptor binding - Ion flux - Rapid phosphorylation time_course->short_term for fast responses long_term Long Incubation (4 hr - 72 hr) - Viability/Proliferation - Gene expression - Cytokine release time_course->long_term for slow responses execute Perform Experiment with Multiple Time Points short_term->execute long_term->execute analyze Analyze Data to Identify Optimal Time Window (Peak effect, stable signal) execute->analyze validate Validate Optimal Time in Independent Experiments analyze->validate protocol Finalize Protocol with Optimized Incubation Time validate->protocol

Caption: A logical workflow for determining the optimal incubation time.

References

Technical Support Center: Troubleshooting Inconsistent Findings in Catestatin Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Catestatin (CST) research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities and inconsistencies often encountered in the study of this pleiotropic peptide. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you design, interpret, and troubleshoot your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Plasma/Serum this compound Levels

Question: Why are there conflicting reports on plasma/serum this compound levels in the same disease? For example, some studies report elevated levels in hypertension, while others report decreased levels.[1]

Answer: This is a common point of confusion in this compound research. Several factors can contribute to these discrepancies:

  • Disease State and Chronicity: The stage and severity of a disease can influence CST levels. For instance, in hypertension, some studies suggest that CST is initially decreased, but as the condition progresses, there might be a compensatory increase.[2] Similarly, in heart failure, CST levels may vary depending on the NYHA classification and whether the patient is in a stable or decompensated state.[3][4][5]

  • Precursor Processing: this compound is a cleavage product of Chromogranin A (CgA).[6][7] Inconsistent findings may arise from altered processing of CgA to CST.[2][3] Some disease states might be associated with elevated CgA but diminished conversion to CST.[2][3]

  • Genetic Variants: Naturally occurring variants of this compound, such as Gly364Ser, have different biological potencies.[8][9][10] The prevalence of these variants in different study populations can lead to conflicting results.[2][11]

  • Sample Collection and Handling: Blood sample collection methods, including the use of protease inhibitors and storage conditions, can significantly impact the measured levels of peptides like this compound.

  • Assay Methodology: Different immunoassays (ELISA kits) may have varying specificities and sensitivities, leading to different absolute values.[12][13][14] Cross-reactivity with the precursor CgA or other fragments can also be a confounding factor. More sensitive mass spectrometry-based assays are emerging to address these issues.[6]

Troubleshooting Workflow for Inconsistent Plasma CST Levels

G start Inconsistent Plasma CST Levels Observed check_pop Review Study Population: - Disease stage/severity? - Genetic background (CST variants)? - Co-morbidities? start->check_pop check_assay Evaluate Assay Method: - ELISA kit manufacturer/lot? - Cross-reactivity with CgA? - Use of mass spectrometry? start->check_assay check_protocol Verify Sample Protocol: - Anticoagulant used? - Protease inhibitors added? - Storage temperature/duration? start->check_protocol re_analyze Re-analyze Data: - Stratify by disease severity or genetic variants. check_pop->re_analyze conclusion Identify Source of Discrepancy check_assay->conclusion compare_cga Measure CgA Levels: - Calculate CgA/CST ratio to assess processing efficiency. check_protocol->compare_cga compare_cga->conclusion re_analyze->conclusion

Caption: Troubleshooting workflow for inconsistent plasma this compound levels.

Cardiovascular Effects of this compound

Question: My in-vitro experiments show a clear vasodilatory effect of this compound, but in-vivo results are less consistent. What could be the reason?

Answer: The cardiovascular effects of this compound are complex and can be influenced by multiple signaling pathways, leading to apparently contradictory results between in-vitro and in-vivo models.

  • Direct vs. Indirect Effects: In vitro, this compound can directly act on endothelial cells to stimulate nitric oxide (NO) production, leading to vasodilation.[15] However, in vivo, this compound also stimulates histamine release from mast cells, which can cause vasodilation but also has a transient positive inotropic effect followed by a prolonged negative inotropic effect on the heart.[4][16]

  • Autonomic Nervous System Modulation: this compound is a potent inhibitor of catecholamine release by acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChR).[12][17][18][19] This anti-adrenergic effect contributes to its blood pressure-lowering properties. However, its influence on baroreflex sensitivity can also lead to complex cardiovascular responses.[4]

  • Genetic Variants: The Gly364Ser variant of this compound has been shown to be less effective at inducing NO production, which could explain a reduced vasodilatory response in individuals or animal models carrying this variant.[8][20]

Table 1: Summary of Inconsistent Findings on this compound's Cardiovascular Effects

ParameterPro-Hypertensive/Positive Inotropic ReportsAnti-Hypertensive/Negative Inotropic ReportsPotential Reasons for Discrepancy
Blood Pressure Higher CST in some hypertensive cohorts[11]Lower CST in pre-hypertension and offspring of hypertensives[3][5]; CST infusion lowers BP[21]Disease stage, compensatory mechanisms, genetic variants (Gly364Ser)[2][11][20]
Cardiac Inotropy Transient positive inotropic effect[4]Negative inotropic effect[9][11]Histamine release (transient positive effect) vs. direct myocardial action (negative effect)[4]
Heart Rate No significant effect in some studiesDecreased heart rate in spontaneously hypertensive rats after administration[11]Experimental model, baseline sympathetic tone
Signaling Pathways

Question: There seems to be ambiguity regarding the this compound receptor. Is it the nicotinic acetylcholine receptor (nAChR) or are there others?

Answer: The primary and most well-characterized interaction of this compound is with the nAChR, where it acts as a non-competitive antagonist.[17][18] However, other signaling pathways and potential receptors have been proposed, which may explain its diverse effects.

  • Nicotinic Acetylcholine Receptor (nAChR): this compound binds to the nAChR, occluding the ion channel pore and thereby inhibiting catecholamine release.[4][18][22][23] Different genetic variants of this compound show varying binding affinities and channel-blocking efficiencies for the nAChR.[8][17][22]

  • Beta-Adrenergic Receptors: Some studies suggest that this compound can bind to β2- and β3-adrenergic receptors, contributing to its negative inotropic effects via an NO-dependent pathway.[4]

  • Receptor-Independent Mechanisms: The stimulation of histamine release by this compound may occur through a receptor-independent mechanism.[4][16]

  • Intracellular Signaling: this compound can influence intracellular signaling cascades, including the mobilization of intracellular Ca2+, and activation of G-proteins, phospholipase C, and MAP/ERK pathways.[6]

Diagram of this compound's Proposed Signaling Pathways

G cluster_membrane Cell Membrane cluster_effects Cellular Effects cluster_physiological Physiological Outcomes CST This compound nAChR nAChR CST->nAChR Antagonizes beta_AR β-Adrenergic Receptor CST->beta_AR Binds mast_cell Mast Cell (Receptor-Independent?) CST->mast_cell Stimulates anti_inflammatory Anti-inflammatory Effects CST->anti_inflammatory Other Pathways catecholamine Inhibit Catecholamine Release nAChR->catecholamine no_production ↑ NO Production beta_AR->no_production histamine ↑ Histamine Release mast_cell->histamine vasodilation Vasodilation catecholamine->vasodilation no_production->vasodilation neg_inotropy Negative Inotropy no_production->neg_inotropy histamine->vasodilation

Caption: Proposed signaling pathways for this compound.

Experimental Protocols

To ensure reproducibility and minimize variability, adhering to standardized protocols is crucial.

Protocol 1: Measurement of Plasma this compound by ELISA

  • Blood Collection:

    • Collect whole blood into chilled EDTA vacutainers.

    • To prevent degradation, immediately add a broad-spectrum protease inhibitor cocktail (e.g., aprotinin).

  • Sample Processing:

    • Centrifuge at 3,000 rpm for 10 minutes at 4°C within 30 minutes of collection.

    • Aliquot the plasma into pre-chilled tubes.

  • Storage:

    • Snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure:

    • Use a reputable commercial ELISA kit (e.g., Phoenix Pharmaceuticals).[12][13][14][24] Note the kit's sensitivity, linear range, and cross-reactivity with CgA.

    • Follow the manufacturer's instructions precisely.

    • Run samples in duplicate or triplicate to ensure accuracy.

    • Include quality controls and a standard curve in every plate.

Table 2: Comparison of this compound Genetic Variants

VariantAmino Acid ChangePotency on nAChR (Inhibition of Catecholamine Release)Associated Clinical Findings
Wild-Type -Reference-
Gly364Ser Glycine → SerineDecreased (less potent)[9][10]Associated with higher blood pressure in some populations[11][20]; may reduce the risk of hypertension in others[9]
Pro370Leu Proline → LeucineIncreased (more potent)[9][10]Less studied, but predicted to have stronger anti-hypertensive effects
Arg374Gln Arginine → GlutamineDecreased (less potent)[9][10]Less common and less studied variant

This technical support center provides a starting point for addressing the inconsistencies in this compound research. By carefully considering the factors outlined above, researchers can better design their experiments, interpret their results, and contribute to a more cohesive understanding of this important peptide.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Catestatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the biological activity of synthetic catestatin, a pleiotropic peptide derived from chromogranin A. It offers objective comparisons with alternative approaches and is supported by experimental data to aid in the selection of appropriate validation assays.

Core Biological Activities of this compound

This compound (CST), a 21-amino acid peptide, is primarily known for its role as a potent endogenous inhibitor of catecholamine release.[1] Beyond this primary function, it exhibits a range of other significant biological activities, including cardiovascular modulation and antimicrobial effects. The validation of synthetic this compound requires a multi-faceted approach to confirm its efficacy across these key functional domains.

Comparative Analysis of Biological Activity

The biological potency of synthetic this compound can be benchmarked against its native counterpart and other related peptides derived from chromogranin A. Peptides such as pancreastatin often exhibit opposing effects to this compound, providing a valuable comparative control in validation studies.[2]

Table 1: Comparative Potency of this compound in Catecholamine Release Inhibition
PeptideTarget SystemIC50 (µM)Reference
Wild-Type this compound (Bovine)PC12 Cells~0.2-0.3[3]
Wild-Type this compound (Human)PC12 Cells0.82 ± 0.02[4]
This compound Variant (P370L)PC12 Cells0.37 ± 0.03[5]
This compound Variant (G364S)PC12 Cells3.65 ± 0.11[5]
This compound Fragment (CHGA360-373)PC12 Cells~2-3[4]
Table 2: Antimicrobial Activity of this compound
PeptideTarget MicrobeMinimum Inhibitory Concentration (MIC) (µM)
This compoundStaphylococcus aureus5 - 50
This compoundGroup A Streptococcus5 - 50
This compoundE. coli5 - 50
This compoundPseudomonas aeruginosa5 - 50
This compoundCandida albicans5 - 50

Key Experimental Protocols for Validation

Accurate validation of synthetic this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for assessing its primary biological functions.

In Vitro Validation: Catecholamine Release Assay

This assay quantifies the inhibitory effect of synthetic this compound on catecholamine secretion from neuroendocrine cells, typically PC12 cells.

Experimental Protocol:

  • Cell Culture: Culture PC12 rat pheochromocytoma cells in an appropriate medium until they reach the desired confluence.

  • Radiolabeling: Pre-load the cells with a radioactive catecholamine precursor, such as [3H]-L-norepinephrine, to allow for the tracking of catecholamine release.

  • Stimulation and Inhibition:

    • Induce catecholamine release using a nicotinic acetylcholine receptor (nAChR) agonist, such as nicotine.

    • In parallel experiments, pre-incubate the cells with varying concentrations of synthetic this compound before adding the agonist.

  • Quantification:

    • Collect the cell culture supernatant and the cell lysate.

    • Measure the amount of radioactivity in both fractions using a scintillation counter.

  • Data Analysis: Express the amount of released catecholamine as a percentage of the total cellular catecholamine. Calculate the IC50 value for this compound's inhibitory effect.

In Vivo Validation: Blood Pressure Measurement in a Rodent Model

This experiment assesses the cardiovascular effects of synthetic this compound, specifically its ability to lower blood pressure in an animal model.

Experimental Protocol:

  • Animal Model: Utilize a suitable rat model for hypertension studies.

  • Anesthesia and Cannulation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane or a ketamine/xylazine cocktail).[6]

    • Surgically expose and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous administration of the peptide.[6]

  • Blood Pressure Monitoring:

    • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

    • Allow the animal's blood pressure to stabilize and record baseline readings.

  • Peptide Administration:

    • Administer a bolus injection of synthetic this compound intravenously.

    • Continuously monitor and record the changes in blood pressure.

  • Data Analysis: Analyze the recorded blood pressure data to determine the magnitude and duration of the hypotensive effect of this compound.

Antimicrobial Activity Validation: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of synthetic this compound required to inhibit the visible growth of a specific microorganism.

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

  • Peptide Dilution: Prepare a series of two-fold dilutions of the synthetic this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: Incubate the plate at an optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[7]

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth.[8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding of this compound's biological activity.

Catestatin_Signaling_Pathway This compound Signaling Pathway for Catecholamine Release Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound Synthetic this compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Inhibits Nicotine Nicotine (Agonist) Nicotine->nAChR Binds and Activates Depolarization Membrane Depolarization nAChR->Depolarization Na+ Influx Ca_influx Ca2+ Influx Depolarization->Ca_influx Opens Voltage-gated Ca2+ channels Catecholamine_Release Catecholamine Release Ca_influx->Catecholamine_Release Triggers Exocytosis Inhibition Inhibition

Caption: this compound inhibits catecholamine release by blocking the nAChR.

Catecholamine_Release_Assay_Workflow Experimental Workflow for Catecholamine Release Assay start Start culture Culture PC12 Cells start->culture radiolabel Radiolabel with [3H]-Norepinephrine culture->radiolabel preincubate Pre-incubate with Synthetic this compound radiolabel->preincubate stimulate Stimulate with Nicotine preincubate->stimulate collect Collect Supernatant and Lysate stimulate->collect quantify Quantify Radioactivity collect->quantify analyze Calculate % Release and IC50 quantify->analyze end End analyze->end

Caption: Workflow for the in vitro catecholamine release assay.

Blood_Pressure_Measurement_Workflow Experimental Workflow for In Vivo Blood Pressure Measurement start Start anesthetize Anesthetize Rat start->anesthetize cannulate Cannulate Carotid Artery and Jugular Vein anesthetize->cannulate stabilize Stabilize and Record Baseline Blood Pressure cannulate->stabilize administer Administer Synthetic this compound (IV) stabilize->administer monitor Continuously Monitor Blood Pressure administer->monitor analyze Analyze Hypotensive Effect monitor->analyze end End analyze->end

Caption: Workflow for in vivo blood pressure measurement in a rat model.

References

Comparing the potency of different human Catestatin variants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Potency of Human Catestatin Variants

This compound (CST), a 21-amino acid peptide derived from chromogranin A, is a crucial endogenous modulator of cardiovascular function, primarily through its inhibitory effect on catecholamine release. Naturally occurring genetic variations in the human CST sequence give rise to different peptide variants, each exhibiting distinct potencies and downstream effects. This guide provides a comprehensive comparison of these variants for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Comparative Potency of Human this compound Variants

The potency of human this compound variants is most commonly assessed by their ability to inhibit catecholamine secretion from chromaffin cells, such as the rat pheochromocytoma cell line (PC12). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with a lower IC50 value indicating higher potency. Several studies have identified and characterized the functional differences between the wild-type (WT) CST and its naturally occurring variants.

The primary human CST variants that have been functionally characterized include Gly364Ser, Pro370Leu, Arg374Gln, and Gly367Val.[1][2] Experimental evidence consistently demonstrates a distinct rank order of potency for the inhibition of catecholamine secretion.[1][3]

Table 1: Comparative Potency of Human this compound Variants in Inhibiting Nicotine-Stimulated Catecholamine Secretion in PC12 Cells

This compound VariantAmino Acid SubstitutionIC50 (µM) for Nicotine-Stimulated Catecholamine SecretionRelative Potency Compared to Wild-TypeReference
Pro370Leu Proline to Leucine at position 3700.37 ± 0.03~2.2-fold more potent[3][4]
Wild-Type (WT) -0.82 ± 0.02-[3]
Gly364Ser Glycine to Serine at position 3643.65 ± 0.11~4.5-fold less potent[3][4]
Gly367Val Glycine to Valine at position 367Significantly less potent than WTLess potent[2]
Arg374Gln Arginine to Glutamine at position 37422.5 ± 4.05~27-fold less potent[4][5]

The consistent rank order of potency for inhibiting nicotinic cholinergic-stimulated catecholamine secretion is: Pro370Leu > Wild-Type > Gly364Ser > Arg374Gln .[1][6] This differential potency is attributed to alterations in the secondary structure of the peptides, which affects their binding affinity to the neuronal nicotinic acetylcholine receptor (nAChR) and their ability to occlude the receptor's ion channel.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of human this compound variants.

Catecholamine Release Assay from PC12 Cells

This assay quantifies the ability of this compound variants to inhibit agonist-induced catecholamine release from cultured PC12 cells.

  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, horse serum, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Radiolabeling: Cells are plated in multi-well plates and incubated with [3H]L-norepinephrine for a specified period (e.g., 2 hours) to allow for uptake into catecholamine storage vesicles.

  • Stimulation and Inhibition: After washing to remove excess radiolabel, cells are pre-incubated with varying concentrations of the different human this compound variants (e.g., 0.1–10 µM) for a short duration. Subsequently, cells are stimulated with a nicotinic agonist, such as nicotine (e.g., 60 µM), for a defined time (e.g., 30 minutes) to induce catecholamine release.[5]

  • Quantification: The amount of [3H]L-norepinephrine released into the supernatant is measured using a scintillation counter. The inhibitory effect of each this compound variant is calculated as a percentage of the agonist-stimulated release in the absence of the peptide.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each variant is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Nicotinic Acetylcholine Receptor (nAChR)-Mediated Inward Current

This electrophysiological technique directly measures the inhibitory effect of this compound variants on nAChR ion channel function.

  • Cell Preparation: PC12 cells are differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the differentiated PC12 cells. The cells are voltage-clamped at a holding potential (e.g., -60 mV).

  • Agonist Application and Inhibition: A nicotinic agonist (e.g., acetylcholine or nicotine) is applied to the cell to evoke an inward current through the nAChRs. The this compound variants are then co-applied with the agonist to assess their inhibitory effect on the current amplitude.

  • Data Analysis: The percentage of inhibition of the agonist-evoked inward current is calculated for each this compound variant at different concentrations. The rank order of potency is determined by comparing the degree of inhibition.[2]

Intracellular Calcium Measurement

This assay measures the ability of this compound variants to block the agonist-induced rise in intracellular calcium ([Ca2+]i), a key step in catecholamine exocytosis.

  • Cell Loading: Differentiated PC12 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorescence Imaging: The cells are placed on a fluorescence microscope, and the ratio of fluorescence emission at two different excitation wavelengths is measured to determine the intracellular calcium concentration.

  • Stimulation and Inhibition: A baseline [Ca2+]i is established before stimulating the cells with a nicotinic agonist. The ability of the this compound variants to inhibit the agonist-induced increase in [Ca2+]i is then measured.

  • Data Analysis: The peak [Ca2+]i reached in the presence of each variant is compared to the control (agonist alone) to determine the inhibitory potency.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound and the assessment of its variants.

Catestatin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell / Effector ACH Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACH->nAChR Binds Ca_channel Voltage-Gated Ca2+ Channel nAChR->Ca_channel Depolarization opens Ca_ion Ca2+ Ca_channel->Ca_ion Influx Vesicle Synaptic Vesicle (containing Catecholamines) Ca_ion->Vesicle Triggers Fusion Catecholamine Catecholamine Release Vesicle->Catecholamine Exocytosis Adrenergic_Receptor Adrenergic Receptor Catecholamine->Adrenergic_Receptor Binds Catecholamine->Adrenergic_Receptor CST This compound (CST) Variants CST->nAChR Antagonizes (Non-competitive) Cellular_Response Cellular Response (e.g., increased heart rate) Adrenergic_Receptor->Cellular_Response Activates

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis PC12_Culture Culture PC12 Cells Radiolabeling Label with [3H]Norepinephrine PC12_Culture->Radiolabeling Add_CST Add this compound Variants (various concentrations) Radiolabeling->Add_CST Add_Agonist Add Nicotinic Agonist (e.g., Nicotine) Add_CST->Add_Agonist Collect_Supernatant Collect Supernatant Add_Agonist->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting Calculate_Inhibition Calculate % Inhibition Scintillation_Counting->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: Workflow for Catecholamine Release Assay.

Downstream_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CST_WT Wild-Type CST ADRB2 β2-Adrenergic Receptor (ADRB2) CST_WT->ADRB2 Antagonizes CST_Ser Gly364Ser CST CST_Ser->ADRB2 Fails to displace ligand eNOS eNOS ADRB2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

References

A Comparative Guide to Catestatin and Other Chromogranin A-Derived Peptides in Cardiovascular Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular regulatory effects of catestatin versus other key peptides derived from chromogranin A (CgA), including vasostatin-1, pancreastatin, and chromofungin. The information is supported by experimental data to facilitate objective evaluation and inform future research and drug development.

Introduction to Chromogranin A and its Bioactive Peptides

Chromogranin A (CgA) is an acidic protein co-stored and co-secreted with catecholamines from neuroendocrine cells.[1] It serves as a prohormone that, through proteolytic processing, gives rise to several biologically active peptides with diverse regulatory functions.[2][3] Among these, this compound, vasostatin-1, pancreastatin, and chromofungin have emerged as significant modulators of the cardiovascular system.[1][3] This guide focuses on a direct comparison of their cardiovascular actions.

Comparative Analysis of Cardiovascular Effects

The cardiovascular effects of CgA-derived peptides are multifaceted, ranging from direct actions on cardiac muscle and blood vessels to modulation of the autonomic nervous system. Below is a detailed comparison of the known effects of this compound, vasostatin-1, pancreastatin, and chromofungin.

Table 1: Quantitative Comparison of Cardiovascular Effects
ParameterThis compoundVasostatin-1PancreastatinChromofungin
Cardiac Contractility (Inotropy) Negative inotropic effect (11-200 nM)[3]Negative inotropic effect (11-165 nM)[3]No direct significant effect reportedNegative inotropic effect (11-165 nM)[1]
Heart Rate (Chronotropy) Variable effects reportedNo significant direct effect reportedNo significant direct effect reportedNo significant direct effect reported
Vasodilation Yes (EC50 ~30 nM)[4]Yes[5]No direct effect[4][5]No significant direct effect on coronary pressure[1]
Blood Pressure Hypotensive[6]Hypotensive properties suggestedNo direct effect on systemic blood pressure[2]Not well characterized
Catecholamine Release Inhibition Yes (IC50 ~0.42-0.56 µM)No direct inhibitory effectNo direct inhibitory effectNo direct inhibitory effect
Cardioprotection (Ischemia/Reperfusion) Yes[7][8]Yes[9]Not a primary roleYes[1]
Table 2: Comparison of Mechanisms of Action
MechanismThis compoundVasostatin-1PancreastatinChromofungin
Primary Target Nicotinic acetylcholine receptors, β-adrenergic receptors, endothelial cells[6][8]Endothelial cells, cardiomyocytes[10]Primarily metabolic tissues (liver, adipose)[3]Cardiomyocytes[1]
Signaling Pathway ↑ eNOS/NO/cGMP, ↓ cAMP, Gαi/o protein coupling[10][11]↑ eNOS/NO/cGMP, Gαi/o protein coupling[10]Gαq/11 protein activation[3]↑ Akt/eNOS/cGMP/PKG[1]
Receptor(s) β2-adrenergic receptor, potential interaction with nicotinic acetylcholine receptors[8]Putative receptor-independent membrane interaction[10]Putative G-protein coupled receptorNot fully identified

Detailed Peptide Profiles

This compound (Human CgA352-372)

This compound is a potent modulator of the cardiovascular system with a primary role in antagonizing excessive sympathetic activity.[6]

  • Cardiovascular Effects : It exerts a negative inotropic effect on the heart, meaning it decreases the force of myocardial contraction.[3] This peptide is also a vasodilator, directly acting on blood vessels to promote relaxation, which contributes to its overall hypotensive effect.[4] A key and unique function of this compound is its ability to inhibit the release of catecholamines (e.g., adrenaline and noradrenaline) from chromaffin cells and sympathetic neurons. Furthermore, studies have demonstrated its cardioprotective effects against ischemia-reperfusion injury.[7][8]

  • Mechanism of Action : this compound's effects are mediated through multiple signaling pathways. Its vasodilatory and negative inotropic actions are largely dependent on the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) production.[10] It also interacts with β-adrenergic receptors and inhibits catecholamine release by acting as a non-competitive antagonist at nicotinic acetylcholine receptors.[6][8]

Vasostatin-1 (Human CgA1-76)

Vasostatin-1 is another CgA-derived peptide with significant cardiovascular activity, often acting in concert with this compound.

  • Cardiovascular Effects : Similar to this compound, vasostatin-1 exhibits a negative inotropic effect on the heart.[3] It is also a potent vasodilator.[5] Its role in blood pressure regulation is linked to its vasodilatory properties. Vasostatin-1 has also been shown to be cardioprotective in the context of ischemia-reperfusion.[9]

  • Mechanism of Action : The cardiovascular effects of vasostatin-1 are also mediated through the eNOS/NO/cGMP pathway.[10] It is suggested to act via a receptor-independent mechanism, possibly by directly interacting with the cell membrane of endothelial cells to stimulate NO release.[10]

Pancreastatin (Human CgA250-301)

Pancreastatin's primary role is in the regulation of metabolism, with limited direct effects on the cardiovascular system.

  • Cardiovascular Effects : Experimental evidence indicates that pancreastatin does not have a direct vasodilatory effect and does not significantly alter systemic blood pressure.[2][4][5] Its main influence is on glucose homeostasis, where it inhibits insulin secretion.[3] Some studies suggest it may indirectly affect pancreatic blood flow.[2]

  • Mechanism of Action : Pancreastatin primarily acts on metabolic tissues like the liver and adipose tissue. Its signaling is thought to involve the activation of Gαq/11 proteins.[3]

Chromofungin (Human CgA47-66)

Chromofungin is a smaller CgA-derived peptide with more recently discovered cardiovascular effects.

  • Cardiovascular Effects : Chromofungin has been shown to induce a negative inotropic effect on the heart in a dose-dependent manner.[1] It does not, however, appear to significantly alter coronary pressure, suggesting a lack of direct potent vasodilatory action on coronary arteries.[1] It also exhibits cardioprotective effects in ischemia-reperfusion models.[1]

  • Mechanism of Action : The negative inotropic effect of chromofungin is mediated through the Akt/eNOS/cGMP/PKG signaling pathway within cardiomyocytes.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Vasostatin-1 in Endothelial Cells

cluster_extracellular Extracellular Space cluster_cell Endothelial Cell This compound This compound eNOS eNOS This compound->eNOS Activates Vasostatin1 Vasostatin-1 Vasostatin1->eNOS Activates Membrane NO Nitric Oxide eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation

Caption: Signaling cascade for this compound and Vasostatin-1 induced vasodilation.

Experimental Workflow: Isolated Langendorff Heart Perfusion

Start Isolate Heart Mount Mount on Langendorff Apparatus Start->Mount Stabilize Stabilization Period (e.g., 20 min) Mount->Stabilize Baseline Record Baseline Parameters (LVDP, HR, etc.) Stabilize->Baseline Perfuse Perfuse with Peptide (e.g., this compound) Baseline->Perfuse Record Record Experimental Data Perfuse->Record Washout Washout Period Record->Washout Post Record Post-Washout Data Washout->Post End End Experiment Post->End

Caption: Workflow for assessing peptide effects on cardiac function.

Experimental Protocols

Isolated Langendorff Heart Perfusion

This ex vivo technique is used to assess the direct effects of peptides on cardiac function, independent of systemic neural and hormonal influences.

  • Animal Preparation : A rodent (typically a rat or mouse) is anesthetized, and the heart is rapidly excised.

  • Cannulation : The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) is initiated. This maintains the heart's viability.

  • Parameter Measurement : A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure changes, including left ventricular developed pressure (LVDP) and heart rate (HR). Coronary flow can also be monitored.

  • Peptide Administration : After a stabilization period, the peptide of interest is infused into the perfusion solution at various concentrations.

  • Data Analysis : Changes in cardiac parameters from baseline are recorded and analyzed to determine the peptide's inotropic and chronotropic effects.

Measurement of Catecholamine Release from Chromaffin Cells

This in vitro assay is used to quantify the inhibitory effect of peptides like this compound on catecholamine secretion.

  • Cell Culture : Adrenal chromaffin cells are isolated and cultured.

  • Stimulation : The cells are stimulated with a secretagogue, such as nicotine or high potassium, to induce catecholamine release.

  • Peptide Treatment : Cells are pre-incubated with the test peptide at various concentrations before stimulation.

  • Sample Collection : The cell supernatant is collected after stimulation.

  • Quantification : Catecholamine levels (epinephrine and norepinephrine) in the supernatant are measured using high-performance liquid chromatography (HPLC) with electrochemical detection or an ELISA kit.

  • Data Analysis : The inhibition of stimulated catecholamine release by the peptide is calculated to determine its IC50 value.

Assessment of Vasodilation using Isolated Aortic Rings

This ex vivo method assesses the direct effect of peptides on vascular tone.

  • Tissue Preparation : The thoracic aorta is excised from a rodent, cleaned of connective tissue, and cut into rings.

  • Mounting : The aortic rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The rings are connected to a force transducer to measure isometric tension.

  • Pre-constriction : After an equilibration period, the rings are pre-constricted with a vasoconstrictor agent like phenylephrine or norepinephrine to induce a stable contraction.

  • Peptide Addition : The test peptide is added cumulatively to the organ bath, and the relaxation of the aortic ring is recorded.

  • Data Analysis : The percentage of relaxation relative to the pre-constriction tone is calculated to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound and vasostatin-1 are potent cardiovascular regulatory peptides with significant vasodilatory and negative inotropic effects, primarily mediated through the eNOS/NO/cGMP pathway. This compound possesses the unique additional function of inhibiting catecholamine release. Chromofungin also demonstrates direct negative inotropic effects. In contrast, pancreastatin's role in the cardiovascular system appears to be minimal, with its primary functions related to metabolic regulation. This comparative guide highlights the distinct and overlapping roles of these CgA-derived peptides, providing a valuable resource for researchers and clinicians interested in their therapeutic potential for cardiovascular diseases.

References

The Specificity of Catestatin: A Comparative Guide to the Use of Scrambled Peptide as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a bioactive peptide's effects is paramount. This guide provides a comprehensive comparison of Catestatin, a pleiotropic peptide derived from Chromogranin A, with its scrambled peptide counterpart, highlighting the latter's crucial role as a negative control in validating this compound's biological activities.

This compound is a key regulator in various physiological processes, including the inhibition of catecholamine release, modulation of cardiovascular functions, and influence on the innate immune system. To ensure that these observed effects are a direct result of this compound's specific amino acid sequence and not due to non-specific peptide properties, a scrambled peptide with the same amino acid composition but a randomized sequence is an indispensable experimental tool. This guide presents experimental data and detailed protocols to illustrate the effective use of a scrambled this compound peptide as a negative control.

Data Presentation: this compound vs. Scrambled Peptide

The following tables summarize the quantitative data from key experiments comparing the biological activity of this compound with that of a scrambled this compound peptide.

Experiment Peptide Concentration Mast Cell Migration (Chemotactic Index) Reference
Mast Cell ChemotaxisThis compound0.32 µMBell-shaped curve with optimal migration[1]
Scrambled this compound10 µMNo effect[1]
Experiment Peptide Concentration Cytokine/Chemokine Production (% of Control) Reference
GM-CSF ProductionThis compoundVariousDose-dependent increase[1]
Scrambled this compound10 µMNo significant increase[1]
MCP-1/CCL2 ProductionThis compoundVariousDose-dependent increase[1]
Scrambled this compound10 µMNo significant increase[1]
MIP-1α/CCL3 ProductionThis compoundVariousDose-dependent increase[1]
Scrambled this compound10 µMNo significant increase[1]
MIP-1β/CCL4 ProductionThis compoundVariousDose-dependent increase[1]
Scrambled this compound10 µMNo significant increase[1]

Experimental Protocols

Design and Synthesis of Scrambled this compound Peptide

A scrambled peptide is designed to have the same amino acid composition and length as the native peptide, but with a randomized sequence.[2][3] This ensures that the overall physicochemical properties, such as charge and hydrophobicity, are similar, thus isolating the biological effect to the specific sequence of amino acids. The synthesis is typically carried out using solid-phase peptide synthesis.[4]

Human this compound Sequence: SSMKLSFRARGYGFRGPGPQL

Example Scrambled Human this compound Sequence: (A randomized sequence with the same amino acids) e.g., LGRFPSSGMRYFAGKPLQR

Mast Cell Chemotaxis Assay

This assay is used to evaluate the migratory response of mast cells to chemoattractants.

  • Cell Culture: The human mast cell line LAD2 is cultured in appropriate media.

  • Chemotaxis System: A multi-well chamber with a porous membrane (e.g., Transwell) is used.

  • Assay Procedure:

    • The lower chamber is filled with medium containing the test peptide (this compound or scrambled this compound) at various concentrations.

    • Mast cells are placed in the upper chamber.

    • The chamber is incubated for a specified time (e.g., 3 hours) at 37°C.

  • Quantification: The number of cells that have migrated through the membrane to the lower chamber is counted using a microscope or a cell counter. The results are expressed as a chemotactic index (the fold increase in migrated cells in the presence of the peptide compared to the medium-only control).[1][5]

Cytokine and Chemokine Production Assay (ELISA)

This assay quantifies the release of cytokines and chemokines from mast cells upon stimulation.

  • Cell Stimulation: LAD2 mast cells are incubated with different concentrations of this compound or scrambled this compound for a set period (e.g., 6 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • ELISA plates are coated with capture antibodies specific for the cytokines/chemokines of interest (e.g., GM-CSF, MCP-1, MIP-1α, MIP-1β).

    • The collected supernatants are added to the wells.

    • A detection antibody conjugated to an enzyme is added.

    • A substrate is added, which reacts with the enzyme to produce a measurable color change.

  • Quantification: The absorbance is read using a microplate reader, and the concentration of the cytokine/chemokine is determined by comparison to a standard curve.[1][6][7]

Mandatory Visualization

This compound Signaling Pathway in Mast Cells

This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR G_protein G-proteins GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_mobilization Degranulation Degranulation Ca_mobilization->Degranulation Chemotaxis Chemotaxis MAPK_ERK->Chemotaxis Cytokine_Production Cytokine/Chemokine Production MAPK_ERK->Cytokine_Production Scrambled_Peptide Scrambled this compound

Caption: this compound signaling in mast cells.

Experimental Workflow for Comparing this compound and Scrambled Peptide

cluster_peptides Peptide Synthesis cluster_experiments Biological Assays cluster_results Data Analysis & Comparison This compound This compound (Active Peptide) Mast_Cell_Assay Mast Cell Chemotaxis & Cytokine Production This compound->Mast_Cell_Assay Catecholamine_Assay Catecholamine Release (e.g., PC12 cells) This compound->Catecholamine_Assay Cardiovascular_Assay In Vivo Cardiovascular Effects (e.g., Blood Pressure) This compound->Cardiovascular_Assay Scrambled_Peptide Scrambled this compound (Negative Control) Scrambled_Peptide->Mast_Cell_Assay Scrambled_Peptide->Catecholamine_Assay Scrambled_Peptide->Cardiovascular_Assay Catestatin_Results Biological Effect Observed Mast_Cell_Assay->Catestatin_Results This compound Scrambled_Results No Biological Effect Observed Mast_Cell_Assay->Scrambled_Results Scrambled Catecholamine_Assay->Catestatin_Results This compound Catecholamine_Assay->Scrambled_Results Scrambled Cardiovascular_Assay->Catestatin_Results This compound Cardiovascular_Assay->Scrambled_Results Scrambled Conclusion Conclusion: Effect is sequence-specific Catestatin_Results->Conclusion Scrambled_Results->Conclusion

Caption: Experimental workflow for validation.

References

Specificity of Catestatin's Effect on Catecholamine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Catestatin, a peptide derived from Chromogranin A (CgA), in inhibiting catecholamine release. Through a detailed comparison with other catecholamine release modulators and an examination of supporting experimental data, this document serves as a critical resource for researchers in pharmacology, neurobiology, and drug development.

Comparative Analysis of Catecholamine Release Inhibitors

This compound's primary mechanism of action is the non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), which makes it a highly specific inhibitor of sympathetically stimulated catecholamine release.[1][2][3] The following table compares this compound with other agents that modulate catecholamine release, highlighting its unique specificity.

Inhibitor Mechanism of Action Specificity Potency (IC50) Supporting Evidence
This compound Non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4]Highly specific for nicotinic receptor-mediated catecholamine release.[2][5] Does not inhibit release stimulated by membrane depolarization (high K+), BaCl2, Ca2+ ionophores, ATP, or PACAP.[2]~0.2-0.4 µM for nicotine-evoked catecholamine secretion.[2]In vitro (PC12 cells, chromaffin cells), ex vivo (superfused adrenal glands), and in vivo (mice) studies confirm its specific inhibitory action on nicotinic pathways.[1][2]
Neuropeptide Y (NPY) Acts on Y1 and Y2 receptors (G-protein coupled receptors).Broader inhibitory effects on various neurotransmitter systems, not specific to nicotinic stimulation.~10-fold less potent than this compound for inhibiting nicotine-induced catecholamine release.[1]Co-released with catecholamines and this compound, but its inhibitory action is not exclusive to the nicotinic pathway.[1]
Hexamethonium Competitive antagonist of neuronal nAChRs.Specific for nicotinic receptors, but acts competitively.Less potent than this compound in inhibiting both secretion and desensitization.[6]A classic ganglionic blocker used as a comparator in studies to elucidate this compound's non-competitive mechanism.
Clonidine α2-adrenergic receptor agonist.Acts on presynaptic α2-adrenergic autoreceptors to inhibit norepinephrine release. Does not directly target nAChRs.Varies depending on the system.A centrally acting antihypertensive drug that modulates sympathetic outflow via a different receptor system than this compound.
Substance P Neurokinin-1 (NK1) receptor agonist; also a non-competitive nAChR antagonist.Shows some non-competitive antagonism at nAChRs, but its primary action is through NK1 receptors.Less potent than this compound in displacing [125I]-catestatin from chromaffin cells (IC50 ~5 µM vs. ~350-380 nM for this compound).Can inhibit nicotinic responses but is not as specific or potent as this compound in this role.[6]

Experimental Protocols

The specificity of this compound's effect on catecholamine release has been established through a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Catecholamine Release Assay from PC12 Cells

This protocol is used to assess the inhibitory effect of this compound on nicotine-stimulated catecholamine release from pheochromocytoma (PC12) cells.

Materials:

  • PC12 cells

  • Culture medium (e.g., DMEM with horse and fetal bovine serum)

  • [³H]-Norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer

  • Nicotine solution

  • This compound and other test compounds

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture PC12 cells in appropriate flasks or plates until they reach the desired confluency.

  • Radiolabeling: Incubate the cells with [³H]-Norepinephrine in the culture medium for a defined period (e.g., 2-4 hours) to allow for uptake into catecholamine storage vesicles.

  • Washing: Gently wash the cells multiple times with KRH buffer to remove extracellular [³H]-Norepinephrine.

  • Pre-incubation: Pre-incubate the cells with KRH buffer containing the desired concentration of this compound or other test compounds for a specific duration (e.g., 10-15 minutes).

  • Stimulation: Stimulate the cells by adding nicotine to the KRH buffer for a short period (e.g., 5-10 minutes). To test for specificity, other secretagogues like high potassium (e.g., 55 mM KCl), ionomycin, or ATP can be used in separate experiments.[2]

  • Sample Collection: Collect the supernatant (containing released [³H]-Norepinephrine).

  • Cell Lysis: Lyse the remaining cells with a lysis buffer to determine the total [³H]-Norepinephrine content.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Express the released [³H]-Norepinephrine as a percentage of the total cellular radioactivity. Compare the release in the presence and absence of this compound to determine the inhibitory effect.

Ex Vivo Catecholamine Release from Superfused Rat Adrenal Glands

This protocol allows for the study of this compound's effect in a more physiologically relevant setting, maintaining the integrity of the adrenal tissue.

Materials:

  • Rat adrenal glands

  • Superfusion apparatus

  • Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂

  • Nicotine, Acetylcholine, or splanchnic nerve stimulation setup

  • This compound solution

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection for catecholamine measurement.[7]

Procedure:

  • Tissue Preparation: Isolate adrenal glands from rats and place them in ice-cold KRB buffer.

  • Superfusion Setup: Place the adrenal gland in a chamber of the superfusion apparatus and continuously perfuse with gassed KRB buffer at a constant flow rate.

  • Equilibration: Allow the tissue to equilibrate in the superfusion system for a period of time, collecting fractions of the perfusate to establish a baseline catecholamine release.

  • Stimulation: Introduce a stimulating agent (e.g., nicotine or acetylcholine) into the perfusion buffer for a defined duration.[1] Alternatively, stimulate the splanchnic nerve electrically if the preparation allows.

  • Inhibition: In a parallel experiment, introduce this compound into the perfusion buffer prior to and during the stimulation period.

  • Fraction Collection: Collect fractions of the perfusate throughout the experiment.

  • Catecholamine Analysis: Analyze the catecholamine (epinephrine and norepinephrine) content in the collected fractions using HPLC with electrochemical detection.[7][8][9]

  • Data Analysis: Quantify the amount of catecholamines released in response to stimulation in the presence and absence of this compound.

Visualizing the Mechanism and Workflow

To further clarify this compound's specific action, the following diagrams illustrate its signaling pathway and the general experimental workflow for assessing its inhibitory effects.

Catestatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Inhibits (Non-competitively) Na_ion Na⁺ Influx nAChR->Na_ion Opens Channel VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_ion Ca²⁺ Influx VGCC->Ca_ion Opens Channel Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VGCC Activates Vesicle Catecholamine Storage Vesicle Ca_ion->Vesicle Triggers Fusion Release Catecholamine Release (Exocytosis) Vesicle->Release Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Chromaffin Cell Culture (e.g., PC12) Radiolabeling Label with [³H]-Norepinephrine Cell_Culture->Radiolabeling Control Buffer Only Radiolabeling->Control Stimulation Nicotinic Agonist (e.g., Nicotine) Radiolabeling->Stimulation Inhibition This compound + Nicotinic Agonist Radiolabeling->Inhibition Specificity_Control Non-nicotinic Secretagogue (e.g., High K⁺) +/- this compound Radiolabeling->Specificity_Control Sample_Collection Collect Supernatant Control->Sample_Collection Stimulation->Sample_Collection Inhibition->Sample_Collection Specificity_Control->Sample_Collection Quantification Measure [³H]-Norepinephrine Release (Scintillation Counting) Sample_Collection->Quantification Comparison Compare Release Across Conditions Quantification->Comparison

References

Demonstrating the On-Target Effects of Catestatin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catestatin (CST), a 21-amino acid peptide derived from chromogranin A, is a pleiotropic molecule with a range of biological activities.[1][2] Its primary and most well-characterized on-target effect is the inhibition of catecholamine release from neuroendocrine cells, acting as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4][5] Beyond this primary function, this compound exhibits several other important in vitro effects, including the stimulation of histamine release, modulation of cardiomyocyte contractility, and promotion of nitric oxide synthesis in endothelial cells.

This guide provides an objective comparison of this compound's performance against other alternatives in key in vitro assays, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of this compound

To objectively assess the on-target effects of this compound, its performance is compared with classical nicotinic acetylcholine receptor (nAChR) antagonists and other relevant molecules. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Inhibition of Nicotine-Evoked Catecholamine Release

This table compares the potency of this compound and its variants with classical nAChR antagonists in inhibiting catecholamine secretion from PC12 pheochromocytoma cells.

CompoundIC50 (µM)Cell TypeCommentsReference
This compound (bovine) ~0.2 - 0.5PC12 cellsNon-competitive antagonism[3][4][5]
This compound (human, wild-type) ~0.5 - 0.8PC12 cells[3]
This compound (human, P370L variant) More potent than wild-typePC12 cells[6]
This compound (human, G364S variant) Less potent than wild-typePC12 cells[6]
Hexamethonium> 50Human Brain MembranesSignificantly less potent than nicotine agonists[7]
Mecamylamine0.34Rat Chromaffin CellsVoltage-dependent block[8]
Tubocurarine0.7 (inhibitory effects)Bovine Adrenal Cells[9]

Table 2: Stimulation of Histamine Release

This table presents data on the stimulatory effect of this compound on histamine release from mast cells.

CompoundEffective ConcentrationCell TypeCommentsReference
This compound (bovine, 344-358) 0.01 - 5 µM (concentration-dependent)Rat Peritoneal and Pleural Mast CellsMore potent and efficacious than mastoparan[10]
MastoparanLess potent than this compoundRat Peritoneal and Pleural Mast CellsWasp venom peptide[10]
Substance PLess effective than this compoundRat Peritoneal and Pleural Mast CellsNeuropeptide[10]

Table 3: Modulation of Cardiomyocyte Function

This table summarizes the effects of this compound on cardiomyocyte viability and contractility.

EffectEffective ConcentrationCell TypeCommentsReference
Increased Cell Viability (Ischemia/Reperfusion)5 nMAdult Rat CardiomyocytesProtective effect blocked by PI3K inhibitors[8][11]
Negative Inotropic and Lusitropic Effects10-50 nMRat Papillary MuscleAnti-adrenergic effect[12][13]
Attenuation of Hypertrophic ResponsesNot specifiedH9c2 Cardiac MyoblastsMediated by β1/2-adrenoceptors[2]

Table 4: Stimulation of Nitric Oxide (NO) Production

This table highlights the effect of this compound on nitric oxide synthesis in endothelial cells.

EffectEffective ConcentrationCell TypeCommentsReference
Increased eNOS phosphorylation5 nMBovine Aortic Endothelial (BAE-1) cellsWortmannin-sensitive (PI3K-dependent)[12][13]
Increased NO Production5 nMBovine Aortic Endothelial (BAE-1) cellsCa2+-independent[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Catecholamine Release Assay

This protocol is designed to measure the inhibitory effect of this compound on nicotine-stimulated catecholamine release from PC12 cells.

  • Cell Culture:

    • Culture rat pheochromocytoma (PC12) cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • For experiments, seed cells in 24-well plates coated with collagen.

  • Catecholamine Release Experiment:

    • Wash the cells twice with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of this compound or an alternative antagonist (e.g., hexamethonium) for 30 minutes at 37°C.

    • Stimulate the cells with a nicotinic agonist (e.g., nicotine or acetylcholine) for 15 minutes at 37°C.

    • Collect the supernatant, which contains the released catecholamines.

    • Lyse the cells with a suitable buffer to measure the remaining intracellular catecholamines.

  • Quantification:

    • Measure catecholamine concentrations (e.g., norepinephrine, epinephrine) in the supernatant and cell lysate using a commercially available ELISA kit or by high-performance liquid chromatography (HPLC).

    • Calculate the percentage of catecholamine release relative to the total catecholamine content (supernatant + lysate).

    • Plot the percentage of inhibition against the concentration of the antagonist to determine the IC50 value.

2. In Vitro Histamine Release Assay

This protocol measures the stimulatory effect of this compound on histamine release from mast cells.

  • Mast Cell Isolation:

    • Isolate peritoneal or pleural mast cells from rats.

  • Histamine Release Experiment:

    • Wash the isolated mast cells with a suitable buffer (e.g., Tyrode's buffer).

    • Incubate the cells with varying concentrations of this compound or other secretagogues (e.g., mastoparan, substance P) for 30 minutes at 37°C.

    • Centrifuge the samples to pellet the cells.

    • Collect the supernatant containing the released histamine.

    • Lyse the cell pellet to determine the total histamine content.

  • Quantification:

    • Measure histamine concentration in the supernatant and cell lysate using a fluorometric assay (e.g., o-phthalaldehyde method) or an ELISA kit.

    • Express the histamine release as a percentage of the total histamine content.

    • Plot the percentage of histamine release against the concentration of the stimulant to determine the EC50 value.

3. In Vitro Nitric Oxide (NO) Measurement

This protocol is for quantifying this compound-induced NO production in endothelial cells.

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) or bovine aortic endothelial (BAE-1) cells in appropriate media.

  • NO Production Experiment:

    • Wash the cells with a buffer.

    • Treat the cells with this compound at various concentrations for a specified time.

    • Collect the cell culture supernatant.

  • Quantification:

    • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.

    • Alternatively, use a fluorescent NO sensor dye to measure intracellular NO production in real-time using fluorescence microscopy or a plate reader.

    • Express the results as the amount of nitrite produced or the change in fluorescence intensity.

4. In Vitro Cardiomyocyte Contractility Assay

This protocol assesses the effect of this compound on the contractility of isolated cardiomyocytes.

  • Cardiomyocyte Isolation:

    • Isolate adult ventricular cardiomyocytes from rat or mouse hearts using enzymatic digestion.

  • Contractility Measurement:

    • Place the isolated cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.

    • Electrically stimulate the cells to contract at a fixed frequency (e.g., 1 Hz).

    • Record baseline contractile parameters, such as peak shortening, time-to-peak shortening, and time-to-90% relaxation.

    • Perfuse the cells with a solution containing this compound at different concentrations.

    • Record the changes in contractile parameters in the presence of this compound.

  • Data Analysis:

    • Analyze the recorded traces to quantify the changes in contractile parameters.

    • Compare the effects of this compound with a vehicle control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Catestatin_nAChR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine/ Nicotine nAChR nAChR Acetylcholine->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Inhibits (Non-competitive) Na_influx Na+ Influx nAChR->Na_influx Depolarization Depolarization Na_influx->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Catecholamine_Release Catecholamine Release Ca_influx->Catecholamine_Release Triggers

This compound's Inhibition of Catecholamine Release

Catestatin_Histamine_Release This compound This compound G_protein G-protein (Gi/o) This compound->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Histamine_Release Histamine Release Ca_release->Histamine_Release Induces

This compound-Induced Histamine Release Pathway

Catestatin_Cardiomyocyte_Endothelial cluster_endothelial Endothelial Cell cluster_cardiomyocyte Cardiomyocyte Catestatin_E This compound PI3K_E PI3K Catestatin_E->PI3K_E Activates Akt_E Akt PI3K_E->Akt_E Activates eNOS_E eNOS Akt_E->eNOS_E Phosphorylates & Activates NO_E Nitric Oxide (NO) eNOS_E->NO_E Produces NO_C NO (from Endothelium) NO_E->NO_C Diffuses Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Contractility Increased Contractility PKA->Contractility Leads to sGC sGC NO_C->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Reduced_Contractility Reduced Contractility PKG->Reduced_Contractility Leads to (Anti-adrenergic effect)

This compound's Effects on Endothelial and Cardiac Cells

Experimental_Workflow_Catecholamine_Release start Start: PC12 Cell Culture wash Wash cells start->wash preincubate Pre-incubate with This compound or Alternative wash->preincubate stimulate Stimulate with Nicotinic Agonist preincubate->stimulate collect Collect Supernatant (Released Catecholamines) stimulate->collect lyse Lyse Cells (Intracellular Catecholamines) stimulate->lyse quantify Quantify Catecholamines (ELISA or HPLC) collect->quantify lyse->quantify analyze Analyze Data: Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Workflow for Catecholamine Release Assay

References

Validating the Crucial Roles of Catestatin: Insights from Knockout Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Catestatin (CST), a 21-amino acid peptide derived from Chromogranin A (CgA), has emerged as a pleiotropic hormone with significant implications for cardiovascular, inflammatory, and metabolic regulation. The validation of its physiological and pathological roles has been substantially advanced through the use of knockout (KO) animal models. This guide provides a comparative analysis of findings from studies utilizing CgA knockout (Chga-KO) and CST-specific knockout (CST-KO) mice, offering researchers a comprehensive overview of the experimental data and methodologies that underscore the importance of this compound.

Cardiovascular Phenotype in this compound-Deficient Mice

The most striking and consistently observed phenotype in both Chga-KO and CST-KO mice is hypertension. This observation strongly supports the role of this compound as a key regulator of blood pressure.

Comparative Analysis of Cardiovascular Parameters:

ParameterWild-Type (WT) MiceChga-KO MiceCST-KO MiceKey Findings and Citations
Systolic Blood Pressure (SBP) NormalElevated (~44 mmHg higher than WT)ElevatedLack of this compound leads to significant hypertension.[1] Exogenous CST administration rescues the hypertensive phenotype in both KO models.[1][2][3][4]
Diastolic Blood Pressure (DBP) NormalElevated (~26 mmHg higher than WT)ElevatedConsistent with SBP, diastolic pressure is also significantly increased in the absence of this compound.[1]
Plasma Catecholamines (Norepinephrine & Epinephrine) Baseline levelsElevatedElevatedThis compound deficiency results in increased circulating catecholamines, suggesting its role as an inhibitor of catecholamine release.[3][5][6] CST treatment normalizes plasma catecholamine levels in KO mice.[5][6]
Cardiac Structure NormalLeft ventricular hypertrophyLeft ventricular hypertrophyThe sustained hypertension in KO mice leads to adverse cardiac remodeling.[3][5]
Baroreflex Sensitivity NormalDiminishedNot explicitly stated, but exogenous CST improves it in Chga-KOThis compound plays a role in the central regulation of autonomic cardiovascular control.[4][7]
Inflammatory Response and Macrophage Function

Recent studies have highlighted the potent anti-inflammatory properties of this compound, with knockout models revealing a state of chronic inflammation in its absence.

Comparative Analysis of Inflammatory Markers:

ParameterWild-Type (WT) MiceCST-KO MiceKey Findings and Citations
Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ, CCL2, CXCL1) Baseline levelsIncreased serum levelsThis compound deficiency leads to a systemic pro-inflammatory state.[2][5][6] Exogenous CST reverses this phenotype.[5]
Anti-inflammatory Cytokine (IL-10) Baseline levelsDecreased serum levelsThe absence of this compound skews the immune response towards inflammation.[2][5]
Macrophage Infiltration (Heart and Adrenal Gland) MinimalMarked increaseThis compound plays a crucial role in modulating macrophage infiltration into key tissues involved in cardiovascular regulation.[2][3][5][6]
Macrophage Phenotype Balanced M1/M2Skewed towards pro-inflammatory M1 phenotypeThis compound influences macrophage polarization, promoting an anti-inflammatory phenotype.[3][8]
Metabolic Functions of this compound

Knockout models have also been instrumental in uncovering the role of this compound in metabolic homeostasis, particularly in glucose and lipid metabolism.

Comparative Analysis of Metabolic Parameters:

ParameterWild-Type (WT) Mice (Normal Chow)CST-KO Mice (Normal Chow)Key Findings and Citations
Food Intake NormalIncreasedThis compound deficiency is associated with hyperphagia.[9][10]
Body Weight NormalIncreasedThe increased food intake contributes to a heavier phenotype in CST-KO mice.[9][10]
Blood Glucose NormalElevatedCST-KO mice exhibit hyperglycemia, suggesting a role for this compound in glucose regulation.[9][10]
Plasma Insulin NormalElevatedThe elevated glucose levels are accompanied by hyperinsulinemia, indicative of insulin resistance.[9][10]
Hepatic Glucose Production NormalIncreasedThis compound appears to suppress hepatic gluconeogenesis.[9]
Adiposity NormalIncreased (in Chga-KO mice)Chga-KO mice display increased adiposity, which is reduced by CST treatment.[11]

Experimental Protocols

A detailed understanding of the methodologies employed in these knockout studies is crucial for reproducibility and further research.

1. Generation of Knockout Mice:

  • Chga-KO Mice: These mice are generated by targeted deletion of the Chga gene. This results in the complete absence of Chromogranin A and all its derived peptides, including this compound.[1]

  • CST-KO Mice: To specifically study the role of this compound, a more refined model was created by deleting only the 63 base pairs in exon VII of the Chga gene that encode for this compound.[5][6] This leaves the rest of the Chromogranin A protein intact.

2. Blood Pressure Measurement:

  • Tail-Cuff Plethysmography: A non-invasive method for repeated blood pressure measurements in conscious mice.

  • Radiotelemetry: Implantation of a telemetric probe into the carotid artery allows for continuous and accurate monitoring of blood pressure and heart rate in freely moving, unstressed mice. This is considered the gold standard.

3. Catecholamine and Cytokine Quantification:

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of plasma catecholamines (norepinephrine and epinephrine) and various cytokines.

  • Real-Time PCR (qPCR): Employed to measure the mRNA expression levels of pro- and anti-inflammatory genes in tissues like the heart and adrenal glands.[5]

4. Bone Marrow Transplant (BMT) Experiments:

  • To investigate the role of immune cells, particularly macrophages, in mediating the effects of this compound, BMT experiments have been performed.

  • Wild-type mice receiving bone marrow from CST-KO mice develop a hypertensive and pro-inflammatory phenotype, while CST-KO mice receiving wild-type bone marrow show a normalization of these parameters.[5][6] This demonstrates that macrophage-derived this compound is crucial for its anti-inflammatory and anti-hypertensive effects.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the multifaceted role of this compound.

Catestatin_Signaling_Pathway cluster_Nicotinic_Cholinergic_Signaling Nicotinic Cholinergic Signaling (Catecholamine Release) cluster_Inflammatory_Signaling Inflammatory Signaling (Macrophage) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Channel Voltage-Gated Ca2+ Channel nAChR->Ca_Channel Na+ influx & Depolarization Catecholamine_Vesicle Catecholamine Vesicle Ca_Channel->Catecholamine_Vesicle Ca2+ influx Release Catecholamine Release Catecholamine_Vesicle->Release This compound This compound This compound->nAChR Inhibits Proinflammatory_Stimuli Pro-inflammatory Stimuli IKK IKK Complex Proinflammatory_Stimuli->IKK NFkB NF-κB IKK->NFkB Activates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Proinflammatory_Genes Catestatin_Inflam This compound Catestatin_Inflam->IKK Inhibits

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_Model_Generation Animal Model Generation cluster_Phenotyping Phenotypic Analysis cluster_Intervention Intervention and Rescue cluster_Mechanistic_Studies Mechanistic Elucidation WT Wild-Type (WT) Mice BP Blood Pressure Measurement WT->BP Biochem Biochemical Analysis (Catecholamines, Cytokines) WT->Biochem Histo Histological Analysis (Macrophage Infiltration) WT->Histo BMT Bone Marrow Transplantation WT->BMT KO This compound Knockout (CST-KO) Mice KO->BP KO->Biochem KO->Histo CST_Admin Exogenous this compound Administration to KO Mice KO->CST_Admin KO->BMT Rescue_Phenotype Assessment of Phenotypic Rescue CST_Admin->Rescue_Phenotype BMT->BP BMT->Biochem Cell_Culture In Vitro Cell Studies (e.g., Macrophages) Cell_Culture->Biochem

Caption: Experimental workflow for validating this compound's role.

References

A Head-to-Head Battle for Precision: Cross-Validating Catestatin ELISA with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, endocrinology, and cardiovascular medicine, accurate quantification of the peptide Catestatin (CST) is critical. As a key regulator of catecholamine release, inflammation, and metabolism, its precise measurement in biological samples is paramount for both basic research and clinical drug development. The two most prominent analytical techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an objective comparison of these two methods, offering a detailed look at their performance characteristics, experimental protocols, and the underlying principles that dictate their suitability for different research applications.

Performance Characteristics: A Comparative Overview

The choice between ELISA and LC-MS/MS often involves a trade-off between throughput, cost, and analytical specificity. While ELISA offers a simpler, higher-throughput workflow, LC-MS/MS provides superior specificity and the ability to distinguish between different forms of the peptide. The following table summarizes representative performance data for both methods.

ParameterThis compound ELISA KitTargeted LC-MS/MS Assay
Principle Antigen-Antibody Binding (Immunoreactivity)Mass-to-Charge Ratio (Molecular Identity)
Detection Range 0.3 - 20 ng/mL[1][2][3]0.1 - 50 ng/mL (Typical for peptides)[4]
Sensitivity (LLOQ) ~0.08 ng/mL[1][3]~0.06 ng/mL (Typical for peptides)[4]
Intra-Assay Precision (%CV) < 8-10%[5][6]< 10%[7][8]
Inter-Assay Precision (%CV) < 10-15%[5][6]< 15%[7][8]
Specificity High; potential for cross-reactivity with related fragments or precursor molecules.Very High; directly measures a specific peptide fragment, avoiding cross-reactivity.[9][10]
Throughput High (96-well plate format)Moderate to High (dependent on automation)
Cost per Sample LowerHigher
Key Advantage High throughput, cost-effective, easy to implement."Gold standard" specificity, accurate quantification, can multiplex and identify variants.[10]

Note: The data presented is representative. ELISA data is derived from commercially available kits. LC-MS/MS data is based on typical performance characteristics of validated peptide quantification assays, as a standardized commercial assay is not available.

Experimental Workflows and Signaling Pathways

Understanding the methodologies and the biological context of this compound is essential for interpreting analytical results. The following diagrams illustrate the cross-validation workflow and a key signaling pathway involving this compound.

G cluster_sample Sample Collection & Preparation cluster_elisa ELISA Workflow cluster_ms LC-MS/MS Workflow cluster_analysis Data Analysis & Comparison Sample Biological Sample (Serum/Plasma) Split Aliquot Sample Sample->Split E_Add_Sample Add Sample Aliquot Split->E_Add_Sample Method 1 MS_Prep Protein Precipitation & SPE Cleanup Split->MS_Prep Method 2 E_Plate Coat Plate with Capture Antibody E_Plate->E_Add_Sample E_Detect Add Detection Ab & HRP-Streptavidin E_Add_Sample->E_Detect E_Substrate Add TMB Substrate E_Detect->E_Substrate E_Read Read Absorbance (450nm) E_Substrate->E_Read Data_ELISA ELISA Data (ng/mL) E_Read->Data_ELISA MS_Digest Trypsin Digestion (Generates Surrogate Peptide) MS_Prep->MS_Digest MS_LC LC Separation MS_Digest->MS_LC MS_MS Tandem Mass Spectrometry (MRM Detection) MS_LC->MS_MS Data_MS LC-MS/MS Data (ng/mL) MS_MS->Data_MS Compare Correlate Results (Bland-Altman, Regression) Data_ELISA->Compare Data_MS->Compare

Cross-validation workflow for this compound ELISA and LC-MS/MS.

G nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Channel Voltage-Gated Ca2+ Channel nAChR->Ca_Channel Depolarization Vesicle Secretory Vesicle (contains Catecholamines & CgA) Ca_Channel->Vesicle Ca2+ Influx Release Exocytosis Vesicle->Release Fusion CST This compound (CST) (hCgA352–372) Release->CST Co-released Ach Acetylcholine (Stimulus) Ach->nAChR Activates CST->nAChR Inhibits (Non-competitive)

This compound's negative feedback loop on catecholamine release.

Detailed Experimental Protocols

The following sections provide detailed methodologies for quantifying this compound using both a standard sandwich ELISA and a targeted LC-MS/MS approach.

This compound Sandwich ELISA Protocol

This protocol is representative of commercially available sandwich ELISA kits.

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Standard Curve Preparation : Create a serial dilution of the provided this compound standard to generate a standard curve, typically ranging from 0 to 20 ng/mL.[5]

  • Sample Addition : Add 100 µL of each standard, control, and biological sample to the appropriate wells of the microplate, which has been pre-coated with a capture antibody specific to Human this compound.[5] Cover the plate and incubate for 80-90 minutes at 37°C.

  • Washing : Aspirate the liquid from each well and wash four times with 1× Wash Solution.

  • Detection Antibody : Add 100 µL of biotin-conjugated anti-Catestatin detection antibody to each well. Cover and incubate for 60 minutes at 37°C.

  • Washing : Repeat the aspiration and washing step.

  • Enzyme Conjugate : Add 100 µL of HRP-Streptavidin conjugate to each well. Cover and incubate for 30 minutes at 37°C.

  • Washing : Repeat the aspiration and washing step.

  • Substrate Development : Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[5]

  • Reaction Termination : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement : Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation : Calculate the concentration of this compound in the samples by plotting the OD values against the standard curve using a four-parameter logistic curve fit.

Targeted LC-MS/MS Protocol for this compound

This protocol is a representative method for the absolute quantification of this compound (human CgA352-372) using a bottom-up proteomics approach, adapted from methodologies for its precursor, Chromogranin A.[7][11]

  • Sample Preparation :

    • To 100 µL of serum or plasma, add a heavy stable-isotope-labeled (SIL) version of a this compound tryptic peptide to serve as an internal standard.

    • Perform protein precipitation by adding acetonitrile. Centrifuge to pellet precipitated proteins.

    • Further clean the supernatant using solid-phase extraction (SPE) with a mixed-mode anion exchange plate to enrich for this compound and remove interfering components.[7][11]

  • Reduction, Alkylation, and Digestion :

    • The purified sample is denatured, then reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAM) to linearize the peptide.

    • Digest the sample with trypsin overnight at 37°C. Trypsin will cleave the this compound peptide, predictably generating smaller "surrogate" peptides that are ideal for MS analysis. A common surrogate for human this compound would be SSMKLSFRAR.

  • Liquid Chromatography (LC) Separation :

    • Inject the digested sample onto a C18 reversed-phase HPLC column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration. This step separates the target surrogate peptide from other peptides in the complex mixture.

  • Tandem Mass Spectrometry (MS/MS) Analysis :

    • The LC eluent is introduced into a tandem mass spectrometer via electrospray ionization (ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • In the first quadrupole (Q1), the instrument selectively isolates the precursor ion mass of the this compound surrogate peptide (and its SIL internal standard).

    • The isolated precursor ion is fragmented in the second quadrupole (Q2, collision cell).

    • In the third quadrupole (Q3), specific, high-intensity fragment ions (product ions) are selectively monitored.

    • Example MRM Transitions for SSMKLSFRAR : Monitor at least two transitions for the native peptide and its corresponding SIL internal standard to ensure specificity.

  • Quantification :

    • The concentration of this compound is determined by calculating the peak area ratio of the endogenous surrogate peptide to the known concentration of the SIL internal standard.

    • A standard curve, prepared by spiking known amounts of a this compound standard into a surrogate matrix (e.g., stripped serum), is used to establish the linear range and ensure accurate quantification.

Conclusion: Choosing the Right Tool for the Job

The cross-validation of this compound ELISA with LC-MS/MS is crucial for understanding the strengths and limitations of each method.

  • ELISA is a robust, high-throughput, and cost-effective tool, making it ideal for large-scale screening studies, preliminary investigations, and clinical settings where relative changes in this compound levels are of interest. However, users must be aware of the potential for over- or under-estimation due to cross-reactivity with the precursor Chromogranin A or other processed fragments.[7][10]

  • LC-MS/MS offers unparalleled specificity and accuracy, establishing it as the gold-standard reference method. It is the preferred choice for studies requiring absolute quantification, characterization of specific this compound fragments, and validation of immunoassay results. While historically lower in throughput and higher in cost, advances in automation are making LC-MS/MS increasingly accessible for targeted quantification studies.

Ultimately, the optimal method depends on the specific research question, the required level of analytical detail, and available resources. For comprehensive and high-confidence data, a hybrid approach is often most effective: using ELISA for broad screening and employing targeted LC-MS/MS to validate key findings and investigate discrepancies.

References

A Researcher's Guide: Pinpointing the On-Target Effects of Catestatin in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, distinguishing the specific, on-target effects of the pleiotropic peptide Catestatin (CST) from potential off-target cellular responses is paramount for accurate data interpretation and therapeutic development. This guide provides a comparative framework of experimental strategies to rigorously validate the on-target activity of CST in cellular assays.

This compound, a 21-amino acid peptide derived from chromogranin A, is primarily known for its role as a non-competitive antagonist of the neuronal nicotinic acetylcholine receptor (nAChR), leading to the inhibition of catecholamine release.[1] However, its diverse reported functions, including modulation of muscarinic M2 receptors, anti-inflammatory effects, and metabolic regulation, necessitate a multi-faceted approach to confirm that observed cellular effects are indeed mediated by its intended molecular targets.

This guide outlines key experimental controls and methodologies, presents data in easily comparable formats, and provides detailed protocols for crucial assays.

Comparative Strategies to Rule Out Off-Target Effects

To ensure the observed cellular responses are specifically due to this compound's interaction with its intended receptor, a combination of the following strategies is recommended. The table below summarizes these approaches and their expected outcomes.

Strategy Description Primary Target Validation (nAChR) Secondary Target/Off-Target Validation Key Considerations
Negative Control Peptides Use of a scrambled peptide with the same amino acid composition as this compound but a randomized sequence.Scrambled CST should not inhibit nicotine-induced catecholamine release or calcium influx.Scrambled CST should not replicate the effects of CST on other signaling pathways (e.g., M2 receptor activation, cytokine release).Proper design and validation of the scrambled peptide are crucial to ensure it lacks biological activity.
Inactive/Less Active Analogs Employ naturally occurring human variants of this compound with reduced or no activity.Variants like Gly364Ser and Arg374Gln will show significantly less inhibition of nAChR-mediated responses compared to wild-type CST.[2][3][4]These variants should also exhibit reduced or no activity in assays for other potential targets.Provides a more physiologically relevant control than a completely artificial scrambled peptide.
Pharmacological Inhibition Pre-treatment of cells with specific antagonists for the putative receptor before applying this compound.A specific nAChR antagonist (e.g., mecamylamine) should block the inhibitory effect of CST on nicotine-stimulated responses.A specific antagonist for a suspected off-target receptor (e.g., atropine for M2 muscarinic receptors) should block the corresponding CST-induced effect.[5][6]The specificity and optimal concentration of the antagonist must be determined for the cell type being used.
Genetic Knockout/Knockdown Use of cell lines in which the gene for the putative receptor has been knocked out or its expression knocked down.The effect of CST on catecholamine release or calcium influx will be absent in cells lacking the relevant nAChR subunit (e.g., CHRNA3).The effect of CST on other signaling pathways will be absent in cells lacking the respective receptor (e.g., CHRM2).Constitutive knockout may lead to compensatory changes in the cell. Inducible systems can offer more precise control.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate this compound's on-target effects.

Catecholamine Release Assay

This assay directly measures the primary, on-target effect of this compound on the inhibition of catecholamine secretion.

Cell Line: PC12 (rat pheochromocytoma) cells are a well-established model for studying catecholamine release.[7][8][9][10]

Protocol:

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed PC12 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24-48 hours.

  • Pre-incubation with Controls:

    • Negative Control: Incubate cells with a scrambled CST peptide (e.g., 1 µM) for 30 minutes.

    • Pharmacological Inhibition: Incubate cells with a specific nAChR antagonist like mecamylamine (e.g., 10 µM) for 30 minutes.

    • Inactive Analog: Incubate cells with an inactive CST variant (e.g., Arg374Gln, 1 µM) for 30 minutes.

  • This compound Treatment: Add wild-type this compound (e.g., 1 µM) to the respective wells and incubate for 30 minutes.

  • Stimulation: Stimulate the cells with a nAChR agonist, such as nicotine (e.g., 10 µM), for 15 minutes to induce catecholamine release.

  • Sample Collection: Collect the supernatant from each well.

  • Quantification: Measure the concentration of norepinephrine or dopamine in the supernatant using a commercially available ELISA kit or by HPLC with electrochemical detection.[9][11]

  • Data Analysis: Normalize the catecholamine release to the total protein content of the cells in each well. Compare the inhibition of stimulated catecholamine release by wild-type CST in the presence and absence of the various controls.

Intracellular Calcium Imaging Assay

This assay assesses the effect of this compound on the influx of calcium, a key step in the signaling pathway leading to catecholamine release.

Cell Line: PC12 cells or other cells endogenously or exogenously expressing the target nAChR subtype.

Protocol:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at room temperature or 37°C.[12][13][14][15][16]

  • Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye.

  • Pre-incubation with Controls: Apply the same control conditions as in the catecholamine release assay (scrambled peptide, receptor antagonist, inactive analog) for an appropriate duration.

  • This compound Treatment: Add wild-type this compound to the cells.

  • Stimulation and Imaging: Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging. After establishing a stable baseline fluorescence, stimulate the cells with nicotine. Acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration. Compare the nicotine-induced calcium increase in the presence of wild-type CST and the various controls.

Visualization of Experimental Logic and Signaling Pathways

To further clarify the experimental design and the underlying molecular mechanisms, the following diagrams are provided.

RuleOutOffTarget cluster_experiment Experimental Approach cluster_controls Controls to Validate On-Target Effect CST This compound (CST) Cell Cellular Assay (e.g., Catecholamine Release) CST->Cell Effect Observed Effect Cell->Effect Scrambled Scrambled CST Inactive Inactive CST Variant Antagonist Receptor Antagonist KO Receptor Knockout/Knockdown NoEffect No Effect Scrambled->NoEffect Inactive->NoEffect Antagonist->NoEffect blocks CST effect KO->NoEffect abrogates CST effect

Caption: Logic diagram for validating on-target effects of this compound.

CatestatinSignaling cluster_nAChR Primary On-Target Pathway cluster_M2R Potential Secondary/Off-Target Pathway Nicotine Nicotine nAChR nAChR Nicotine->nAChR activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx mediates Catecholamine_Release Catecholamine Release Ca_Influx->Catecholamine_Release triggers CST This compound (CST) CST->nAChR inhibits (non-competitive) M2R Muscarinic M2 Receptor Downstream_M2R Downstream Signaling M2R->Downstream_M2R CST_M2R This compound (CST) CST_M2R->M2R activates?

Caption: Simplified signaling pathways of this compound.

By employing a combination of these rigorous control experiments, researchers can confidently attribute the observed cellular effects of this compound to its specific molecular interactions, thereby advancing our understanding of its physiological roles and therapeutic potential.

References

Validation of Catestatin's antimicrobial activity against different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catestatin (CST), a peptide derived from the neuroendocrine protein chromogranin A (CgA), has emerged as a promising antimicrobial agent with a broad spectrum of activity.[1][2][3] This guide provides a comparative overview of this compound's antimicrobial performance against various bacterial strains, supported by experimental data. It further details the methodologies behind these findings and illustrates the key signaling pathways involved in its mechanism of action.

Comparative Antimicrobial Activity of this compound Variants

This compound and its variants have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][4][5] The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit visible bacterial growth. The following table summarizes the MIC values of different this compound peptides against various bacterial strains.

Peptide/VariantBacterial StrainGram TypeMIC (µM)
Bovine CST (bCgA344–358)Micrococcus luteusGram-positive0.8 - 1.5
Bacillus megateriumGram-positive1.5 - 3
Staphylococcus aureusGram-positive1 - >100
Group A StreptococcusGram-positive3 - 6
Escherichia coliGram-negative8 - 50
Pseudomonas aeruginosaGram-negative>50
Human CST (hCgA352–372)Staphylococcus aureusGram-positive1 - 20
Gly364Ser-CST (Human Variant)Staphylococcus aureusGram-positive1 - 20
Pro370Leu-CST (Human Variant)Staphylococcus aureusGram-positive1 - 20
D-bCST1–15Various bacterial strainsBothReported to be more effective than L-bCST1–15

Note: MIC values can vary depending on the specific strain and experimental conditions.[1][4]

Notably, this compound's efficacy is generally higher against Gram-positive bacteria compared to Gram-negative bacteria.[1][4] This difference is attributed to the presence of an outer membrane in Gram-negative bacteria, which acts as an additional barrier.[1] Furthermore, a synthetic variant of bovine this compound, D-bCST1–15, where L-amino acids are replaced by D-amino acids, has shown even more potent antimicrobial effects and the ability to potentiate the activity of conventional antibiotics like cefotaxime, amoxicillin, and methicillin.[1][2][6]

Mechanism of Antimicrobial Action

The primary mechanism of this compound's antimicrobial activity involves its interaction with and disruption of the bacterial cell membrane.[3] This process is initiated by the electrostatic attraction between the cationic this compound peptide and the negatively charged components of the bacterial cell envelope, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1]

Antimicrobial_Mechanism_of_this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Cationic) Membrane Negatively Charged Bacterial Membrane (LPS/Lipoteichoic Acid) This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Permeabilization Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the antimicrobial activity of a compound. A standard broth microdilution method is typically employed.

Broth Microdilution Assay for MIC Determination:

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C to obtain a log-phase culture. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Preparation: this compound or its variants are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacterium is observed.

MIC_Determination_Workflow A Prepare Bacterial Inoculum C Add Bacterial Inoculum to each well A->C B Serial Dilution of This compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Role in Innate Immunity and Signaling Pathways

Beyond its direct antimicrobial effects, this compound also plays a role in the host's innate immune response.[7] It can act as a signaling molecule, activating immune cells such as mast cells.[7][8] This activation is mediated through G-protein coupled receptors and subsequent downstream signaling cascades, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] This leads to the release of inflammatory mediators and other antimicrobial factors, further contributing to the clearance of pathogens.[8][9]

Catestatin_Mast_Cell_Signaling CST This compound GPCR G-protein Coupled Receptor (e.g., MRGPRX2) CST->GPCR G_protein G-protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK/ERK Pathway G_protein->MAPK Response Mast Cell Activation: - Degranulation - Cytokine Release - Antimicrobial Peptide Production PLC->Response MAPK->Response

Caption: this compound-induced signaling cascade in mast cells.

References

Wild-Type vs. Gly364Ser Catestatin: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential in vivo effects of wild-type Catestatin and its Gly364Ser variant.

This compound (CST), a 21-amino acid peptide derived from chromogranin A, is a critical modulator of cardiovascular and metabolic functions. Its most common human variant, Gly364Ser, has been the subject of extensive research to understand its physiological implications. This guide provides a detailed comparison of the in vivo effects of wild-type this compound (WT-CST) and the Gly364Ser variant (Ser-CST), supported by experimental data and protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences observed in in vivo studies comparing WT-CST and Ser-CST, primarily in a rat model of hypertension.

Table 1: Cardiovascular Effects in a DOCA-Salt-Induced Hypertensive Rat Model

ParameterEffect of WT-CSTEffect of Ser-CSTReference
Systolic Blood Pressure Profound reduction (from ~211 mmHg to ~116 mmHg)Significantly less effective reduction (from ~211 mmHg to ~176 mmHg)[1][2][3][4]
Heart Rate Significant reduction (from ~356 bpm to ~276 bpm)No significant reduction (from ~356 bpm to ~314 bpm)[1][2][3][4]
Diastolic Blood Pressure Effective reductionDiminished effect[1][2][3]
Mean Arterial Pressure Effective reductionDiminished effect[1][2][3]
Cardiac Contractility Index Marked improvement (~84 s⁻¹)Inefficient, no significant improvement (~22 s⁻¹)[1][2][3]
End-Diastolic Pressure Significant decrease (~14 mmHg)Less potent decrease (~4 mmHg)[1][2][3]

Table 2: Molecular and Cellular Effects

ParameterEffect of WT-CSTEffect of Ser-CSTReference
Anti-inflammatory Effects PotentLess potent[1][2][3]
Nitric Oxide (NO) Production Potent inducerLower NO-triggering ability[4][5][6]
Anti-adrenergic Activity PresentAbsent[1][5][6]

Experimental Protocols

A detailed methodology for a key in vivo experiment is provided below.

Induction of Hypertension and Peptide Administration in a Rat Model

Objective: To evaluate the anti-hypertensive and cardioprotective effects of WT-CST and Ser-CST in vivo.

Animal Model: Uninephrectomized male Sprague-Dawley rats are commonly used.

Protocol:

  • Uninephrectomy: A single kidney is surgically removed to induce susceptibility to salt-induced hypertension.

  • DOCA-Salt Hypertension Induction: Following recovery from surgery, rats are treated with deoxycorticosterone-acetate (DOCA) and provided with a high-salt (e.g., 1% NaCl) drinking solution. This regimen reliably induces hypertension over several weeks.[1][2][3][4]

  • Peptide Administration: Once hypertension is established, the animals are randomly assigned to receive intraperitoneal injections of either:

    • Wild-type this compound (CST-WT)

    • Gly364Ser this compound variant (CST-Ser)

    • Vehicle control (e.g., saline) The peptides are typically administered daily for a specified period.[1][2][3]

  • Cardiovascular Monitoring: Blood pressure and heart rate are monitored throughout the study using methods such as tail-cuff plethysmography or telemetry.

  • Terminal Hemodynamic Assessment: At the end of the treatment period, invasive hemodynamic measurements can be performed. This involves catheterization of the left ventricle to directly measure parameters like left ventricular systolic pressure, end-diastolic pressure, and the maximal rates of pressure development and decline (+dP/dt and -dP/dt), which are indices of cardiac contractility and relaxation.[1][2][3]

  • Tissue Collection and Analysis: Following euthanasia, heart tissue is collected for histological and molecular analyses, such as assessing inflammation and fibrosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Catestatin_Signaling_Pathway cluster_wt Wild-Type this compound (WT-CST) cluster_ser Gly364Ser this compound (Ser-CST) WT_CST WT-CST nAChR_WT Nicotinic Acetylcholine Receptor (nAChR) WT_CST->nAChR_WT Inhibits ADRB2_WT β2-Adrenergic Receptor (ADRB2) WT_CST->ADRB2_WT Antagonizes Catecholamine_Inhibition_WT Inhibition of Catecholamine Release nAChR_WT->Catecholamine_Inhibition_WT PI3K_WT PI3K ADRB2_WT->PI3K_WT eNOS_WT eNOS PI3K_WT->eNOS_WT Activates NO_WT Nitric Oxide (NO) eNOS_WT->NO_WT Produces Anti_Adrenergic_WT Anti-adrenergic Effect NO_WT->Anti_Adrenergic_WT Vasodilation_WT Vasodilation NO_WT->Vasodilation_WT Ser_CST Ser-CST nAChR_Ser Nicotinic Acetylcholine Receptor (nAChR) Ser_CST->nAChR_Ser Weakly Inhibits ADRB2_Ser β2-Adrenergic Receptor (ADRB2) Ser_CST->ADRB2_Ser Fails to Antagonize Catecholamine_Inhibition_Ser Diminished Inhibition of Catecholamine Release nAChR_Ser->Catecholamine_Inhibition_Ser NO_Ser Reduced Nitric Oxide (NO) ADRB2_Ser->NO_Ser Reduced Activation No_Anti_Adrenergic_Ser Absent Anti-adrenergic Effect NO_Ser->No_Anti_Adrenergic_Ser

Caption: Differential signaling pathways of WT-CST and Ser-CST.

Experimental_Workflow start Start: Uninephrectomized Rats doca DOCA-Salt Treatment (Induce Hypertension) start->doca grouping Randomized Grouping doca->grouping wt_group WT-CST Administration grouping->wt_group Group 1 ser_group Ser-CST Administration grouping->ser_group Group 2 control_group Vehicle Control grouping->control_group Group 3 monitoring Cardiovascular Monitoring (Blood Pressure, Heart Rate) wt_group->monitoring ser_group->monitoring control_group->monitoring hemo Terminal Hemodynamic Assessment monitoring->hemo analysis Data Analysis and Comparison hemo->analysis

Caption: In vivo experimental workflow for comparing CST variants.

References

A Functional Comparison of Catestatin with Other Key Neuropeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of Catestatin (CST), a peptide derived from Chromogranin A, with other well-characterized neuropeptides: Neuropeptide Y (NPY), Substance P (SP), and Vasoactive Intestinal Peptide (VIP). The information presented is supported by experimental data to aid in research and drug development endeavors.

Overview of Neuropeptide Functions

This compound and other neuropeptides are signaling molecules involved in a wide array of physiological processes. While their functions can be pleiotropic, they exhibit distinct primary roles and mechanisms of action.

  • This compound (CST) is primarily recognized as a potent endogenous inhibitor of catecholamine release from chromaffin cells and adrenergic neurons.[1][2][3] This inhibitory action is central to its role in cardiovascular regulation, where it acts as a "physiological brake" on sympathetic outflow, contributing to antihypertensive effects.[2][4][5] Beyond this, CST has demonstrated roles in modulating immune responses, metabolism, and angiogenesis.[1][6][7]

  • Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the central nervous system and is heavily involved in the regulation of appetite, energy homeostasis, and anxiety.[8] It also plays a significant role in the cardiovascular system, often acting as a potent vasoconstrictor alongside norepinephrine.[8]

  • Substance P (SP) , a member of the tachykinin family, is a key mediator of pain perception (nociception) and neurogenic inflammation.[9][10][11][12] It is released from the peripheral and central terminals of sensory nerves and is involved in the transmission of pain signals to the spinal cord and brain.[9][12]

  • Vasoactive Intestinal Peptide (VIP) exhibits a broad range of functions, with prominent roles in the gastrointestinal and cardiovascular systems.[13][14] It acts as a potent vasodilator, relaxes smooth muscle in the gut and airways, and stimulates the secretion of water and electrolytes.[13]

Comparative Data Summary

The following tables summarize the key functional and molecular characteristics of this compound and the selected neuropeptides for ease of comparison.

Table 1: General Properties and Primary Functions
FeatureThis compound (CST)Neuropeptide Y (NPY)Substance P (SP)Vasoactive Intestinal Peptide (VIP)
Primary Function Inhibition of catecholamine release, cardiovascular regulation[1][2][3]Appetite stimulation, anxiety regulation, vasoconstriction[8]Pain transmission, neurogenic inflammation[9][11][12]Vasodilation, smooth muscle relaxation, intestinal secretion[13]
Peptide Family Chromogranin A-derived peptideNeuropeptide Y familyTachykinin familyGlucagon/secretin superfamily[13]
Amino Acid Length 21 (human)[5]36[8]11[11]28[13]
Table 2: Receptor and Signaling Pathway Comparison
NeuropeptideReceptor(s)Receptor TypePrimary Signaling Pathway(s)
This compound (CST) Nicotinic Acetylcholine Receptors (nAChRs) - non-competitive antagonist[2][4][5][15]Ligand-gated ion channelInhibition of ion influx (Na+, Ca2+), leading to decreased catecholamine exocytosis.[2][16] Can also involve G-proteins, PLC, and MAPK/ERK pathways in other cell types.[1]
Neuropeptide Y (NPY) Y1, Y2, Y4, Y5[8]G protein-coupled receptors (GPCRs)Primarily Gi/o-coupled: Inhibition of adenylyl cyclase (↓cAMP), modulation of Ca2+ channels.[17][18][19] Can also activate PLC and MAPK pathways.[17][20]
Substance P (SP) Neurokinin receptors (NK1, NK2, NK3)[11]G protein-coupled receptors (GPCRs)Gq/11-coupled: Activation of Phospholipase C (PLC) → IP3 + DAG → ↑Ca2+ and PKC activation.[10][11] Can also modulate cAMP levels and activate MAPK pathways.[10]
Vasoactive Intestinal Peptide (VIP) VPAC1, VPAC2[14]G protein-coupled receptors (GPCRs)Gs-coupled: Activation of adenylyl cyclase → ↑cAMP → PKA activation.[14][21] Can also signal through PAC1 receptors at higher concentrations.
Table 3: Comparative Cardiovascular, Immune, and Metabolic Effects
Physiological SystemThis compound (CST)Neuropeptide Y (NPY)Substance P (SP)Vasoactive Intestinal Peptide (VIP)
Cardiovascular Antihypertensive, negative inotropic effect, cardioprotective.[3][16][22]Vasoconstriction (often synergistic with norepinephrine), pro-hypertrophic.[8][17][20]Vasodilation (via nitric oxide release), pro-inflammatory effects on vessels.[23]Potent vasodilation, positive inotropic and chronotropic effects.[13]
Immune System Modulates inflammation (can be pro- or anti-inflammatory depending on context), influences macrophage polarization.[1][24]Modulates immune cell function.[17]Pro-inflammatory, mediates neurogenic inflammation, stimulates immune cell proliferation and cytokine release.[10][23]Modulates immune responses, generally considered anti-inflammatory.[13]
Metabolism Inhibits lipogenesis, increases lipolysis, enhances leptin signaling, improves insulin sensitivity.[1][24][25]Potent stimulator of food intake, regulates energy expenditure.[8]Can influence metabolic processes, often linked to inflammatory states.Stimulates glycogenolysis, regulates insulin and glucagon secretion.[13][21]

Signaling Pathways

The signaling pathways initiated by these neuropeptides are crucial to their physiological effects. The following diagrams, generated using the DOT language, illustrate these pathways.

Catestatin_Signaling cluster_intracellular Intracellular Space CST This compound (CST) nAChR Nicotinic Acetylcholine Receptor (nAChR) CST->nAChR Non-competitive antagonism VGCC Voltage-Gated Ca2+ Channel nAChR->VGCC Inhibits depolarization-induced opening Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Exocytosis ↓ Catecholamine Exocytosis Ca_influx->Exocytosis

Caption: this compound's primary signaling mechanism via nAChR antagonism.

NPY_Signaling cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) NPY_R NPY Receptor (Y1, Y2, Y4, Y5) NPY->NPY_R Gi Gi/o Protein NPY_R->Gi activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC inhibits PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., ↑ Appetite, Vasoconstriction) PKA->Cellular_Response

Caption: Neuropeptide Y signaling through Gi/o-coupled receptors.

SubstanceP_Signaling cluster_intracellular Intracellular Space SP Substance P (SP) NK1R Neurokinin 1 Receptor (NK1R) SP->NK1R Gq Gq/11 Protein NK1R->Gq activates PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC activates Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Pain Transmission, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P signaling via the Gq/11-PLC pathway.

VIP_Signaling cluster_intracellular Intracellular Space VIP Vasoactive Intestinal Peptide (VIP) VPAC_R VPAC Receptor (VPAC1/2) VIP->VPAC_R Gs Gs Protein VPAC_R->Gs activates AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP Gs->AC activates PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Vasodilation, Smooth Muscle Relaxation) PKA->Cellular_Response

Caption: Vasoactive Intestinal Peptide signaling through the Gs-cAMP pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate functional comparison of neuropeptides. Below are outlines of key experimental protocols.

Receptor Binding Assays

Objective: To determine the binding affinity (Kd) and specificity of a neuropeptide for its receptor(s).

General Protocol:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., PC12 cells for nAChRs, CHO cells transfected with NPY receptors).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Binding Reaction:

    • Incubate the membrane preparation with a radiolabeled version of the neuropeptide (e.g., ¹²⁵I-Catestatin, ¹²⁵I-NPY).

    • For competition binding, include increasing concentrations of the unlabeled neuropeptide or other compounds to be tested.

    • Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

    • Analyze saturation binding data to determine Kd and Bmax (receptor density).

    • Analyze competition binding data to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which can be used to calculate the Ki (inhibitory constant).

Receptor_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep incubate Incubate Membranes with Radiolabeled Neuropeptide +/- Unlabeled Competitor prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Analyze Data (Kd, Bmax, IC50, Ki) measure->analyze end End analyze->end

Caption: General workflow for a neuropeptide receptor binding assay.

Cellular Signaling Assays

Objective: To quantify the downstream effects of neuropeptide-receptor interaction, such as changes in second messenger concentrations.

Example: cAMP Assay (for NPY and VIP)

  • Cell Culture and Treatment:

    • Plate cells expressing the relevant GPCR (e.g., NPY or VIP receptors) in a multi-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with varying concentrations of the neuropeptide for a specific time. For Gi-coupled receptors like NPY, co-stimulation with an adenylyl cyclase activator like forskolin is often used to measure the inhibition of cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample based on the standard curve.

    • Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the neuropeptide.

In Vivo Functional Assays

Objective: To assess the physiological effects of neuropeptides in a whole-animal model.

Example: Blood Pressure Measurement in Rodents

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat or mouse) and maintain anesthesia throughout the experiment.

    • Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement and into a major vein (e.g., jugular vein) for drug administration.

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Experimental Procedure:

    • Allow the animal's blood pressure to stabilize and record a baseline reading.

    • Administer a bolus injection or continuous infusion of the neuropeptide (e.g., this compound, NPY, SP, or VIP) via the venous catheter.

    • Continuously record the arterial blood pressure and heart rate.

  • Data Analysis:

    • Measure the change in mean arterial pressure (MAP) and heart rate from baseline following neuropeptide administration.

    • Construct dose-response curves to compare the potency and efficacy of different neuropeptides on cardiovascular parameters.

Conclusion

This compound, Neuropeptide Y, Substance P, and Vasoactive Intestinal Peptide are critical signaling molecules with distinct but sometimes overlapping functional profiles. This compound's unique role as a non-competitive antagonist of nAChRs sets it apart, particularly in its capacity to modulate the entire sympathochromaffin system. In contrast, NPY, SP, and VIP act through specific GPCR families to elicit their effects. Understanding these functional differences, from receptor binding and signaling pathways to their integrated physiological effects, is paramount for the targeted development of novel therapeutics for a range of disorders, including cardiovascular disease, metabolic syndrome, and inflammatory conditions. This guide provides a foundational framework for researchers to compare these important neuropeptides and to design further experiments to elucidate their complex biology.

References

Safety Operating Guide

Proper Disposal Procedures for Catestatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Catestatin, a bioactive peptide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

This compound Hazard Profile and Safety Considerations

This compound is a 21-amino acid peptide derived from chromogranin A.[1][2][3] Safety data sheets (SDS) for this compound show conflicting hazard classifications, which necessitates a cautious approach to its handling and disposal. One supplier classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another deems it a non-hazardous substance.[4][5]

Given this discrepancy, it is imperative to handle this compound with care and to err on the side of caution by following the more stringent disposal guidelines. Avoid releasing this compound into the environment.[4]

Table 1: Comparison of GHS Hazard Classifications for this compound

Hazard ClassificationSource: DC Chemicals SDS[4]Source: MedchemExpress SDS[5]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Not a hazardous substance or mixture
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)Not a hazardous substance or mixture
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)Not a hazardous substance or mixture
Signal Word WarningNot applicable
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.Not applicable
Disposal Precaution P501: Dispose of contents/ container to an approved waste disposal plant.Conduct recycling or disposal in accordance with prevailing regulations.

Handling and Storage Recommendations

Proper handling and storage are critical to maintaining peptide stability and ensuring safety. Because this compound contains a methionine residue, it is susceptible to oxidation.[3][6]

  • Handling: When handling lyophilized peptide powder, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid creating dust.[4][6] Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption, which can reduce stability.[6][7]

  • Storage: For long-term stability, peptides should be stored in their lyophilized form in a cool, dry, and dark place.[8][9] Storing peptide solutions is not recommended for long periods.[6] If a solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and kept frozen.[7][10]

Table 2: Recommended Storage Conditions for Peptides

FormShort-Term StorageLong-Term StorageKey Considerations
Lyophilized Powder 4°C (39°F) for several weeks[6][8]-20°C to -80°C (-4°F to -112°F)[4][9][10]Keep container tightly sealed and protected from light and moisture.[7][8]
In Solution Not Recommended-20°C (-4°F) or colder for a few weeks[6][10]Use sterile, slightly acidic (pH 5-6) buffers.[9][10] Avoid freeze-thaw cycles.[7]

Step-by-Step Disposal Protocol for this compound

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. Therefore, the following procedure is based on general best practices for bioactive and potentially hazardous peptide disposal, guided by the more stringent safety data sheet.[4]

Step 1: Identify the Waste Stream

  • Determine the form of the this compound waste:

    • Solid Waste: Unused or expired lyophilized powder, contaminated weighing paper.

    • Liquid Waste: Unused solutions, contaminated buffers, cell culture media containing this compound.

    • Contaminated Sharps: Needles, syringes, or glass vials used to handle this compound.

    • Contaminated Labware: Pipette tips, tubes, flasks, and gloves.

Step 2: Segregate and Collect Waste

  • Crucial Safety Precaution: Do not dispose of this compound or its containers in regular trash or down the drain.[4]

  • Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • The container should be compatible with the waste type (e.g., a puncture-proof sharps container for needles).

  • Label the container as "Hazardous Chemical Waste" and list "this compound" as a component. Include hazard warnings for "Acute Toxicity" and "Environmental Hazard."

Step 3: Waste Deactivation (Optional, if required by institution)

  • While bioactive peptides are generally susceptible to degradation, specific chemical deactivation procedures for this compound are not well-documented.[11]

  • Hydrolysis via strong acids or bases could be effective but may create a more hazardous waste stream.

  • Autoclaving may be suitable for deactivating any biological activity, especially for waste from cell-based assays. After autoclaving, the waste must still be treated as chemical waste due to the aquatic toxicity hazard.[4][12]

  • Consult with your institution's Environmental Health and Safety (EHS) office before attempting any deactivation procedure.

Step 4: Final Disposal

  • Arrange for the disposal of the collected hazardous waste through your institution's approved waste disposal contractor.[4]

  • Ensure all paperwork and labeling are complete according to institutional and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Catestatin_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste form Determine Waste Form start->form solid Solid Waste (Powder, Contaminated Items) form->solid Solid liquid Liquid Waste (Solutions, Media) form->liquid Liquid sharps Contaminated Sharps (Needles, Vials) form->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->collect_sharps dispose Dispose via Approved Waste Disposal Plant / Contractor collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.